Cy5-YNE
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2Z)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H43N3O7S2/c1-7-22-37-34(40)17-13-10-14-23-39-31-21-19-27(48(44,45)46)25-29(31)36(5,6)33(39)16-12-9-11-15-32-35(3,4)28-24-26(47(41,42)43)18-20-30(28)38(32)8-2/h1,9,11-12,15-16,18-21,24-25H,8,10,13-14,17,22-23H2,2-6H3,(H2-,37,40,41,42,43,44,45,46) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDCASIAEYVOHMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(C1=CC=CC=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C2=C(C=C(C=C2)S(=O)(=O)[O-])C(/C1=C/C=C/C=C/C3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)O)CCCCCC(=O)NCC#C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H43N3O7S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Architecture of Cy5-YNE: A Technical Guide for Advanced Bio-conjugation
For Immediate Release
This technical guide provides a comprehensive overview of the structure, properties, and applications of Cy5-YNE, a fluorescent probe widely utilized by researchers, scientists, and drug development professionals. The document details its chemical architecture, physicochemical characteristics, and a detailed protocol for its application in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Chemical Structure and Physicochemical Properties
This compound, systematically named 6-[(2E)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]-N-prop-2-ynylhexanamide chloride, is a member of the cyanine dye family. Its structure is characterized by three key components: a cyanine 5 (Cy5) core, a linker arm, and a terminal alkyne group.
The Cy5 core is a polymethine dye that imparts the molecule with its characteristic far-red fluorescence. This core consists of two indole rings linked by a pentamethine chain. The extensive delocalized π-electron system of the Cy5 core is responsible for its strong absorption and emission in the red to far-red region of the electromagnetic spectrum, minimizing autofluorescence from biological samples.
A linker arm , typically a hexanamide chain, connects the Cy5 core to the reactive alkyne group. This spacer is designed to minimize steric hindrance between the bulky dye and the biomolecule to which it is being conjugated, ensuring efficient reaction kinetics.
The terminal alkyne group (-C≡CH) is the reactive handle of this compound. This functional group enables the covalent attachment of the dye to azide-modified biomolecules through the highly efficient and specific "click chemistry" reaction, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₃₅H₄₂ClN₃O | [1] |
| Molecular Weight | 556.18 g/mol | [1] |
| Excitation Maximum (λex) | ~646 nm | [2] |
| Emission Maximum (λem) | ~662 nm | [2] |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | [2] |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Solubility | Good in DMF, DMSO; Poorly soluble in water | |
| Storage Conditions | -20°C, protected from light |
Experimental Protocol: Labeling of Azide-Modified Proteins with this compound via CuAAC
This protocol provides a detailed methodology for the covalent labeling of a protein containing an azide functional group with this compound using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method is adapted from established protocols for protein bioconjugation.
Materials
-
Azide-modified protein
-
This compound
-
Dimethylsulfoxide (DMSO)
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Amine-free buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)
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Size-exclusion chromatography column (e.g., Sephadex G-25) or dialysis equipment for purification
Reagent Preparation
-
This compound Stock Solution (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Copper(II) Sulfate Stock Solution (20 mM): Dissolve CuSO₄ in deionized water.
-
THPTA Stock Solution (100 mM): Dissolve THPTA in deionized water.
-
Sodium Ascorbate Stock Solution (100 mM): Prepare fresh by dissolving sodium ascorbate in deionized water. This solution is prone to oxidation and should be used immediately.
Labeling Procedure
-
In a microcentrifuge tube, combine the azide-modified protein (typically at a final concentration of 1-10 mg/mL) in an amine-free buffer.
-
Add the THPTA stock solution to the protein solution to a final concentration of 1 mM.
-
Add the Copper(II) Sulfate stock solution to a final concentration of 200 µM.
-
Add the this compound stock solution. The molar excess of this compound over the protein can range from 2 to 10-fold, depending on the desired degree of labeling.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Stop the reaction by adding EDTA to a final concentration of 10 mM to chelate the copper catalyst.
Purification of the Labeled Protein
-
Remove the unreacted this compound and other small molecules by size-exclusion chromatography using a pre-equilibrated column (e.g., Sephadex G-25) with the desired storage buffer.
-
Alternatively, purify the labeled protein by dialysis against the desired buffer.
-
Collect the fractions containing the labeled protein, which can be identified by its characteristic blue color and by measuring its absorbance at 280 nm (for protein) and ~650 nm (for Cy5).
Visualizing Experimental Workflows with this compound
The following diagrams illustrate common experimental workflows and logical relationships involving this compound.
References
Cy5-YNE: A Technical Guide for Researchers and Drug Development Professionals
An in-depth overview of the spectral properties, experimental applications, and protocols for the far-red fluorescent probe, Cy5-YNE.
Introduction
This compound, or Sulfo-Cyanine5-alkyne, is a fluorescent dye that has become an invaluable tool in biological research and drug development. Belonging to the cyanine dye family, it exhibits bright and stable fluorescence in the far-red region of the electromagnetic spectrum. This characteristic is particularly advantageous as it minimizes autofluorescence from cells and tissues, leading to a high signal-to-noise ratio in imaging applications.
The key feature of this compound is the terminal alkyne group, which allows it to readily participate in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) click chemistry reactions. This bioorthogonal reaction enables the precise and efficient labeling of biomolecules, such as proteins and nucleic acids, that have been modified to contain an azide group. Its versatility and robust performance make it suitable for a wide range of applications, including fluorescence microscopy, super-resolution microscopy, and in-gel fluorescence detection.
Core Properties and Spectral Data
This compound is characterized by its distinct excitation and emission spectra in the far-red range, making it compatible with common laser lines such as the 633 nm or 647 nm lasers. Its spectral properties are nearly identical to other Cyanine5-based dyes like Alexa Fluor® 647 and CF® 647 Dye. The fluorescence of this compound is also notably stable across a broad pH range, from 4 to 10.
| Property | Value | Reference |
| Excitation Maximum (λex) | ~646 - 650 nm | [1][2] |
| Emission Maximum (λem) | ~662 - 680 nm | [1][2] |
| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [2] |
| Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | ~556.2 g/mol | |
| Solubility | DMSO, DMF, DCM |
Experimental Protocols
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules via click chemistry. Below are detailed protocols for the labeling of proteins and oligonucleotides.
Protein Labeling in Live Cells via Click Chemistry
This protocol outlines the steps for labeling a specific protein of interest (POI) on the surface of living mammalian cells. This method involves the genetic incorporation of a noncanonical amino acid (ncAA) containing an azide group into the POI, followed by the click reaction with this compound.
Materials:
-
Mammalian cells
-
Plasmid encoding the POI with an amber stop codon (TAG) at the desired labeling site
-
Plasmid encoding an orthogonal aminoacyl-tRNA synthetase/tRNA pair
-
Azide-containing ncAA
-
Transfection reagent
-
Cell culture medium
-
This compound
-
Phosphate-buffered saline (PBS)
Procedure:
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Cell Culture and Transfection:
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Culture mammalian cells to the desired confluency.
-
Co-transfect the cells with the plasmid encoding the POI and the plasmid for the orthogonal synthetase/tRNA pair using a suitable transfection reagent.
-
-
Incorporation of Azide-ncAA:
-
Following transfection, supplement the cell culture medium with the azide-containing ncAA.
-
Incubate the cells for 24-48 hours to allow for protein expression and incorporation of the ncAA.
-
-
Labeling with this compound:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in fresh cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Remove the medium containing the ncAA from the cells and wash gently with PBS.
-
Add the this compound-containing medium to the cells.
-
Incubate for 30-60 minutes at 37°C, protected from light.
-
-
Washing and Imaging:
-
Remove the labeling medium and wash the cells several times with PBS to remove excess dye.
-
The cells are now ready for imaging using fluorescence microscopy with appropriate filter sets for Cy5.
-
Oligonucleotide Labeling via Copper-Catalyzed Click Chemistry (CuAAC)
This protocol describes the labeling of an alkyne-modified oligonucleotide with an azide-containing fluorescent dye, which is the reverse of the typical this compound reaction but follows the same principles. For labeling with this compound, an azide-modified oligonucleotide would be used.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA)
-
Sodium ascorbate
-
DMSO
-
Nuclease-free water
-
Purification supplies (e.g., HPLC or ethanol precipitation)
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of azide-modified oligonucleotide in nuclease-free water.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA or TBTA in water or DMSO/water.
-
Prepare a fresh 100 mM stock solution of sodium ascorbate in water.
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the azide-modified oligonucleotide, this compound, and THPTA/TBTA.
-
Add the CuSO₄ solution to the mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Vortex the mixture gently and incubate at room temperature for 1-2 hours, protected from light.
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-
Purification of Labeled Oligonucleotide:
-
The labeled oligonucleotide can be purified from the reaction mixture using HPLC or by ethanol precipitation to remove the catalyst and excess dye.
-
-
Quantification and Storage:
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Determine the concentration and labeling efficiency of the purified Cy5-labeled oligonucleotide using UV-Vis spectrophotometry.
-
Store the labeled oligonucleotide at -20°C, protected from light.
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Application in Super-Resolution Microscopy
This compound is well-suited for super-resolution microscopy techniques such as Stochastic Optical Reconstruction Microscopy (STORM). STORM achieves sub-diffraction limit resolution by temporally separating the fluorescence of individual molecules. In a typical STORM workflow, Cy5 is paired with an "activator" dye (like Cy3). A red laser excites Cy5, leading to fluorescence and its eventual switching to a dark state. A second laser at a different wavelength is used to reactivate the Cy5, allowing for the sequential imaging of individual molecules. The precise localization of each molecule is then used to reconstruct a super-resolution image. The ability to specifically label proteins with this compound via click chemistry provides a powerful method for high-resolution imaging of cellular structures.
Visualizing Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key experimental workflows described in this guide.
Caption: Workflow for labeling proteins in live cells with this compound.
Caption: Workflow for labeling oligonucleotides with this compound.
Caption: Workflow for STORM super-resolution microscopy using Cy5.
References
An In-depth Technical Guide to Sulfo-Cyanine5-Alkyne for Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Sulfo-Cyanine5-alkyne, a key reagent for bioconjugation via click chemistry. It details the dye's properties, experimental protocols for its use, and its applications in modern biological research.
Sulfo-Cyanine5 (Sulfo-Cy5) alkyne is a water-soluble, far-red fluorescent dye functionalized with a terminal alkyne group.[1][2] This alkyne moiety allows the dye to be covalently attached to molecules containing an azide group through a highly efficient and specific reaction known as the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][3][4] The sulfonated nature of the cyanine dye ensures high hydrophilicity and aqueous solubility, which is crucial for biological applications, minimizing non-specific binding and aggregation of labeled proteins or nanoparticles.
Possessing a high molar extinction coefficient and good quantum yield, Sulfo-Cy5 is a bright and photostable fluorophore. Its fluorescence is pH-insensitive over a wide range (pH 4 to 10), making it a reliable probe in various biological buffers and conditions. The dye is optimally excited by 633 nm or 647 nm laser lines, and its spectral properties are nearly identical to other popular dyes like Alexa Fluor® 647.
Core Properties and Quantitative Data
The photophysical and chemical properties of Sulfo-Cyanine5-alkyne are summarized below, providing a basis for experimental design and instrument setup.
| Property | Value | Source(s) |
| Excitation Maximum (λmax, abs) | ~648-650 nm | |
| Emission Maximum (λmax, em) | ~671-680 nm | |
| Molar Extinction Coefficient (ε) | 250,000 - 271,000 cm⁻¹M⁻¹ | |
| Fluorescence Quantum Yield (Φ) | ~0.2 | |
| Molecular Weight | ~701.8 g/mol (sodium salt) to 788.0 g/mol | |
| Recommended Laser Lines | 633 nm, 635 nm, 647 nm | |
| Solubility | Water, DMSO, DMF | |
| Spectrally Similar Dyes | Alexa Fluor® 647, CF® 647 Dye, DyLight® 649 |
Principles of Labeling: The Click Chemistry Reaction
Sulfo-Cy5-alkyne is primarily used in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This reaction forms a stable, covalent triazole linkage between the alkyne-functionalized dye and an azide-modified biomolecule. The reaction is highly specific and bioorthogonal, meaning the reactive groups (alkyne and azide) do not interfere with native biological functionalities. The process is known for its high yields, rapid kinetics, and compatibility with aqueous environments, proceeding readily at room temperature.
The active Cu(I) catalyst is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), using a reducing agent like sodium ascorbate. A stabilizing ligand, such as TBTA or THPTA, is often included to protect the Cu(I) ion from oxidation and improve reaction efficiency in aqueous buffers.
Experimental Protocols
Below is a generalized protocol for labeling an azide-modified protein with Sulfo-Cy5-alkyne. Molar ratios and concentrations should be optimized for specific applications.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Sulfo-Cy5-alkyne, dissolved in water or DMSO
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 100 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 200 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, must be freshly prepared )
-
Purification column (e.g., size-exclusion chromatography) to remove excess dye
Protocol:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, add the azide-modified protein.
-
Add Sulfo-Cy5-Alkyne: Add the Sulfo-Cy5-alkyne solution to the protein. A molar excess of dye (e.g., 5-10 equivalents relative to the protein) is typically used.
-
Prepare the Catalyst Complex: In a separate tube, mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio. Allow this to stand for 5 minutes to form the complex.
-
Initiate the Reaction:
-
Add the pre-formed Cu(I)/ligand complex to the protein-dye mixture.
-
Add the freshly prepared sodium ascorbate solution to initiate the click reaction.
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled protein from unreacted dye and catalyst components using a suitable method, such as size-exclusion chromatography or dialysis.
References
Cy5-YNE in Molecular Biology: A Technical Guide to Bioorthogonal Labeling and Imaging
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the applications of Cy5-YNE, a powerful fluorescent probe, in molecular biology. This compound, a cyanine dye functionalized with a terminal alkyne group, is a key reagent in click chemistry, enabling the precise and efficient labeling of biomolecules. Its far-red fluorescence minimizes background autofluorescence from biological samples, making it an ideal tool for a range of sensitive detection and imaging applications.
Core Principles of this compound Chemistry
This compound participates in copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC), a cornerstone of click chemistry. This bioorthogonal reaction forms a stable triazole linkage between the alkyne group on this compound and an azide group introduced into a target biomolecule. The high specificity and efficiency of this reaction allow for the selective labeling of proteins, nucleic acids, and glycans in complex biological mixtures.[1]
Physicochemical and Spectroscopic Properties
This compound and its spectrally similar counterparts are characterized by their excitation and emission maxima in the far-red region of the spectrum. This property is highly advantageous for biological imaging, as it reduces interference from the natural fluorescence of cellular components.[2][3]
| Property | Value | Spectrally Similar Dyes |
| Excitation Maximum (λex) | ~649-650 nm[4][5] | Alexa Fluor 647, CF® 647 Dye, DyLight™ 649 |
| Emission Maximum (λem) | ~662-680 nm | Alexa Fluor 647, CF® 647 Dye, DyLight™ 649 |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | - |
| Molecular Weight | ~693.87 g/mol (protonated) | - |
| Solubility | Water, DMSO, DMF | - |
Key Applications and Experimental Workflows
This compound is a versatile tool with broad applications in molecular biology, including proteomics, genomics, and cell imaging. Below are detailed experimental workflows for some of its key applications.
Metabolic Labeling and Detection of Glycoproteins ("Click-DIGE")
This technique allows for the specific analysis of post-translationally modified proteins, such as glycoproteins. Cells are first metabolically labeled with an azido-sugar, which is incorporated into newly synthesized glycans. The azide-modified glycoproteins are then tagged with this compound via a click reaction for visualization and analysis by 2D Difference Gel Electrophoresis (DIGE).
Experimental Protocol: Metabolic Glycoprotein Labeling and "Click-DIGE"
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Metabolic Labeling: Culture cells in media supplemented with 50 µM of an azido-sugar analog (e.g., N-azidoacetylgalactosamine, GalNAz) for 48 hours to allow for incorporation into glycoproteins.
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Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer.
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Click Reaction:
-
To the cell lysate, add the following components for the click reaction: this compound, copper(II) sulfate (CuSO₄), and a reducing agent like sodium ascorbate to generate Cu(I) in situ.
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Incubate the reaction mixture to allow for the covalent attachment of this compound to the azide-modified glycoproteins.
-
-
2D-DIGE:
-
Prepare the labeled protein samples for two-dimensional gel electrophoresis.
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Perform isoelectric focusing (first dimension) followed by SDS-PAGE (second dimension) to separate the proteins.
-
-
In-Gel Fluorescence Imaging:
-
Scan the gel using a fluorescence imager with the appropriate excitation and emission filters for Cy5 (e.g., 633 nm excitation and 670 nm emission).
-
Labeling of Alkyne-Modified Oligonucleotides
This compound can be used to label oligonucleotides that have been synthesized with a terminal alkyne modification. This is a common method for preparing fluorescent probes for applications such as fluorescence in situ hybridization (FISH) and FRET-based assays.
Experimental Protocol: Click Chemistry Labeling of Alkyne-Modified Oligonucleotides
Note: This protocol describes the reaction of an alkyne-modified oligonucleotide with an azide-functionalized Cy5 dye. The reverse reaction with this compound and an azide-modified oligonucleotide follows the same principles.
-
Oligonucleotide Preparation: Dissolve the alkyne-modified oligonucleotide in nuclease-free water in a pressure-tight vial. Add 2M triethylammonium acetate buffer (pH 7.0) to a final concentration of 0.2 M, followed by DMSO.
-
Reagent Addition: Add the Cy5-azide stock solution (typically 10 mM in DMSO) to the oligonucleotide solution.
-
Catalyst Preparation and Addition:
-
Prepare a fresh 5 mM solution of ascorbic acid in water.
-
Prepare a 10 mM stock solution of the Copper(II)-TBTA complex in 55% DMSO.
-
Add the ascorbic acid solution to the reaction mixture, vortex briefly, and degas with an inert gas (e.g., argon or nitrogen) for 30 seconds.
-
Add the Copper(II)-TBTA stock solution to the mixture.
-
-
Incubation: Flush the vial with inert gas, cap it tightly, and vortex thoroughly. Incubate the reaction at room temperature overnight.
-
Purification: Precipitate the labeled oligonucleotide using a 4-fold excess volume of 3% lithium perchlorate in acetone. Centrifuge to pellet the labeled oligonucleotide, wash the pellet with acetone, and dry. The purified conjugate can be further analyzed by PAGE or RP-HPLC.
Site-Specific Protein Labeling via Engineered Ligase
For precise labeling at a specific site on a protein, an engineered enzyme system can be employed. This method involves the enzymatic attachment of a picolyl azide to a recognition peptide genetically fused to the protein of interest. The azide-tagged protein is then specifically labeled with this compound through a chelation-assisted click reaction.
References
The Alkyne Group on Cy5-YNE: A Technical Guide to Bioorthogonal Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the utility of the terminal alkyne group on the Cy5-YNE fluorescent dye, a powerful tool for the targeted labeling of biomolecules. We delve into the core principles of its reactivity, provide detailed experimental protocols for its application in click chemistry, and present quantitative data to inform experimental design.
Introduction to this compound and its Alkyne Functionality
This compound, also known as Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent probe functionalized with a terminal alkyne group.[1] This alkyne moiety is the key to its utility in bioorthogonal chemistry, a class of reactions that occur within living systems without interfering with native biochemical processes. The terminal alkyne of this compound serves as a versatile handle for covalent modification of biomolecules that have been engineered to contain a complementary azide group.
The primary application of this compound's alkyne group is in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[2] This reaction is prized for its high efficiency, specificity, and biocompatibility under mild aqueous conditions.[2][3]
Physicochemical and Fluorescent Properties of Cy5
A thorough understanding of the quantitative properties of the Cy5 fluorophore is critical for successful experimental design and data interpretation.
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~650 nm | [4] |
| Emission Maximum (Em) | ~665-680 nm | |
| Molecular Weight | ~913.20 g/mol | |
| Quantum Yield (Φ) | ~0.20 - 0.27 | |
| Photostability | Moderate |
The Alkyne in Action: Click Chemistry Reactions
The terminal alkyne of this compound is primarily utilized in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). While strain-promoted azide-alkyne cycloaddition (SPAAC) is another prominent click chemistry reaction, it typically requires a strained cyclooctyne for rapid, catalyst-free ligation and is therefore not the standard application for the terminal alkyne of this compound.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction involves the formation of a stable triazole linkage between the terminal alkyne of this compound and an azide-modified biomolecule, catalyzed by a copper(I) source. This reaction is characterized by its rapid kinetics and high yields.
Advantages of CuAAC:
-
High Reaction Rate: The copper catalyst accelerates the reaction by a factor of up to 107 compared to the uncatalyzed reaction.
-
Specificity: The reaction is highly specific between the alkyne and azide groups, with minimal side reactions.
-
Versatility: Tolerant of a wide range of functional groups and can be performed in aqueous buffers over a broad pH range (typically 4-11).
Limitations of CuAAC:
-
Copper Cytotoxicity: The copper catalyst can be toxic to living cells, which can be a concern for in vivo applications. However, the use of copper-chelating ligands can mitigate this toxicity.
A Note on Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
SPAAC is a copper-free click reaction that relies on the release of ring strain from a cyclooctyne derivative to drive the reaction with an azide. While terminal alkynes like that on this compound are not the preferred partners for SPAAC due to significantly slower reaction kinetics, it is important to understand the distinction. For copper-free labeling, a Cy5 molecule functionalized with a strained alkyne, such as dibenzocyclooctyne (DBCO), would be the appropriate reagent.
Experimental Protocols
The following are generalized protocols for the use of this compound in CuAAC. Optimization may be required for specific applications.
General Protocol for CuAAC Labeling of Proteins in Solution
This protocol outlines the steps for labeling a protein that has been metabolically or enzymatically modified to contain an azide group.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper(I)-stabilizing ligand stock solution (e.g., THPTA, 50 mM in water)
-
Reducing agent stock solution (e.g., sodium ascorbate, 100 mM in water, freshly prepared)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein with the appropriate volume of buffer.
-
Add the this compound stock solution to the protein solution. The final concentration of this compound should be in molar excess (e.g., 2-10 fold) to the azide-modified protein.
-
Prepare the catalyst solution by premixing the CuSO₄ and ligand solutions.
-
Add the catalyst solution to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
The labeled protein can be purified from excess reagents using methods such as size exclusion chromatography or dialysis.
Visualizing the Chemistry and Workflow
To better understand the molecular interactions and experimental processes, the following diagrams are provided.
Caption: Chemical structure of this compound highlighting the core fluorophore, linker, and reactive alkyne group.
References
An In-depth Technical Guide to Cy5-YNE for Labeling Peptides and Proteins
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5-YNE, a fluorescent probe widely utilized for the specific labeling of peptides and proteins. It details the underlying chemistry, experimental protocols, and data analysis techniques, offering a valuable resource for researchers in proteomics, drug discovery, and molecular biology.
Introduction to this compound and Click Chemistry
This compound, also known as Sulfo-Cyanine5-alkyne, is a fluorescent dye featuring a terminal alkyne group.[1][2][3] This functional group is key to its utility, enabling it to participate in a highly efficient and specific type of reaction known as a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][4] This reaction forms a stable triazole linkage between the this compound alkyne and an azide-modified molecule, such as a peptide or protein.
The cyanine dye component, Cy5, is a bright and photostable fluorophore that emits in the far-red region of the spectrum, which is advantageous for biological imaging due to reduced background autofluorescence from cells and tissues. Its fluorescence is also relatively insensitive to pH changes over a broad range, making it suitable for a variety of experimental conditions.
Core Principles of this compound Labeling
The labeling strategy relies on the introduction of an azide group into the target peptide or protein. This can be achieved through various methods, including the incorporation of azide-bearing unnatural amino acids during peptide synthesis or protein expression, or through enzymatic or chemical modification of existing amino acid residues. Once the azide functionality is in place, the CuAAC reaction is used to covalently attach the this compound probe.
The CuAAC reaction is highly specific, meaning the alkyne and azide groups react exclusively with each other, even in complex biological mixtures, without cross-reacting with other functional groups present in proteins. The reaction is typically catalyzed by copper(I), which can be generated in situ from a copper(II) salt like copper(II) sulfate (CuSO₄) and a reducing agent such as sodium ascorbate. To enhance reaction efficiency and protect the target biomolecules from potential damage by reactive oxygen species that can be generated during the reaction, a copper-chelating ligand like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) is often included.
Quantitative Data and Analysis
A critical aspect of protein labeling is determining the extent of dye incorporation, often expressed as the Degree of Labeling (DOL). The DOL represents the average number of dye molecules conjugated to each protein molecule. An optimal DOL is crucial for maximizing the fluorescent signal without causing self-quenching (a phenomenon where high dye density leads to reduced fluorescence) or altering the protein's function. For many applications, a DOL of 2-4 is considered optimal.
The DOL can be calculated using spectrophotometric measurements of the absorbance of the labeled protein at 280 nm (for the protein) and at the absorbance maximum of the dye (approximately 650 nm for Cy5).
Table 1: Physicochemical and Spectroscopic Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₆H₄₃N₃O₇S₂ | |
| Molecular Weight | 693.87 g/mol | |
| CAS Number | 1345823-20-2 | |
| Excitation Maximum (Ex) | ~650 nm | |
| Emission Maximum (Em) | ~670 nm | |
| Molar Extinction Coefficient (ε) at λmax | ~250,000 cm⁻¹M⁻¹ | |
| Recommended Storage | -20°C, protected from light | |
| Solubility | Soluble in DMSO, DMF |
Table 2: Representative Degree of Labeling (DOL) for Labeled Proteins
| Protein | Labeling Method | Typical DOL Range | Reference |
| Bovine Serum Albumin (BSA) | NHS-ester conjugation | 2 - 7 | |
| Monoclonal Antibody | NHS-ester conjugation | 3 - 8 | |
| Membrane Protein (Fluc-Bpe) | Cysteine-maleimide | 0.7 - 0.8 |
Note: The optimal DOL can vary depending on the specific protein, the number of available labeling sites, and the downstream application. The values presented are typical ranges and should be optimized for each specific experiment.
Calculation of Degree of Labeling (DOL)
The DOL can be calculated using the following formula:
DOL = (A_max × ε_protein) / [(A_280 - (A_max × CF)) × ε_dye]
Where:
-
A_max is the absorbance of the conjugate at the wavelength maximum of Cy5 (~650 nm).
-
A_280 is the absorbance of the conjugate at 280 nm.
-
ε_protein is the molar extinction coefficient of the protein at 280 nm.
-
ε_dye is the molar extinction coefficient of Cy5 at its absorbance maximum (~250,000 M⁻¹cm⁻¹).
-
CF is the correction factor to account for the dye's absorbance at 280 nm (typically around 0.05 for Cy5).
Experimental Protocols
General Protocol for Labeling Azide-Modified Peptides and Proteins with this compound via CuAAC
This protocol provides a general guideline for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimal conditions may vary depending on the specific peptide or protein.
Materials:
-
Azide-modified peptide or protein
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Amine-free buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF
-
Purification resin (e.g., spin columns, size-exclusion chromatography column)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the azide-modified peptide or protein in an amine-free buffer.
-
Prepare a stock solution of this compound in DMSO or DMF.
-
Prepare fresh stock solutions of CuSO₄, THPTA, and sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified peptide or protein with this compound. A molar excess of the dye is typically used.
-
Add the THPTA solution to the reaction mixture, followed by the CuSO₄ solution. The final concentration of copper is typically in the range of 50-100 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Product:
-
Remove the unreacted this compound and other reaction components using a suitable purification method.
-
For smaller peptides, reverse-phase HPLC can be used.
-
For larger proteins, spin columns with an appropriate molecular weight cutoff or size-exclusion chromatography are effective.
-
-
Characterization:
-
Determine the concentration and DOL of the purified, labeled peptide or protein by measuring its absorbance at 280 nm and 650 nm.
-
Confirm the integrity of the labeled product by SDS-PAGE and in-gel fluorescence scanning or by mass spectrometry.
-
Protocol for Purification of Labeled Protein using a Spin Column
Procedure:
-
Prepare the Spin Column:
-
Snap off the bottom closure of the spin column and place it in a collection tube.
-
Centrifuge at approximately 1,500 x g for 1 minute to remove the storage buffer.
-
Equilibrate the column by washing it three times with the desired elution buffer (e.g., PBS). After each wash, centrifuge at 1,500 x g for 1-2 minutes and discard the flow-through.
-
-
Load the Sample:
-
Place the equilibrated spin column into a new collection tube.
-
Carefully apply the labeling reaction mixture to the center of the resin bed.
-
-
Elute the Labeled Protein:
-
Centrifuge the column at 1,500 x g for 2 minutes.
-
The eluate contains the purified this compound labeled protein. The smaller, unreacted dye molecules are retained by the column resin.
-
Visualizations
Workflow for Labeling and Proteomic Analysis
The following diagram illustrates a typical workflow for labeling a protein with this compound and subsequent analysis.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper(I)-Catalyzed Alkyne-Azide Cycloaddition - Creative Biolabs [creative-biolabs.com]
An In-depth Technical Guide to Cy5-YNE in Experimental Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles and experimental applications of Cy5-YNE, a fluorescent probe widely utilized in biological and pharmaceutical research. It details the core mechanism of action, provides structured experimental protocols, and presents quantitative data for practical implementation.
Core Principles of this compound
This compound is a fluorescent labeling reagent that combines the spectral properties of the Cyanine5 (Cy5) fluorophore with the chemical reactivity of an alkyne group (-YNE). Cy5 is a bright, far-red fluorescent dye known for its high extinction coefficient and fluorescence quantum yield, making it an excellent choice for applications requiring sensitive detection.[1][2] Its emission in the far-red spectrum minimizes interference from the natural autofluorescence of biological samples.[1]
The alkyne group enables this compound to participate in a highly specific and efficient type of bioorthogonal ligation known as "click chemistry".[3][4] Specifically, it undergoes a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing an azide (-N3) group. This reaction forms a stable triazole linkage, covalently attaching the Cy5 fluorophore to the target molecule. The bio-orthogonal nature of this reaction ensures that it proceeds with high selectivity in complex biological environments without cross-reacting with other functional groups present in biomolecules.
The primary application of this compound is the fluorescent labeling of azide-modified biomolecules, including proteins, peptides, and nucleic acids, for visualization and quantification in a variety of experimental contexts such as fluorescence microscopy, flow cytometry, and in-gel analysis.
Key Physicochemical and Spectral Properties
A summary of the key properties of this compound is presented in the table below. This information is crucial for designing experiments and selecting appropriate instrumentation.
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~670 nm | |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | |
| Recommended Laser Line | 633 nm or 647 nm | |
| Reactive Group | Terminal Alkyne | |
| Reaction Type | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) |
Experimental Protocols
General Workflow for Protein Labeling with this compound
The following diagram illustrates a typical experimental workflow for labeling an azide-modified protein with this compound and subsequent analysis.
Detailed Protocol for Labeling Azide-Modified Proteins
This protocol is a general guideline for the copper-catalyzed click reaction between an azide-containing protein and this compound. Optimization may be required for specific proteins and experimental conditions.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing primary amines like Tris.
-
This compound, dissolved in anhydrous DMSO to a stock concentration of 10 mM.
-
Copper(II) sulfate (CuSO4) stock solution (e.g., 50 mM in water).
-
Reducing agent stock solution (e.g., 100 mM sodium ascorbate in water, freshly prepared).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand (optional, but recommended to improve reaction efficiency and reduce protein damage).
-
Purification column (e.g., size-exclusion chromatography) or dialysis cassette.
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-10 mg/mL) and this compound (a 5-10 fold molar excess over the protein).
-
Add Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO4 stock solution and the reducing agent (e.g., sodium ascorbate) at a 1:5 molar ratio. If using a ligand like THPTA, pre-mix it with the CuSO4 solution before adding the reducing agent.
-
Initiate the Reaction: Add the catalyst premix to the protein/Cy5-YNE mixture. The final concentration of copper is typically in the range of 50-200 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
-
Purification: Remove the unreacted this compound and catalyst components by size-exclusion chromatography or dialysis.
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm and 650 nm.
Quantitative Data and Analysis
The efficiency of the labeling reaction is typically assessed by calculating the Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each protein molecule.
Calculation of Degree of Labeling (DOL)
The DOL can be calculated using the following formula, based on the absorbance of the purified conjugate at 280 nm (A280) and the absorbance maximum of Cy5 (A650).
Formula:
DOL = (A650 / εCy5) / ( (A280 - (A650 × CF)) / εprotein )
Where:
-
A650 is the absorbance of the conjugate at 650 nm.
-
A280 is the absorbance of the conjugate at 280 nm.
-
εCy5 is the molar extinction coefficient of Cy5 at 650 nm (~250,000 M⁻¹cm⁻¹).
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
CF is the correction factor for the absorbance of Cy5 at 280 nm (typically ~0.05 for Cy5).
Representative Data
The following table presents hypothetical but realistic data from a this compound labeling experiment with two different proteins to illustrate the calculation of DOL.
| Parameter | Protein A (BSA) | Protein B (Lysozyme) |
| Protein Concentration (mg/mL) | 2.0 | 1.5 |
| Molar Mass (kDa) | 66.5 | 14.3 |
| εprotein (M⁻¹cm⁻¹) | 43,824 | 37,970 |
| Measured A280 | 1.32 | 0.98 |
| Measured A650 | 0.75 | 0.55 |
| Calculated DOL | 2.2 | 1.4 |
Visualizing the Mechanism and Workflow
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core chemical reaction enabling the utility of this compound is the copper-catalyzed azide-alkyne cycloaddition. The following diagram illustrates this process.
A Logic Diagram for Experimental Design
This diagram outlines the decision-making process for designing an experiment using this compound.
References
- 1. In Vitro and In Vivo Cell Uptake of a Cell-Penetrating Peptide Conjugated with Fluorescent Dyes Having Different Chemical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Peptide fluorescent labeling - SB-PEPTIDE - Peptide engineering [sb-peptide.com]
- 3. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]
- 4. abpbio.com [abpbio.com]
Technical Guide: Cy5-YNE for In-Depth Oligonucleotide Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of Cy5-YNE, a cyanine-based fluorescent dye, for the labeling of oligonucleotides. It details the chemical properties, experimental protocols for conjugation, and applications in molecular biology and drug development.
Introduction to this compound
This compound is a fluorescent dye featuring a terminal alkyne group, enabling its covalent attachment to azide-modified oligonucleotides via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry. This method offers high specificity and efficiency for labeling DNA and RNA strands. The resulting Cy5-labeled oligonucleotides are instrumental in a variety of applications, including fluorescence in situ hybridization (FISH), polymerase chain reaction (PCR), and cellular imaging.
Physicochemical and Spectroscopic Properties
The core of this compound is the Cy5 fluorophore, a bright and photostable dye that emits in the far-red region of the spectrum. This spectral profile is advantageous for biological applications due to reduced autofluorescence from cellular components.
Table 1: Spectroscopic Properties of Cy5-Labeled Oligonucleotides
| Property | Value | Reference(s) |
| Maximum Excitation Wavelength (λmax, ex) | ~646 - 650 nm | [1][2] |
| Maximum Emission Wavelength (λmax, em) | ~662 - 670 nm | [1][2] |
| Molar Extinction Coefficient (ε) | ~250,000 M⁻¹cm⁻¹ | [1] |
| Quantum Yield (Φ) | 0.20 - 0.58 | |
| Fluorescence Lifetime (τ) | ~1.3 - 2.43 ns |
Table 2: Chemical Properties of this compound
| Property | Value |
| Chemical Formula | C₃₆H₄₃N₃O₇S₂ |
| Molecular Weight | 693.87 g/mol |
| Solubility | Soluble in DMSO and other organic solvents |
| Storage | Store at -20°C, protected from light |
Experimental Protocols
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines the general procedure for labeling an azide-modified oligonucleotide with this compound.
Materials:
-
Azide-modified oligonucleotide
-
This compound
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a copper(I)-stabilizing ligand
-
Nuclease-free water
-
DMSO
-
Reaction buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
Procedure:
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
This compound Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Catalyst Preparation: Prepare a fresh solution of the copper catalyst. For example, mix CuSO₄ and THPTA in a 1:2 molar ratio in nuclease-free water.
-
Reaction Setup: In a microcentrifuge tube, combine the following in order:
-
Azide-modified oligonucleotide (e.g., 10 µL of 1 mM stock)
-
Reaction buffer
-
This compound (e.g., 1.5 equivalents relative to the oligonucleotide)
-
Copper catalyst solution (final concentration of ~1 mM)
-
Freshly prepared sodium ascorbate solution (final concentration of ~5 mM)
-
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
Purification: Purify the labeled oligonucleotide to remove unreacted dye and catalyst. Reverse-phase high-performance liquid chromatography (RP-HPLC) is a highly effective method.
Purification of this compound Labeled Oligonucleotides by RP-HPLC
Instrumentation and Reagents:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water
-
Mobile Phase B: Acetonitrile
-
Elution Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes is a typical starting point.
Procedure:
-
Sample Preparation: Dilute the reaction mixture with Mobile Phase A.
-
Injection: Inject the sample onto the equilibrated C18 column.
-
Elution and Detection: Elute the sample using the specified gradient. Monitor the absorbance at 260 nm (for the oligonucleotide) and ~650 nm (for Cy5). The doubly labeled product will have a distinct peak at both wavelengths.
-
Fraction Collection: Collect the fractions corresponding to the desired peak.
-
Desalting and Lyophilization: Desalt the collected fractions (e.g., using a desalting column) and lyophilize to obtain the purified Cy5-labeled oligonucleotide.
Characterization of Labeled Oligonucleotides
-
UV-Vis Spectroscopy: Confirm the presence of both the oligonucleotide and the Cy5 dye by measuring the absorbance spectrum. The ratio of the absorbance at 650 nm to 260 nm can be used to estimate the labeling efficiency.
-
Mass Spectrometry: Determine the exact mass of the labeled oligonucleotide to confirm successful conjugation.
Visualization of Experimental Workflow and a Signaling Pathway
Experimental Workflow for this compound Oligonucleotide Labeling
Application in Studying MALAT1 lncRNA Expression in Cancer
Cy5-labeled antisense oligonucleotides (ASOs) can be used to visualize the expression of the long non-coding RNA MALAT1, which is upregulated in various cancers and is associated with a poor prognosis. The following diagram illustrates the conceptual signaling pathway and the role of the Cy5-labeled ASO.
Conclusion
This compound is a versatile and powerful tool for the fluorescent labeling of oligonucleotides. The high efficiency and specificity of the click chemistry reaction, combined with the excellent photophysical properties of the Cy5 dye, make it an ideal choice for a wide range of applications in research and diagnostics. This guide provides the fundamental knowledge and protocols to successfully implement this compound labeling in your experimental workflows.
References
Cy5-YNE: A Technical Guide to Solubility, Storage, and Application
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the solubility, storage, and handling of Cy5-YNE, a fluorescent probe widely utilized in biological research. Detailed experimental protocols for its application in labeling biomolecules through copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," are also presented.
Core Properties of this compound
This compound, also known as Sulfo-Cyanine5-alkyne, is a bright, far-red fluorescent dye functionalized with an alkyne group.[1] This alkyne moiety allows for its covalent attachment to molecules containing an azide group through a highly efficient and specific click chemistry reaction.[1] Its strong fluorescence in the far-red spectrum makes it an ideal tool for a variety of applications, including the labeling of peptides, proteins, and oligonucleotides.[1]
Solubility and Storage Conditions
Proper dissolution and storage of this compound are critical to maintain its stability and performance. The following tables summarize the key quantitative data regarding its solubility and recommended storage conditions.
Table 1: Solubility of this compound
| Solvent | Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥ 43 mg/mL (61.97 mM) | Use of fresh, anhydrous DMSO is highly recommended as hygroscopic DMSO can negatively impact solubility.[1] |
| Dimethylformamide (DMF) | Good | Specific concentration data is limited, but it is commonly used as a solvent for stock solutions. |
| Dichloromethane | Good | |
| Water | Very poorly soluble (200 mg/L or 0.4 mM) | The sulfonated form (Sulfo-Cyanine5-alkyne) exhibits better water solubility. |
Table 2: Recommended Storage Conditions for this compound
| Form | Temperature | Duration | Light Conditions | Notes |
| Solid | -20°C | Up to 24 months | Protect from light | |
| 4°C | Short-term | Protect from light | ||
| In Solvent (Stock Solution) | -80°C | Up to 6 months | Protect from light | Aliquot to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Protect from light |
Experimental Protocols
This compound is primarily used for labeling azide-modified biomolecules via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Below are detailed protocols for the preparation of reagents and the labeling of proteins and oligonucleotides.
Preparation of Stock Solutions
-
This compound Stock Solution: To prepare a 10 mM stock solution, dissolve the appropriate mass of this compound in fresh, anhydrous DMSO or DMF. For example, dissolve 1 mg of this compound (MW: 693.87 g/mol ) in 144.1 µL of solvent. Vortex thoroughly to ensure complete dissolution. Store aliquots at -20°C or -80°C, protected from light.
-
Copper(II) Sulfate (CuSO₄) Stock Solution: Prepare a 20 mM stock solution of CuSO₄ in nuclease-free water.
-
Reducing Agent (Sodium Ascorbate) Stock Solution: Prepare a 100 mM stock solution of sodium ascorbate in nuclease-free water. This solution should be made fresh for optimal performance.
-
Copper Ligand (e.g., THPTA) Stock Solution: Prepare a 100 mM stock solution of a copper-chelating ligand such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) in nuclease-free water. The ligand helps to stabilize the Cu(I) oxidation state and improve reaction efficiency.
Protocol for Labeling Azide-Modified Proteins
This protocol is a general guideline and may require optimization based on the specific protein and desired degree of labeling.
-
Protein Preparation: Dissolve the azide-modified protein in a suitable buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris) or other components that could interfere with the reaction.
-
Reaction Setup: In a microcentrifuge tube, combine the following reagents in the specified order:
-
Azide-modified protein solution
-
This compound stock solution (to a final concentration of 2-10 molar excess over the protein)
-
THPTA stock solution (to a final concentration of 5 times the copper concentration)
-
CuSO₄ stock solution (to a final concentration of 0.5-1 mM)
-
-
Initiation of Reaction: Add the freshly prepared sodium ascorbate stock solution to a final concentration of 5-10 mM to initiate the click reaction.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (4-12 hours).
-
Purification: Remove the unreacted dye and other small molecules from the labeled protein using a desalting column (e.g., Sephadex G-25), dialysis, or spin filtration.
Protocol for Labeling Azide-Modified Oligonucleotides
This protocol provides a general procedure for labeling azide-containing DNA or RNA.
-
Oligonucleotide Preparation: Dissolve the azide-modified oligonucleotide in nuclease-free water or a suitable buffer (e.g., TE buffer) to a concentration of 100-500 µM.
-
Reaction Assembly: In a microcentrifuge tube, mix the following components:
-
Azide-modified oligonucleotide solution
-
This compound stock solution (to a final concentration of 1.5-5 molar excess over the oligonucleotide)
-
THPTA stock solution (to a final concentration of 5 times the copper concentration)
-
CuSO₄ stock solution (to a final concentration of 0.5-1 mM)
-
-
Reaction Start: Add the fresh sodium ascorbate stock solution to a final concentration of 5-10 mM.
-
Incubation: Vortex the mixture and incubate at room temperature for 30-60 minutes, protected from light.
-
Purification: Purify the labeled oligonucleotide from the reaction mixture using methods such as ethanol precipitation, HPLC, or gel electrophoresis.
Visualized Workflows
The following diagrams illustrate the key processes involved in the application of this compound.
References
Cy5-YNE for Fluorescence Microscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cy5-YNE is a fluorescent probe belonging to the cyanine dye family, specifically a derivative of Cy5 modified with a terminal alkyne group (-YNE). This modification allows for its covalent attachment to a wide range of biomolecules containing an azide group via a highly efficient and specific bioorthogonal reaction known as copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2] Its bright fluorescence in the far-red region of the spectrum makes it an invaluable tool for fluorescence microscopy, cellular imaging, and various bioanalytical assays, particularly in the context of drug discovery and development.[3][4]
The far-red emission of this compound is advantageous for biological imaging as it minimizes autofluorescence from endogenous cellular components, leading to a higher signal-to-noise ratio.[2] This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed experimental protocols for its use in fluorescence microscopy, and its applications in drug development.
Core Properties of this compound
The utility of this compound as a fluorescent probe is defined by its key photophysical and chemical characteristics. These properties are summarized below.
| Property | Value | References |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~670-680 nm | |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ (for Cy5) | |
| Fluorescence Quantum Yield (Φ) | ~0.27 (for Cy5) | |
| Reactive Group | Terminal Alkyne | |
| Reactivity | Azide-containing molecules via CuAAC | |
| Solubility | Soluble in organic solvents like DMSO and DMF |
Experimental Protocols
Protein Labeling with this compound via Click Chemistry
This protocol outlines the general steps for labeling an azide-modified protein with this compound. Optimization may be required depending on the specific protein and experimental conditions.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound dissolved in anhydrous DMSO
-
Copper(II) sulfate (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate
-
Desalting column for purification
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is in a buffer that does not contain primary amines (e.g., Tris) or other components that might interfere with the click reaction. The recommended protein concentration is typically in the range of 1-10 mg/mL.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 20 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of THPTA in water.
-
Prepare a fresh 300 mM stock solution of sodium ascorbate in water.
-
-
Labeling Reaction:
-
In a microcentrifuge tube, combine the azide-modified protein with a 5-10 fold molar excess of this compound.
-
Add THPTA to the reaction mixture to a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.2 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 3 mM.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Remove the unreacted this compound and other small molecules by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) pre-equilibrated with the desired storage buffer.
-
Collect the fractions containing the labeled protein.
-
-
Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the purified protein at 280 nm (for protein) and 650 nm (for Cy5). The DOL can be calculated using the following formula: DOL = (A₆₅₀ / ε_Cy5) / ((A₂₈₀ - (A₆₅₀ × CF₂₈₀)) / ε_protein) where ε_Cy5 is the molar extinction coefficient of Cy5 at 650 nm, ε_protein is the molar extinction coefficient of the protein at 280 nm, and CF₂₈₀ is the correction factor for the absorbance of Cy5 at 280 nm.
-
The labeling efficiency can also be assessed by techniques such as HPLC or SDS-PAGE followed by in-gel fluorescence scanning.
-
Fluorescence Microscopy of Labeled Cytoskeleton
This protocol provides a general workflow for imaging the cytoskeleton in cultured cells using a this compound labeled protein (e.g., an antibody against a cytoskeletal component).
Materials:
-
Cultured cells on coverslips or in imaging dishes
-
This compound labeled antibody
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
-
Fluorescence microscope with appropriate filter sets for Cy5 and DAPI
Procedure:
-
Cell Culture and Fixation:
-
Culture cells to the desired confluency.
-
Fix the cells with fixation buffer for 10-15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with permeabilization buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Block non-specific binding sites by incubating the cells with blocking buffer for 30-60 minutes at room temperature.
-
-
Immunolabeling:
-
Dilute the this compound labeled antibody in blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
-
Counterstaining and Mounting:
-
If desired, incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash the cells three times with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Image the cells using a fluorescence microscope equipped with appropriate laser lines and emission filters for Cy5 (e.g., excitation at 640 nm and emission collected at >660 nm) and the counterstain.
-
Applications in Drug Development
This compound and other clickable fluorescent probes are powerful tools in various stages of drug discovery and development.
High-Throughput Screening (HTS)
Fluorescence-based assays are widely used in HTS to identify small molecule modulators of biological targets. This compound can be used to develop robust HTS assays, such as:
-
Binding Assays: A target protein can be labeled with this compound, and the binding of a small molecule can be detected by changes in fluorescence polarization or FRET.
-
Enzyme Activity Assays: A substrate can be labeled with this compound, and enzyme activity can be monitored by the cleavage of the substrate and the resulting change in fluorescence.
Target Engagement and Kinase Profiling
Covalent probes incorporating an alkyne handle, which can be subsequently labeled with an azide-functionalized Cy5, are used to assess target engagement of kinase inhibitors in live cells. This chemoproteomic approach allows for the identification of on-target and off-target interactions of drug candidates, providing crucial information about their selectivity and potential side effects.
Visualizations
References
Cy5-YNE: A Technical Guide to Safety and Handling for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive safety and handling precautions for Cy5-YNE (Sulfo-Cyanine5-alkyne), a fluorescent probe widely utilized in biomedical research and drug development. This document outlines the known physicochemical properties, safe handling procedures, storage requirements, and detailed experimental protocols for its primary application in copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry."
Compound Identification and Properties
This compound is a reactive fluorescent dye containing a terminal alkyne group, enabling its covalent attachment to azide-modified molecules.[1][2] Its core structure comprises the well-established cyanine 5 (Cy5) fluorophore, which imparts its characteristic far-red fluorescence. The sulfonate groups present in the "Sulfo-" variant enhance its water solubility.[3][4]
| Property | Data | Source(s) |
| Synonyms | Sulfo-Cyanine5-alkyne, Sulfo-Cy5 alkyne | [3] |
| CAS Number | 1345823-20-2 | |
| Molecular Formula | C36H43N3O7S2 | |
| Molecular Weight | 693.87 g/mol | |
| Excitation Maximum (Ex) | ~650 nm | |
| Emission Maximum (Em) | ~665-680 nm | |
| Purity | >95.0% (HPLC) | |
| Solubility | Soluble in DMSO and DMF. The sulfo- derivative has enhanced water solubility. |
Safety and Handling Precautions
General Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles with side shields, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust or solutions.
-
Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.
-
Wash hands thoroughly after handling.
Specific Hazards:
-
Terminal Alkyne Reactivity: Terminal alkynes can form explosive metal acetylides with certain heavy metals, such as copper(I), silver, and mercury. While copper(I) is a catalyst in its intended click chemistry reaction, it is crucial to avoid the accumulation of dry copper acetylide intermediates. Reactions should be performed in solution, and reaction vessels should be thoroughly cleaned.
-
Cyanine Dye Cytotoxicity: Some cyanine dyes have been shown to exhibit cytotoxicity, potentially through mitochondrial targeting. Studies on Cy5 derivatives have indicated potential photoinduced cytotoxicity. The overall toxicity of this compound has not been fully elucidated, and it should be handled with care, assuming potential toxicity.
-
Flammability: As an organic compound, this compound is flammable. Keep away from open flames and other ignition sources.
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Wash out mouth with water. Do not induce vomiting unless directed to do so by medical personnel. Seek medical attention.
Storage and Stability
Proper storage is critical to maintain the integrity and reactivity of this compound.
| Storage Condition | Duration | Source(s) |
| Dry, solid form | Indefinitely at -20°C or -80°C, protected from light. | |
| Stock solution in DMSO | Up to 6 months at -80°C; up to 1 month at -20°C. Protect from light. |
Recommendations:
-
Upon receipt, store the lyophilized solid at -20°C or below.
-
For preparing stock solutions, use anhydrous DMSO or DMF.
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes.
-
Always protect the solid compound and its solutions from light to prevent photobleaching.
Experimental Protocols
The primary application of this compound is its conjugation to azide-containing molecules via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
General Protocol for CuAAC Labeling
This protocol provides a general starting point for the labeling of an azide-containing biomolecule with this compound. Optimization of reactant concentrations, reaction time, and temperature may be necessary for specific applications.
Materials:
-
This compound
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
Copper(II) sulfate (CuSO4)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper-chelating ligand (optional, but recommended for biomolecules)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Anhydrous DMSO
Procedure:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in deionized water.
-
Prepare a 100 mM stock solution of sodium ascorbate in deionized water. This solution should be made fresh.
-
(Optional) Prepare a 10 mM stock solution of TBTA in DMSO.
-
In a microcentrifuge tube, combine the following in order:
-
Azide-containing biomolecule in reaction buffer.
-
This compound stock solution (typically a 2-10 fold molar excess over the azide).
-
(Optional) TBTA stock solution (to a final concentration of 50-100 µM).
-
CuSO4 stock solution (to a final concentration of 50-100 µM).
-
Sodium ascorbate stock solution (to a final concentration of 0.5-1 mM).
-
-
Vortex the reaction mixture gently.
-
Incubate the reaction at room temperature for 1-4 hours, protected from light.
-
Purify the labeled product using an appropriate method for your biomolecule (e.g., size exclusion chromatography, dialysis, or precipitation) to remove excess dye and catalyst.
Visualizations
Logical Workflow for Safe Handling of this compound
Caption: A logical workflow for the safe handling of this compound.
Experimental Workflow for CuAAC Labeling with this compound
Caption: A typical experimental workflow for CuAAC labeling.
Simplified Signaling Pathway Visualization (Example Application)
This diagram illustrates a hypothetical scenario where a this compound labeled protein is used to track its interaction within a simplified signaling pathway.
Caption: Example of tracking a this compound labeled protein.
References
Methodological & Application
Application Notes and Protocols: Protein Conjugation with Cy5-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The conjugation of proteins with fluorescent dyes is a cornerstone technique in modern biological research and drug development. It enables the visualization, tracking, and quantification of proteins in a variety of applications, including fluorescence microscopy, flow cytometry, and in vivo imaging. Cy5, a bright and photostable far-red fluorescent dye, is a popular choice for these applications due to its emission spectrum lying in a region with minimal cellular autofluorescence.
This document provides a detailed guide to the conjugation of proteins with Cy5-YNE, a variant of Cy5 containing a terminal alkyne group. This functionality allows for highly specific and efficient labeling of azide-modified proteins via the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a premier example of "click chemistry". The bio-orthogonal nature of this reaction ensures that the labeling is highly specific, proceeding with high yield under mild, aqueous conditions, and is compatible with complex biological samples.
These protocols are designed to guide researchers through the entire workflow, from protein preparation to the final analysis of the conjugate, ensuring reliable and reproducible results.
Principle of the Reaction: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The core of the this compound protein conjugation strategy is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkyne of the this compound dye and an azide group previously introduced into the target protein. The azide group is not naturally present in proteins and must be incorporated, for example, by reacting primary amines (lysine residues) with an azide-containing NHS ester or by incorporating an azide-bearing unnatural amino acid.
The reaction is catalyzed by Copper(I) ions, which are typically generated in situ from a Copper(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. A chelating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial for stabilizing the Cu(I) oxidation state, preventing oxidative damage to the protein, and increasing the reaction rate.
Experimental Workflow for Protein Conjugation with this compound
Caption: General workflow for this compound protein conjugation.
Detailed Protocols
Protocol 1: Azide Modification of Proteins (via NHS Ester)
This protocol describes the introduction of azide groups onto a protein by modifying primary amines (lysine side chains and the N-terminus) using an azide-functionalized N-hydroxysuccinimide (NHS) ester.
Materials:
-
Protein of interest
-
Azide-PEG4-NHS Ester
-
Amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting columns or dialysis equipment
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS). If the buffer contains primary amines like Tris or glycine, they must be removed by dialysis or buffer exchange.
-
Adjust the protein concentration to 2-10 mg/mL for optimal labeling.
-
-
NHS Ester Stock Solution:
-
Immediately before use, prepare a 10 mM stock solution of Azide-PEG4-NHS Ester in anhydrous DMF or DMSO.
-
-
Labeling Reaction:
-
Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester stock solution to the protein solution. The optimal ratio may need to be determined empirically for each protein.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Remove the unreacted azide reagent and byproducts by passing the reaction mixture through a desalting column (e.g., Sephadex G-25) or by dialysis against an appropriate buffer (e.g., PBS).
-
Protocol 2: this compound Conjugation via CuAAC
This protocol details the "click" reaction between the azide-modified protein and this compound.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
THPTA ligand solution (e.g., 50 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepare fresh )
-
Aminoguanidine hydrochloride solution (e.g., 1 M in water)
-
Reaction Buffer (e.g., PBS, pH 7.4)
-
Desalting columns or dialysis equipment
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Prepare fresh Sodium Ascorbate solution.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified protein (to a final concentration of 10-50 µM)
-
Reaction Buffer
-
This compound stock solution (to a final concentration of 2-5 fold molar excess over the protein)
-
Aminoguanidine solution (to a final concentration of 2.5 mM)
-
Premixed CuSO₄ and THPTA (add CuSO₄ to THPTA solution to a final concentration of 50-100 µM for copper and a 5:1 ligand-to-copper molar ratio).
-
-
-
Initiation of Reaction:
-
Initiate the click reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5 mM.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light. The optimal reaction time may vary.
-
-
Purification of the Conjugate:
-
Remove unreacted this compound and copper catalyst by size-exclusion chromatography (SEC) using a desalting column or by extensive dialysis against PBS. Spin columns are effective for rapid, small-scale purifications.[1]
-
Protocol 3: Characterization of the Cy5-Protein Conjugate
1. Determination of Degree of Labeling (DOL)
The DOL is the average number of dye molecules conjugated to each protein molecule. It is a critical parameter for ensuring the quality and reproducibility of your experiments.
Procedure:
-
Measure the absorbance of the purified conjugate solution in a spectrophotometer at 280 nm (A₂₈₀) and at the absorbance maximum for Cy5 (~650 nm, A_max_).
-
Calculate the molar concentration of the Cy5 dye using the Beer-Lambert law (A = εcl):
-
[Cy5] (M) = A_max_ / (ε_Cy5_ * path length)
-
ε_Cy5_ (molar extinction coefficient of Cy5) = 250,000 M⁻¹cm⁻¹
-
Path length is typically 1 cm.
-
-
-
Calculate the protein concentration, correcting for the absorbance of Cy5 at 280 nm:
-
[Protein] (M) = (A₂₈₀ - (A_max_ * CF_Cy5_)) / (ε_protein_ * path length)
-
CF_Cy5_ (correction factor for Cy5 at 280 nm) ≈ 0.05
-
ε_protein_ is the molar extinction coefficient of your specific protein at 280 nm.
-
-
-
Calculate the DOL:
-
DOL = [Cy5] / [Protein]
-
2. Purity Assessment by SDS-PAGE
-
Run the purified conjugate on an SDS-PAGE gel.
-
Visualize the gel using a fluorescence imager set to the Cy5 channel. A single fluorescent band corresponding to the molecular weight of the protein should be observed.
-
Subsequently, stain the same gel with a total protein stain (e.g., Coomassie Blue) to confirm the absence of unlabeled protein and other impurities.
Quantitative Data Summary
The following tables provide typical parameters and expected outcomes for this compound protein conjugation. Note that these values are illustrative and optimal conditions should be determined empirically for each specific protein.
| Parameter | Typical Value / Range | Notes |
| Protein Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[2] |
| Azide-NHS Ester:Protein Molar Ratio | 10:1 to 20:1 | Varies depending on the number of available lysines. |
| This compound:Protein Molar Ratio | 2:1 to 10:1 | Higher ratios can increase DOL but may also lead to higher background. |
| Reaction Time (CuAAC) | 1 - 4 hours | Can be optimized by analyzing aliquots at different time points. |
| Reaction Temperature | Room Temperature (20-25°C) | |
| Typical Yield | >90% (conjugation reaction) | Based on the high efficiency of click chemistry.[3] |
| Optimal Degree of Labeling (DOL) | 2 - 5 | Higher DOL can lead to fluorescence quenching and potential protein aggregation.[3] |
Table 1: Typical Reaction Parameters
| Parameter | Value | Reference |
| Cy5 Excitation Maximum (λ_max_) | ~650 nm | [4] |
| Cy5 Emission Maximum (λ_em_) | ~670 nm | |
| Molar Extinction Coefficient (ε) of Cy5 | 250,000 M⁻¹cm⁻¹ | |
| Correction Factor (CF₂₈₀) for Cy5 | ~0.05 |
Table 2: Spectroscopic Properties of Cy5 for DOL Calculation
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Labeling | Inactive azide or alkyne reagents. | Use fresh, high-quality reagents. Prepare stock solutions immediately before use. |
| Oxidized copper catalyst (Cu(II) instead of Cu(I)). | Prepare sodium ascorbate solution fresh every time. Ensure a sufficient ligand-to-copper ratio (e.g., 5:1) to protect the Cu(I). Degas solutions to remove oxygen. | |
| Presence of primary amines (e.g., Tris) in the protein buffer during azide modification. | Perform buffer exchange into an amine-free buffer (e.g., PBS) before labeling. | |
| Presence of reducing agents (e.g., DTT) or chelators (e.g., EDTA) in the CuAAC reaction. | Remove interfering substances by dialysis or buffer exchange prior to the click reaction. | |
| Protein Precipitation | High concentration of organic solvent (DMSO/DMF). | Keep the final concentration of organic solvent below 10% (v/v). |
| Protein instability under reaction conditions. | Optimize pH and buffer components. Consider using a protein stabilizer. | |
| Over-labeling leading to aggregation. | Reduce the molar excess of this compound or decrease the reaction time. | |
| High Background / Non-specific Labeling | Inefficient removal of unreacted dye. | Use a larger size-exclusion column or perform an additional purification step. Dialyze against a larger volume with more buffer changes. |
| Non-specific binding of the dye to the protein. | This is less common with click chemistry than other methods. Ensure proper purification. A weak, non-specific interaction of alkynes with cysteine residues in the presence of copper has been reported, though this is a minor side reaction. |
Application Example: Visualizing EGFR Trafficking
This compound conjugated antibodies are powerful tools for studying the dynamics of cell surface receptors, such as the Epidermal Growth Factor Receptor (EGFR), which is a key player in cell proliferation and signaling.
Objective: To visualize the internalization and trafficking of EGFR in live cells upon ligand binding.
Method:
-
Conjugate an anti-EGFR antibody (that binds the extracellular domain) with this compound as per the protocols above.
-
Culture cells known to express EGFR (e.g., A549 or HeLa cells).
-
Incubate the live cells with the Cy5-anti-EGFR antibody.
-
Induce receptor internalization by adding Epidermal Growth Factor (EGF).
-
Visualize the trafficking of the Cy5-labeled EGFR from the plasma membrane into endocytic vesicles over time using live-cell fluorescence microscopy.
Signaling Pathway Visualization: EGFR Internalization
The following diagram illustrates the process of using a Cy5-labeled antibody to track EGFR.
Caption: Tracking EGFR with a Cy5-labeled antibody.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Cy5-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and specific method for the covalent ligation of molecules.[1] This reaction's bio-orthogonality allows for its use in complex biological systems with minimal side reactions.[2] These application notes provide detailed protocols for the use of Cy5-Alkyne (Cy5-YNE), a bright and photostable far-red fluorescent probe, in CuAAC reactions for labeling a variety of azide-modified biomolecules, including proteins and nucleic acids. The resulting Cy5-labeled conjugates are invaluable tools for a range of applications, including fluorescence microscopy, flow cytometry, and proteomic analysis.[3][4]
The CuAAC reaction involves the formation of a stable triazole linkage between a terminal alkyne (this compound) and an azide-functionalized molecule, catalyzed by a Cu(I) species.[5] The catalytically active Cu(I) is typically generated in situ from a Cu(II) salt, such as copper(II) sulfate (CuSO₄), and a reducing agent, most commonly sodium ascorbate. To enhance reaction rates and protect biomolecules from oxidative damage, a copper-chelating ligand is often employed to stabilize the Cu(I) oxidation state.
Data Presentation
Table 1: Key Properties of Cy5-Alkyne
| Property | Value | Reference(s) |
| Excitation Maximum (λex) | ~650 nm | |
| Emission Maximum (λem) | ~665-670 nm | |
| Molar Extinction Coefficient | ~250,000 M⁻¹cm⁻¹ | |
| Molecular Weight | Varies by manufacturer (e.g., 787.96 g/mol , 913.20 g/mol ) | |
| Solubility | DMSO, DMF |
Table 2: Recommended Reagent Concentrations for CuAAC with Cy5-Alkyne
| Reagent | Concentration Range | Notes | Reference(s) |
| Azide-modified Biomolecule | 10 µM - 1 mM | The limiting reagent in most labeling reactions. | |
| Cy5-Alkyne | 1.5 - 10 equivalents (relative to azide) | A slight excess can drive the reaction to completion. | |
| Copper(II) Sulfate (CuSO₄) | 50 µM - 1 mM | Pre-complexation with a ligand is recommended. | |
| Copper(I)-stabilizing Ligand (e.g., THPTA, TBTA) | 5 equivalents (relative to copper) | Protects biomolecules and accelerates the reaction. | |
| Sodium Ascorbate | 1 - 5 mM | Should be prepared fresh. |
Table 3: Comparative Reaction Conditions and Outcomes
| Parameter | Condition A: Protein Labeling | Condition B: Oligonucleotide Labeling | Condition C: Live Cell Labeling | Reference(s) |
| Biomolecule | Azide-modified protein | Azide-modified oligonucleotide | Cell surface glycans with azido sugars | |
| [Biomolecule-N₃] | 50 µM | 100 µM | N/A (metabolically incorporated) | |
| [this compound] | 150 µM (3 eq.) | 200 µM (2 eq.) | 25 µM | |
| [CuSO₄] | 100 µM | 500 µM | 50 µM | |
| Ligand | THPTA (500 µM) | TBTA (2.5 mM) | THPTA (250 µM) | |
| Reducing Agent | Sodium Ascorbate (2.5 mM) | Sodium Ascorbate (2.5 mM) | Sodium Ascorbate (2.5 mM) | |
| Solvent/Buffer | PBS, pH 7.4 | Triethylammonium acetate buffer | DPBS, pH 7.4 | |
| Temperature | Room Temperature | Room Temperature | 4°C | |
| Reaction Time | 1-2 hours | 1-4 hours | 5-10 minutes | |
| Expected Yield | High (>90%) | High (>95%) | Sufficient for imaging |
Experimental Protocols
Protocol 1: Labeling of Azide-Modified Proteins with Cy5-Alkyne
This protocol provides a general guideline for the fluorescent labeling of a protein containing azide functional groups.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
Cy5-Alkyne
-
Dimethyl sulfoxide (DMSO)
-
Copper(II) Sulfate (CuSO₄) stock solution (20 mM in deionized water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) stock solution (50 mM in deionized water)
-
Sodium Ascorbate stock solution (100 mM in deionized water, prepare fresh )
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Cy5-Alkyne in DMSO to a final concentration of 10 mM.
-
Prepare fresh 100 mM Sodium Ascorbate in deionized water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dilute the azide-modified protein to a final concentration of 50 µM in PBS.
-
Add Cy5-Alkyne stock solution to a final concentration of 150 µM (3 equivalents).
-
Prepare the catalyst premix: in a separate tube, combine 5 µL of 20 mM CuSO₄ and 10 µL of 50 mM THPTA per 1 mL of final reaction volume. Mix well.
-
Add the catalyst premix to the protein-dye mixture to achieve a final CuSO₄ concentration of 100 µM and THPTA concentration of 500 µM.
-
-
Reaction Initiation and Incubation:
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution to a final concentration of 2.5 mM.
-
Mix the reaction gently by pipetting or brief vortexing.
-
Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification of the Labeled Protein:
-
Remove unreacted Cy5-Alkyne and copper catalyst using a desalting spin column or through dialysis against a suitable buffer.
-
Protocol 2: Labeling of Azide-Modified Oligonucleotides with Cy5-Alkyne
This protocol is adapted for the labeling of azide-functionalized DNA or RNA oligonucleotides.
Materials:
-
Azide-modified oligonucleotide
-
Cy5-Alkyne
-
DMSO
-
Copper(II) Sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA)
-
Sodium Ascorbate
-
Triethylammonium acetate (TEAA) buffer (2 M, pH 7.0)
-
Deionized water
-
Microcentrifuge tubes
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Cy5-Alkyne in DMSO to a 10 mM stock solution.
-
Prepare a 10 mM Cu(II)-TBTA stock solution in 55% aqueous DMSO.
-
Prepare a fresh 100 mM Sodium Ascorbate solution in deionized water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, dissolve the azide-modified oligonucleotide in deionized water to a concentration of 200 µM.
-
Add TEAA buffer to a final concentration of 0.2 M.
-
Add an equal volume of DMSO.
-
Add Cy5-Alkyne stock solution to a final concentration of 400 µM (2 equivalents).
-
-
Reaction Initiation and Incubation:
-
Add the fresh Sodium Ascorbate solution to a final concentration of 2.5 mM.
-
Add the Cu(II)-TBTA stock solution to a final concentration of 500 µM.
-
Vortex the mixture thoroughly and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification of the Labeled Oligonucleotide:
-
Precipitate the labeled oligonucleotide using ethanol or a suitable alternative method.
-
Alternatively, purify the product using HPLC or gel electrophoresis.
-
Mandatory Visualizations
Experimental Workflow for Protein Labeling
Caption: Workflow for CuAAC labeling of azide-modified proteins with this compound.
BONCAT/FUNCAT Workflow for Visualizing Nascent Proteins
Caption: BONCAT/FUNCAT workflow for labeling nascent proteins with this compound.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) | Reference(s) |
| Low or No Labeling | Inactive catalyst (oxidized Cu(I)) | Use freshly prepared sodium ascorbate. Degas solutions to remove oxygen. Increase ligand concentration. | |
| Inactive azide or alkyne | Check the quality and storage of reagents. | ||
| pH of the reaction is outside the optimal range (4-11) | Ensure the buffer pH is appropriate for the reaction. | ||
| High Background Fluorescence | Incomplete removal of unreacted this compound | Optimize purification protocol (e.g., use a larger desalting column, increase dialysis time). | |
| Non-specific binding of this compound | Include a blocking step or increase the stringency of wash steps in cell-based assays. | ||
| Protein Precipitation | Over-labeling leading to aggregation | Reduce the molar excess of this compound. Optimize the degree of labeling. | |
| Oxidative damage to the protein | Ensure a sufficient excess of ligand and reducing agent is present. |
References
- 1. Applications of Azide-Based Bioorthogonal Click Chemistry in Glycobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]
- 4. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Visualizing RNA: A Detailed Guide to Labeling with Cy5-YNE
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The visualization of RNA molecules within their native cellular environment is crucial for understanding their function, localization, and dynamics. This document provides a comprehensive guide for labeling RNA with Cy5-YNE (a commercial name for a Cy5-alkyne conjugate, such as Sulfo-Cyanine5-alkyne) for fluorescent imaging. The protocols detailed below leverage the principles of bioorthogonal click chemistry, a powerful tool for specifically and efficiently attaching fluorescent dyes to biomolecules.
Two primary strategies for incorporating the necessary chemical handle into the RNA molecule are presented: in vitro enzymatic incorporation of an azide-modified nucleotide and metabolic labeling of RNA with an azido-nucleoside in living cells. Following incorporation, the azide-modified RNA is conjugated to this compound via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction. The far-red emission of the Cy5 dye minimizes background autofluorescence from cellular components, thereby enhancing the signal-to-noise ratio for clearer imaging.[][2]
Principle of the Method
The labeling strategy is a two-step process. First, an RNA molecule is modified to contain an azide (-N3) functional group. This can be achieved either by incorporating an azide-bearing nucleotide during in vitro transcription or by feeding cells with an azide-modified nucleoside which is then incorporated into newly synthesized RNA. Second, the azide-modified RNA is reacted with a Cy5-alkyne (this compound) molecule. This reaction, a form of "click chemistry," forms a stable triazole linkage, covalently attaching the Cy5 fluorophore to the RNA.[3][4]
There are two main types of click chemistry reactions used for this purpose:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient reaction is catalyzed by copper(I) ions.[5] It is ideal for in vitro applications and fixed cells. However, the copper catalyst can be toxic to living cells and may cause RNA degradation.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction utilizes a strained cyclooctyne (such as DBCO) instead of a simple alkyne like YNE, which reacts spontaneously with azides without the need for a copper catalyst. This makes SPAAC the method of choice for labeling RNA in living cells to avoid copper-induced toxicity.
Quantitative Data Summary
The efficiency and impact of RNA labeling can vary depending on the chosen method and experimental conditions. The following tables summarize key quantitative parameters to consider.
Table 1: In Vitro RNA Labeling with Cy5-UTP
| Parameter | Observation | Reference |
| Labeling Control | A linear correlation exists between the percentage of Cy5-UTP in the transcription reaction and the number of fluorophores incorporated per RNA molecule. | |
| RNA Yield | The incorporation of Cy5-UTP is well-tolerated by T7 RNA polymerase, with consistent RNA yields even at higher percentages of the labeled nucleotide. | |
| Impact on Function | Body-labeling of mRNA with a high density of Cy5 can severely diminish its protein-coding capacity. |
Table 2: Click Chemistry RNA Labeling Considerations
| Parameter | Method | Observation | Reference |
| Reaction Speed | CuAAC | Generally faster and more efficient than SPAAC for in vitro reactions. | |
| SPAAC | Slower reaction kinetics compared to CuAAC. | ||
| Biocompatibility | CuAAC | Copper catalyst is cytotoxic, limiting its use in live cells. | |
| SPAAC | Copper-free, making it suitable for live-cell imaging. | ||
| RNA Integrity | CuAAC | Copper can lead to RNA degradation. | |
| SPAAC | Maintains RNA integrity. | ||
| Impact on Function | 3'-end dual labeling of siRNA | No detectable impact on silencing activity. | |
| 5'-end dual labeling of siRNA | Strong deleterious impact on siRNA silencing activity. |
Experimental Protocols
Here we provide detailed protocols for introducing azide modifications into RNA and the subsequent click chemistry reaction with this compound.
Protocol 1: In Vitro Transcription of Azide-Modified RNA
This protocol describes the synthesis of azide-modified RNA using an in vitro transcription kit.
Materials:
-
HighYield T7 Azide RNA Labeling Kit (or individual components: T7 RNA Polymerase, reaction buffer, RNase inhibitor)
-
Azide-modified UTP (e.g., 5-Azido-C3-UTP)
-
ATP, CTP, GTP solutions
-
Linearized plasmid DNA or PCR product with a T7 promoter as a template
-
Nuclease-free water
-
RNA purification kit (e.g., spin column-based)
Procedure:
-
Thaw Reagents: Thaw all components at room temperature, except for the T7 RNA Polymerase Mix, which should be kept on ice. Mix each component by vortexing and briefly centrifuge to collect the contents.
-
Prepare Transcription Reaction: In a nuclease-free microcentrifuge tube, assemble the following reaction at room temperature in the order listed. The following is an example for a 20 µL reaction with 35% azide-UTP substitution.
-
Nuclease-free water: to a final volume of 20 µL
-
10x Reaction Buffer: 2 µL
-
100 mM DTT: 2 µL
-
10 mM ATP: 2 µL
-
10 mM CTP: 2 µL
-
10 mM GTP: 2 µL
-
10 mM UTP: 1.3 µL
-
10 mM 5-Azido-C3-UTP: 0.7 µL
-
Template DNA (0.5-1 µg): X µL
-
T7 RNA Polymerase Mix: 2 µL
-
-
Incubation: Mix the components gently by pipetting and incubate at 37°C for 2 hours.
-
DNase Treatment: To remove the DNA template, add DNase I and incubate at 37°C for 15-30 minutes.
-
Purification: Purify the azide-modified RNA using an RNA purification kit according to the manufacturer's instructions. Elute the RNA in nuclease-free water.
Protocol 2: Metabolic Labeling of RNA in Cultured Cells
This protocol describes the incorporation of an azide-modified nucleoside into the RNA of cultured mammalian cells.
Materials:
-
Mammalian cells of interest (e.g., HeLa, A549)
-
Complete cell culture medium
-
Azide-modified nucleoside (e.g., 2'-Azido-2'-deoxycytidine or 2'-Azidoguanosine) stock solution (e.g., 100 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
RNA extraction kit (e.g., TRIzol)
Procedure:
-
Cell Seeding: Seed cells in the desired culture vessel to achieve 70-80% confluency at the time of labeling.
-
Prepare Labeling Medium: Dilute the azide-modified nucleoside stock solution into pre-warmed complete cell culture medium to the desired final concentration (a starting range of 25-100 µM is recommended).
-
Metabolic Labeling: Remove the existing culture medium, wash the cells once with pre-warmed PBS, and add the labeling medium.
-
Incubation: Incubate the cells for a period of 1 to 24 hours at 37°C in a humidified incubator with 5% CO2. The optimal incubation time will depend on the rate of RNA synthesis in the chosen cell line.
-
Washing: After incubation, remove the labeling medium and wash the cells three times with pre-warmed PBS to remove unincorporated azido-nucleosides.
-
RNA Extraction: Extract total RNA from the cells using an RNA extraction kit according to the manufacturer's protocol.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Azide-Modified RNA
This protocol is for labeling purified azide-modified RNA with this compound in vitro.
Materials:
-
Azide-modified RNA (from Protocol 1 or 2)
-
This compound (Sulfo-Cyanine5-alkyne) stock solution (e.g., 10 mM in DMSO)
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 20 mM in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, prepared fresh)
-
Copper Ligand (e.g., THPTA, 50 mM in water)
-
Nuclease-free water and buffer (e.g., phosphate buffer, pH 7)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the following reagents in the order listed for a final reaction volume of 50 µL.
-
Azide-modified RNA (1-10 µM final concentration): X µL
-
Phosphate Buffer (100 mM, pH 7): 5 µL
-
This compound (2-10 fold molar excess to azide): Y µL
-
Premixed Catalyst:
-
CuSO₄ (100 µM final concentration): 0.25 µL of 20 mM stock
-
THPTA (500 µM final concentration): 0.5 µL of 50 mM stock
-
-
Nuclease-free water: to 47.5 µL
-
-
Initiate Reaction: Add 2.5 µL of freshly prepared 100 mM Sodium Ascorbate (5 mM final concentration) to initiate the reaction.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Purify the Cy5-labeled RNA to remove unreacted dye and catalyst components. This can be done by ethanol precipitation or using a suitable RNA purification spin column.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Imaging in Fixed Cells
This protocol is for labeling azide-modified RNA within fixed cells using a DBCO-Cy5 conjugate.
Materials:
-
Cells metabolically labeled with an azide-modified nucleoside (from Protocol 2) on coverslips
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.5% Triton X-100 in PBS for permeabilization
-
DBCO-Cy5 stock solution (e.g., 10 mM in DMSO)
-
Nuclear counterstain (e.g., DAPI)
-
Antifade mounting medium
Procedure:
-
Fixation: Wash the cells on coverslips three times with PBS and then fix with 4% PFA for 15 minutes at room temperature.
-
Permeabilization: Wash the cells three times with PBS and then permeabilize with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
SPAAC Reaction: Prepare the SPAAC reaction solution by diluting the DBCO-Cy5 stock solution into PBS to a final concentration of 5-20 µM. Add this solution to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing: Remove the SPAAC reaction solution and wash the cells three times with PBS.
-
Counterstaining: Incubate the cells with a nuclear counterstain (e.g., 1 µg/mL DAPI) for 5-10 minutes at room temperature.
-
Mounting: Wash the cells twice with PBS and mount the coverslips onto microscope slides using an antifade mounting medium.
-
Imaging: Visualize the Cy5-labeled RNA using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm).
Diagrams
Caption: Experimental workflow for labeling RNA with this compound.
References
Cy5-YNE in Flow Cytometry: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Cy5-YNE, a cyanine-based fluorescent dye containing a terminal alkyne group, in flow cytometry. This compound is a powerful tool for labeling and detecting biomolecules in a variety of applications, particularly in the fields of cell proliferation, apoptosis, and drug discovery. Its utilization of bio-orthogonal "click chemistry" ensures high specificity and efficiency in labeling, making it an invaluable reagent for single-cell analysis.
Principle of Detection
This compound is a reactive dye that partakes in a copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2] This reaction allows for the covalent attachment of the Cy5 fluorophore to a molecule of interest that has been modified to contain an azide group. The high efficiency and bio-orthogonality of the click reaction mean that it can be performed under mild, aqueous conditions with minimal side reactions, preserving cellular integrity for flow cytometric analysis.[3][4]
The Cy5 fluorophore is a bright, far-red fluorescent dye with an excitation maximum around 650 nm and an emission maximum around 670 nm.[3] This spectral profile makes it well-suited for flow cytometers equipped with a red laser (e.g., 633 nm or 647 nm), minimizing interference from cellular autofluorescence and allowing for multiplexing with other fluorophores.
Applications in Flow Cytometry
The versatility of this compound and click chemistry enables a wide range of flow cytometry applications, including:
-
Cell Proliferation Assays: By introducing an azide-modified nucleoside analog (e.g., 5-ethynyl-2'-deoxyuridine, EdU) to cells, newly synthesized DNA can be labeled. Subsequent reaction with this compound allows for the sensitive detection of proliferating cells. This method is a popular alternative to the BrdU assay.
-
Apoptosis Assays: Apoptotic events, such as caspase activation or phosphatidylserine externalization, can be detected using azide-modified probes that are then "clicked" to this compound. This enables the quantification of apoptotic cells within a heterogeneous population.
-
Cellular Uptake and Trafficking: The uptake and internalizations of various molecules, such as nanoparticles or drug candidates, can be quantified by labeling them with an azide and subsequently reacting them with this compound for flow cytometric analysis.
Data Presentation
The following tables summarize quantitative data from representative experiments utilizing Cy5-labeled molecules in flow cytometry.
Table 1: Cellular Uptake of Cy5-Labeled Nanoparticles in Different Cell Lines
| Cell Line | Treatment | Percentage of Cy5 Positive Cells (%) (Mean ± SEM) | Mean Fluorescent Intensity (MFI) of Cy5 Positive Cells (Mean ± SEM) |
| 16HBE14o- | LD (0.75:1) | 2.5 ± 0.1 | 56.7 ± 4.8 |
| 16HBE14o- | LD (4:1) | 25.2 ± 0.9 | 126.8 ± 3.1 |
| 16HBE14o- | PD | 50.5 ± 5.0 | 1472 ± 54.2 |
| 16HBE14o- | LPD | 53.4 ± 3.1 | 1080 ± 33.2 |
LD: Lipoplexes, PD: Polyplexes, LPD: Lipopolyplexes. Data represents uptake of a Cy5-labeled plasmid.
Table 2: Relative Mean Fluorescence Intensity (MFI) of Cells after Incubation with Cy5-Functionalized DNA Nanostructures
| Cell Line | Nanostructure Coating | Relative MFI (Mean ± SEM) |
| RAW 264.7 | Bare | 10 ± 2 |
| RAW 264.7 | K10-PEG 1K (1:1) | 15 ± 3 |
| RAW 264.7 | K10-PEG 1K (2:1) | 80 ± 10 |
| MutuDC1 | Bare | 5 ± 1 |
| MutuDC1 | K10-PEG 1K (1:1) | 8 ± 2 |
| MutuDC1 | K10-PEG 1K (2:1) | 40 ± 5 |
| HeLa | Bare | 2 ± 0.5 |
| HeLa | K10-PEG 1K (1:1) | 3 ± 1 |
| HeLa | K10-PEG 1K (2:1) | 5 ± 1 |
Data is normalized to the background fluorescence of untreated cells.
Experimental Protocols
Protocol 1: Cell Proliferation Assay using Azide-Modified Nucleoside and this compound
This protocol describes the detection of proliferating cells by incorporating an azide-modified nucleoside (e.g., EdU) into newly synthesized DNA, followed by a click reaction with this compound.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Azide-modified nucleoside (e.g., EdU) stock solution (10 mM in DMSO)
-
This compound (10 mM in DMSO)
-
Phosphate Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click Reaction Buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Copper (II) Sulfate (CuSO4) solution (100 mM in H₂O)
-
Reducing Agent (e.g., Sodium Ascorbate) solution (1 M in H₂O, freshly prepared)
-
Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)
-
Flow cytometer with a red laser (633 nm or 647 nm excitation)
Procedure:
-
Cell Culture and Labeling:
-
Plate cells at a density that allows for logarithmic growth.
-
Add the azide-modified nucleoside to the culture medium at a final concentration of 1-10 µM.
-
Incubate for a period appropriate for the cell type (e.g., 1-2 hours for actively dividing cells).
-
-
Cell Harvest and Fixation:
-
Harvest cells using standard methods (e.g., trypsinization).
-
Wash the cells once with 3 mL of 1% BSA in PBS.
-
Resuspend the cell pellet in 100 µL of Fixation Buffer and incubate for 15 minutes at room temperature, protected from light.
-
Wash the cells with 3 mL of 1% BSA in PBS.
-
-
Permeabilization:
-
Resuspend the fixed cells in 100 µL of Permeabilization Buffer and incubate for 15 minutes at room temperature.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For each sample, mix:
-
100 µL Click Reaction Buffer
-
2 µL CuSO₄ solution
-
4 µL this compound solution
-
20 µL Reducing Agent solution
-
-
Wash the permeabilized cells once with PBS.
-
Resuspend the cell pellet in the click reaction cocktail.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Washing and Staining for Flow Cytometry:
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
(Optional) Perform antibody staining for cell surface or intracellular markers at this stage, following standard protocols.
-
Resuspend the final cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer.
-
Gate on single, live cells and quantify the percentage of Cy5-positive cells and their mean fluorescence intensity.
-
Protocol 2: General Protocol for Labeling Azide-Modified Biomolecules with this compound for Flow Cytometry
This protocol provides a general framework for labeling azide-modified proteins, antibodies, or other biomolecules with this compound.
Materials:
-
Azide-modified biomolecule
-
This compound (10 mM in DMSO)
-
Reaction Buffer (e.g., PBS or other amine-free buffer)
-
Copper (II) Sulfate (CuSO₄) solution (100 mM in H₂O)
-
Reducing Agent (e.g., Sodium Ascorbate) solution (1 M in H₂O, freshly prepared)
-
Ligand (optional, e.g., THPTA or TBTA) to stabilize Cu(I)
-
Purification column (e.g., size exclusion chromatography)
Procedure:
-
Reaction Setup:
-
Dissolve the azide-modified biomolecule in the Reaction Buffer.
-
In a separate tube, prepare the catalyst mix. If using a ligand, pre-complex the CuSO₄ with the ligand.
-
Add this compound to the biomolecule solution. The molar ratio of dye to biomolecule may need to be optimized.
-
Add the catalyst mix to the biomolecule-dye solution.
-
Initiate the reaction by adding the freshly prepared reducing agent.
-
-
Incubation:
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
-
Purification:
-
Separate the Cy5-labeled biomolecule from unreacted dye and catalyst components using a suitable purification method, such as size exclusion chromatography.
-
-
Flow Cytometry Application:
-
The purified Cy5-labeled biomolecule can now be used in standard flow cytometry staining protocols.
-
Mandatory Visualizations
Caption: Workflow for this compound-based cell proliferation assay.
Caption: Apoptosis pathways detectable by flow cytometry.
References
Application Notes and Protocols: Labeling Oligonucleotides with Cy5-YNE
For Researchers, Scientists, and Drug Development Professionals
Introduction
The precise and efficient labeling of oligonucleotides with fluorescent dyes is critical for a multitude of applications in molecular biology, diagnostics, and therapeutic development. Cyanine 5 (Cy5), a bright and photostable far-red fluorescent dye, is a popular choice for such labeling. This document provides a detailed protocol for the covalent attachment of an alkyne-functionalized Cy5 dye (Cy5-YNE) to an azide-modified oligonucleotide via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry reaction. This method offers high specificity, efficiency, and biocompatibility, making it a robust tool for generating fluorescently labeled nucleic acids.[1][2][]
The resulting Cy5-labeled oligonucleotides can be utilized in a variety of applications, including fluorescence in situ hybridization (FISH), real-time PCR, fluorescence resonance energy transfer (FRET) studies, and cellular imaging.[4][5]
Quantitative Data Summary
The efficiency of the labeling reaction is a critical parameter. The following table summarizes typical quantitative data for the click chemistry-based labeling of oligonucleotides with fluorescent dyes like Cy5. Actual results may vary depending on the specific oligonucleotide sequence, purity, and reaction conditions.
| Parameter | Typical Value | Method of Determination | Notes |
| Labeling Efficiency | > 90% | HPLC, Gel Electrophoresis | The percentage of oligonucleotide that is successfully conjugated to the dye. |
| Final Yield | 50-70% | UV-Vis Spectroscopy | The amount of purified, labeled oligonucleotide recovered after all steps. |
| Purity | > 95% | HPLC, Mass Spectrometry | The percentage of the final product that is the desired labeled oligonucleotide. |
| Dye to Oligo Ratio | 1:1 | UV-Vis Spectroscopy | Calculated from the absorbance at 260 nm (oligonucleotide) and ~649 nm (Cy5). |
Experimental Protocols
This section details the necessary materials and step-by-step procedures for labeling an azide-modified oligonucleotide with this compound.
Materials and Reagents
-
Azide-modified oligonucleotide
-
This compound (or other alkyne-modified Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or other copper(I)-stabilizing ligand
-
Sodium ascorbate
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Nuclease-free water
-
Buffer (e.g., 0.1 M sodium phosphate buffer, pH 7.0)
-
Purification system (e.g., HPLC, PAGE)
Protocol for Labeling Oligonucleotides with this compound
-
Oligonucleotide and Dye Preparation:
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a final concentration of 1 mM.
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
-
Preparation of Reaction Components:
-
Copper Catalyst Premix: Prepare a 10 mM solution of CuSO₄ in nuclease-free water and a 50 mM solution of TBTA in DMSO. Just before use, mix equal volumes of the CuSO₄ and TBTA solutions to form the copper(I)-TBTA complex.
-
Reducing Agent: Prepare a fresh 100 mM solution of sodium ascorbate in nuclease-free water. This solution should be made immediately before use as it is prone to oxidation.
-
-
Click Chemistry Reaction:
-
In a microcentrifuge tube, combine the following reagents in the order listed:
-
Azide-modified oligonucleotide (to a final concentration of 100 µM)
-
0.1 M Sodium Phosphate Buffer (pH 7.0)
-
This compound stock solution (to a final concentration of 200 µM; 2-fold molar excess)
-
Copper Catalyst Premix (to a final concentration of 1 mM)
-
Sodium Ascorbate solution (to a final concentration of 5 mM)
-
-
Vortex the reaction mixture gently and incubate at room temperature for 1-2 hours in the dark.
-
-
Purification of the Labeled Oligonucleotide:
-
The crude reaction mixture can be purified using various methods to remove unreacted dye, catalyst, and oligonucleotide.
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a highly effective method for separating the labeled oligonucleotide from the reaction components.
-
Polyacrylamide Gel Electrophoresis (PAGE): Denaturing PAGE can also be used to purify the labeled oligonucleotide, especially for smaller-scale reactions.
-
Ethanol Precipitation: For a less rigorous purification, the labeled oligonucleotide can be precipitated with ethanol to remove some of the smaller molecule impurities.
-
-
Quantification and Storage:
-
After purification, determine the concentration and labeling efficiency of the Cy5-labeled oligonucleotide using UV-Vis spectrophotometry by measuring the absorbance at 260 nm (for the oligonucleotide) and at the absorbance maximum of Cy5 (~649 nm).
-
Store the purified, labeled oligonucleotide in a nuclease-free buffer at -20°C, protected from light.
-
Visualizations
Experimental Workflow
References
Application Notes: Purification of Cy5-YNE Labeled Proteins
Abstract
These application notes provide a comprehensive guide for the purification of proteins labeled with Cy5-YNE (Cyanine5-alkyne) via copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry." This process is essential for downstream applications requiring high-purity fluorescently labeled proteins, such as fluorescence microscopy, flow cytometry, and proteomic analysis. We detail protocols for both the click chemistry labeling reaction and subsequent purification using spin column chromatography and size-exclusion chromatography (SEC). Additionally, we provide methods for characterizing the final conjugate and a troubleshooting guide to address common issues.
Introduction
The specific labeling of proteins is a cornerstone of modern biological research. Click chemistry offers a highly specific and efficient method for conjugating reporter molecules, such as fluorescent dyes, to proteins.[1][2] This methodology involves a two-step process: first, a bioorthogonal azide handle is incorporated into the target protein, typically by metabolic labeling with an azide-bearing amino acid analog like azidohomoalanine (AHA).[3] Second, a reporter probe containing a terminal alkyne, such as this compound, is covalently attached to the azide via a copper-catalyzed click reaction.[4][5]
Following the labeling reaction, the mixture contains the desired Cy5-labeled protein, unreacted this compound, and reaction catalysts. The removal of these contaminants, especially the small, unconjugated this compound dye, is critical. The presence of free dye can lead to high background signals, inaccurate quantification, and non-specific artifacts in imaging and binding assays. This document outlines robust protocols for purifying the labeled protein conjugate and ensuring its quality for downstream applications.
Experimental Workflow
The overall process involves preparing an azide-modified protein, performing the click chemistry labeling reaction with this compound, purifying the resulting conjugate, and characterizing the final product.
Key Purification Methods
Separating the large protein-dye conjugate from the small, unreacted this compound is typically achieved using methods based on size exclusion. The choice of method depends on the sample volume, required purity, and available equipment.
| Method | Principle | Advantages | Disadvantages | Best For |
| Spin Columns | Gel filtration resin in a microcentrifuge tube format. Larger molecules pass through while smaller molecules are retained. | Fast (minutes), easy to use, suitable for small volumes (<150 µL). | Lower resolution, potential for sample dilution, column capacity can be easily exceeded. | Rapid cleanup of small-scale reactions. |
| Size-Exclusion Chromatography (SEC) | Column chromatography that separates molecules based on their size as they pass through a porous resin. | High resolution, excellent for removing free dye, can be automated. | Slower, requires more specialized equipment (e.g., FPLC system), larger sample volumes may be needed. | High-purity preparations and larger sample quantities. |
| Dialysis | Use of a semi-permeable membrane to separate molecules based on size through diffusion against a large volume of buffer. | Simple, can handle large volumes, gentle on proteins. | Very slow (hours to days), requires large buffer volumes, may result in sample dilution. | Large volume samples where speed is not critical. |
Experimental Protocols
Protocol 1: Click Chemistry Labeling with this compound
This protocol describes a general method for labeling 1 mg of azide-modified protein.
Critical: This protocol assumes the protein of interest has been modified to contain an azide group (e.g., through metabolic labeling with AHA or ANL).
Reagents:
-
Azide-modified protein in amine-free buffer (e.g., PBS), pH 7.4.
-
This compound (Cy5-alkyne).
-
Copper(II) Sulfate (CuSO₄).
-
Reducing Agent (e.g., THPTA, Sodium Ascorbate).
-
DMSO for dissolving reagents.
Procedure:
-
Prepare Protein: Adjust the concentration of the azide-modified protein to 2-10 mg/mL in an amine-free buffer like PBS. For optimal results, ensure the protein solution is clear and free of aggregates.
-
Prepare Reagents:
-
This compound: Prepare a 10 mM stock solution in anhydrous DMSO.
-
CuSO₄: Prepare a 100 mM stock solution in deionized water.
-
Reducing Agent: Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water immediately before use.
-
-
Set up the Reaction: In a microcentrifuge tube, combine the following in order:
-
100 µL of protein solution (~1 mg).
-
2 µL of 10 mM this compound (final concentration ~200 µM).
-
1 µL of 100 mM CuSO₄ (final concentration ~1 mM).
-
2 µL of 100 mM Sodium Ascorbate (final concentration ~2 mM).
-
-
Incubate: Mix the reaction gently by pipetting. Incubate at room temperature for 1-2 hours, protected from light.
Protocol 2: Purification using a Spin Column
This protocol is suitable for purifying the reaction mixture from Protocol 1.
Procedure:
-
Prepare Column: Snap off the bottom closure of a spin column (e.g., Sephadex G-25) and place it in a collection tube. Centrifuge at 1,500 x g for 1 minute to remove the storage buffer. Discard the flow-through.
-
Equilibrate: Add 150-200 µL of elution buffer (e.g., PBS) to the column. Centrifuge at 1,500 x g for 1-2 minutes. Repeat this step at least two more times, discarding the flow-through each time.
-
Load Sample: Place the column in a fresh collection tube. Carefully load the ~110 µL labeling reaction mixture onto the center of the resin bed.
-
Elute Labeled Protein: Centrifuge the column at 1,500 x g for 2 minutes. The eluate in the collection tube contains the purified, labeled protein. The smaller, unreacted this compound remains in the column resin.
Protocol 3: Characterization of Labeled Protein
After purification, it is essential to determine the average number of dye molecules conjugated to each protein molecule, known as the Degree of Labeling (DOL). An optimal DOL for Cy5 is typically between 2 and 4 to maximize fluorescence without causing self-quenching.
Procedure:
-
Measure Absorbance: Using a spectrophotometer, measure the absorbance of the purified conjugate at 280 nm (A₂₈₀) and 650 nm (A₆₅₀, the absorbance maximum for Cy5).
-
Calculate Protein Concentration:
-
Protein Conc. (M) = [A₂₈₀ - (A₆₅₀ × CF)] / ε_protein
-
Where:
-
CF is the correction factor for Cy5 absorbance at 280 nm (~0.05).
-
ε_protein is the molar extinction coefficient of the protein at 280 nm (in M⁻¹cm⁻¹).
-
-
-
Calculate Dye Concentration:
-
Dye Conc. (M) = A₆₅₀ / ε_dye
-
Where:
-
ε_dye is the molar extinction coefficient of Cy5 at 650 nm (250,000 M⁻¹cm⁻¹).
-
-
-
Calculate Degree of Labeling (DOL):
-
DOL = Dye Concentration (M) / Protein Concentration (M)
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Fluorescence Signal | 1. Inefficient azide incorporation into the protein. 2. Failed click chemistry reaction (e.g., oxidized reducing agent). 3. Over-labeling causing fluorescence quenching. | 1. Confirm azide incorporation using an alkyne-biotin tag followed by western blot. 2. Always use a freshly prepared solution of the reducing agent (e.g., Sodium Ascorbate). 3. Calculate the DOL. If it is very high (>8), reduce the this compound-to-protein ratio in the labeling step. |
| High Background / Free Dye Detected After Purification | 1. Inefficient purification method. 2. Spin column was overloaded. 3. Insufficient equilibration of the column. | 1. For higher purity, use SEC instead of a spin column. 2. Do not exceed the recommended sample volume for the spin column (~110 µL). If the reaction volume is larger, split it into multiple columns. 3. Ensure the column is washed at least 3 times before loading the sample. |
| Precipitation of Protein | 1. Protein is unstable under reaction conditions. 2. High concentration of organic solvent (DMSO). | 1. Reduce incubation time or perform the reaction at 4°C. 2. Ensure the final DMSO concentration in the reaction mixture does not exceed 5-10%. |
References
Application Notes: Visualizing Aberrant Glycosylation in Cancer Cells using Cy5-YNE
References
- 1. embopress.org [embopress.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. Epidermal growth factor receptor (EGFR) signaling regulates global metabolic pathways in EGFR-mutated lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
Application of Cy5-YNE in Metabolic Labeling: A Detailed Guide for Researchers
Introduction
Cy5-YNE, a fluorescent probe combining the far-red emitting cyanine 5 (Cy5) dye with a reactive alkyne group (-YNE), has emerged as a powerful tool for the visualization and quantification of biomolecules in living systems. This application note provides detailed protocols and technical information for researchers, scientists, and drug development professionals on the use of this compound in metabolic labeling experiments. By coupling this compound with bioorthogonal click chemistry, researchers can specifically tag and study a wide range of newly synthesized biomolecules, including proteins and glycans, providing valuable insights into cellular processes and disease states.
The core principle of this technique lies in a two-step process. First, cells are incubated with a metabolic precursor containing a bioorthogonal functional group, typically an azide (-N3) or an alkyne. These precursors are incorporated into newly synthesized biomolecules by the cell's natural metabolic machinery. The second step involves the highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction, where the alkyne group of this compound covalently bonds with the azide-modified biomolecule. This results in the stable and specific fluorescent labeling of the target molecule, which can then be detected and quantified using various imaging and analytical techniques.
Key Features of this compound in Metabolic Labeling
-
High Specificity: The click chemistry reaction is bioorthogonal, meaning it occurs with high efficiency and specificity within the complex cellular environment without cross-reacting with native biological molecules.[1][2]
-
Far-Red Fluorescence: Cy5 is a well-characterized fluorophore with excitation and emission maxima in the far-red region of the spectrum (typically around 650 nm and 670 nm, respectively).[3] This spectral range minimizes background fluorescence from endogenous cellular components, leading to a high signal-to-noise ratio.[4]
-
Versatility: this compound can be used to label a variety of azide-modified biomolecules, enabling the study of diverse cellular processes such as protein synthesis, glycosylation, and post-translational modifications.[5]
-
Quantitative Analysis: The fluorescent signal from this compound is proportional to the amount of labeled biomolecule, allowing for quantitative analysis of metabolic activity through techniques like flow cytometry and fluorescence microscopy.
Data Presentation: Quantitative Parameters for Metabolic Labeling
The following tables summarize key quantitative data for the metabolic labeling of proteins and glycans using alkyne-modified precursors and subsequent detection with this compound. These values are derived from established protocols and literature, primarily from "Click-iT" assays which utilize the same chemical principles. Optimal conditions may vary depending on the cell type and experimental goals, and therefore should be empirically determined.
Table 1: Metabolic Labeling of Nascent Proteins with L-Azidohomoalanine (AHA) and Detection with this compound
| Parameter | Recommended Range | Notes |
| AHA Concentration | 25 - 100 µM | Higher concentrations may be toxic. Start with 50 µM. |
| Incubation Time | 1 - 24 hours | Dependent on the rate of protein synthesis and experimental window. |
| This compound Concentration | 1 - 10 µM | Higher concentrations can increase background. |
| Copper (II) Sulfate | 100 - 500 µM | Catalyst for the click reaction. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state. |
Table 2: Metabolic Labeling of Glycans with Azido Sugars and Detection with this compound
| Parameter | Recommended Range | Notes |
| Azido Sugar Concentration (e.g., Ac4ManNAz, Ac4GalNAz) | 25 - 100 µM | Optimal concentration is cell-type dependent. |
| Incubation Time | 24 - 72 hours | Longer incubation times are generally required for glycan labeling. |
| This compound Concentration | 1 - 10 µM | |
| Copper (II) Sulfate | 100 - 500 µM | |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM |
Experimental Protocols
Here, we provide detailed protocols for the metabolic labeling of nascent proteins and glycans in cultured mammalian cells using azide-modified precursors and subsequent detection with this compound via a click reaction.
Protocol 1: Metabolic Labeling of Nascent Proteins
This protocol describes the labeling of newly synthesized proteins using the methionine analog L-azidohomoalanine (AHA).
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Methionine-free medium
-
L-azidohomoalanine (AHA)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
This compound
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Remove the complete medium and wash the cells once with warm PBS.
-
Replace the medium with pre-warmed methionine-free medium supplemented with the desired concentration of AHA (e.g., 50 µM).
-
Incubate the cells for the desired period (e.g., 1-4 hours) under normal growth conditions (37°C, 5% CO2).
-
-
Cell Fixation and Permeabilization:
-
Remove the labeling medium and wash the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail immediately before use. For a 1 mL reaction, mix:
-
880 µL of click reaction buffer
-
10 µL of this compound stock solution (e.g., 1 mM in DMSO)
-
10 µL of CuSO4 stock solution (e.g., 100 mM in water)
-
100 µL of reducing agent stock solution (e.g., 100 mM in water)
-
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
(Optional) Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips and image the cells using a fluorescence microscope with appropriate filter sets for Cy5 (Excitation/Emission: ~650/670 nm) and DAPI.
-
Protocol 2: Metabolic Labeling of Glycans
This protocol outlines the labeling of glycans using peracetylated N-azidoacetylmannosamine (Ac4ManNAz), a precursor for sialic acid biosynthesis.
Materials:
-
Mammalian cells of interest
-
Complete cell culture medium
-
Peracetylated N-azidoacetylmannosamine (Ac4ManNAz)
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for intracellular glycan imaging
-
Click reaction buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
This compound
-
Copper (II) sulfate (CuSO4)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope
Procedure:
-
Cell Culture and Metabolic Labeling:
-
Plate cells at a desired density and allow them to adhere overnight.
-
Add Ac4ManNAz directly to the complete culture medium to a final concentration of 25-50 µM.
-
Incubate the cells for 1 to 3 days under normal growth conditions. The optimal incubation time should be determined empirically.
-
After incubation, gently wash the cells two to three times with pre-warmed PBS to remove unincorporated Ac4ManNAz.
-
-
Cell Fixation and Permeabilization (for intracellular imaging):
-
For imaging cell surface glycans, proceed directly to the click reaction after washing.
-
For intracellular glycans, fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes.
-
Wash the cells twice with PBS.
-
-
Click Reaction:
-
Prepare the click reaction cocktail as described in Protocol 1.
-
Incubate the cells with the click reaction cocktail for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Staining and Imaging:
-
(Optional) Counterstain the nuclei with DAPI.
-
Wash the cells twice with PBS.
-
Mount the coverslips and image the cells using a fluorescence microscope with the appropriate filter sets for Cy5.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate the key signaling pathways and experimental workflows described in this application note.
Caption: Workflow for metabolic labeling of nascent proteins.
Caption: Workflow for metabolic labeling of glycans.
Caption: General experimental workflow for metabolic labeling.
References
- 1. pnas.org [pnas.org]
- 2. Metabolic labeling for the visualization and identification of potentially O-GlcNAc modified proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Size-matched alkyne-conjugated cyanine fluorophores to identify differences in protein glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Fluorescence Signal with Cy5-YNE Labeling
Welcome to the technical support center for Cy5-YNE labeling. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving this compound, a popular far-red fluorescent dye used in click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What are the optimal excitation and emission wavelengths for Cy5?
A1: Cy5 has a maximum absorption (excitation) wavelength of approximately 650 nm and a maximum emission wavelength of around 670 nm.[1] It is ideally suited for excitation by 633 nm or 647 nm laser lines.[2]
Q2: Is the fluorescence of Cy5 sensitive to pH?
A2: The fluorescence intensity of Cy5 is generally stable and insensitive to pH in the range of 3 to 10.[2][3] However, it is always recommended to perform experiments in a well-buffered solution within the optimal pH range for your sample to avoid potential effects on the dye's performance at extreme pH values.[3]
Q3: What are some common alternatives to the Cy5 dye?
A3: Several alternatives to Cy5 with similar spectral properties include Alexa Fluor 647, Allophycocyanin (APC), iFluor® 647, and DY-647. Alexa Fluor 647 and iFluor® 647 are often noted for their potentially higher fluorescence and photostability compared to Cy5.
Q4: How should this compound be stored?
A4: this compound powder should be stored at -20°C, protected from light and moisture. Stock solutions are typically prepared in anhydrous solvents like DMSO or DMF, aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C in the dark.
Troubleshooting Guide: Low Fluorescence Signal
A weak or absent fluorescence signal can be a significant roadblock in your research. This guide provides a systematic approach to identifying and resolving the root causes of low signal intensity in your this compound labeling experiments.
Problem 1: Very Weak or No Fluorescence Signal
This is a common issue that can arise from problems with the labeling reaction, sample preparation, or imaging setup.
Q: What are the potential causes for a complete lack of signal?
A: Several factors could lead to a very weak or nonexistent signal:
-
Inefficient Labeling: The click chemistry reaction between this compound and the azide-modified target molecule may have been inefficient.
-
Low Target Abundance: The target molecule you are trying to label may be present at very low concentrations in your sample.
-
Incorrect Reagent Concentration: Suboptimal concentrations of reagents, including the copper catalyst, reducing agent, and the dye itself, can lead to poor reaction efficiency.
-
Degraded Reagents: One or more of the critical reagents, such as the copper (II) sulfate or sodium ascorbate, may have degraded.
-
Suboptimal Microscope Settings: The microscope settings may not be optimized for Cy5 detection.
Troubleshooting Workflow for No/Low Signal
Caption: A step-by-step workflow for troubleshooting low or absent Cy5 fluorescence signal.
Problem 2: Signal is Initially Bright but Fades Quickly (Photobleaching)
Photobleaching is the irreversible destruction of a fluorophore due to light exposure. Cy5, while relatively photostable, can still be susceptible to this issue.
Q: How can I minimize photobleaching of the Cy5 signal?
A: To reduce the effects of photobleaching, consider the following strategies:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power that still provides a detectable signal.
-
Minimize Exposure Time: Use the shortest possible exposure times during image acquisition.
-
Use Antifade Reagents: Mount your samples in a commercially available antifade mounting medium. These reagents help to reduce the rate of photobleaching.
-
Image Quickly: Acquire your images as efficiently as possible to limit the total light exposure.
Problem 3: High Background Signal
A high background can obscure your specific signal, leading to a poor signal-to-noise ratio.
Q: What causes high background fluorescence and how can I reduce it?
A: High background can stem from several sources:
-
Non-specific Binding of the Dye: The this compound probe may be binding non-specifically to cellular components.
-
Autofluorescence: Biological samples often contain endogenous molecules that fluoresce, contributing to background noise.
-
Incomplete Removal of Unbound Dye: Residual, unbound this compound in the sample will contribute to a diffuse background signal.
To reduce background, you can:
-
Optimize Blocking Steps: If performing immunofluorescence-based co-staining, ensure you are using an effective blocking buffer.
-
Increase Wash Steps: Extend the duration or number of wash steps after the labeling reaction to more thoroughly remove unbound dye.
-
Use a Far-Red Dye: One of the advantages of using a far-red dye like Cy5 is that it helps to avoid the natural autofluorescence of many biological samples, which is more prominent in the blue and green regions of the spectrum.
-
Include Proper Controls: Image an unlabeled control sample to assess the level of autofluorescence.
Experimental Protocols & Data
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The following is a generalized protocol for labeling azide-modified molecules with this compound. Optimal concentrations and incubation times may need to be determined empirically for your specific application.
Caption: A generalized experimental workflow for this compound labeling via CuAAC.
Key Reagents and Recommended Concentrations:
| Reagent | Recommended Starting Concentration | Notes |
| This compound | 1-10 µM | The optimal concentration should be titrated. |
| Copper (II) Sulfate (CuSO₄) | 50-100 µM | A fresh solution should be prepared. |
| Copper-stabilizing Ligand (e.g., TBTA) | 250-500 µM | Use a 5:1 ligand to copper ratio. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1-5 mM | Should be prepared fresh to ensure reducing activity. |
| Azide-modified Biomolecule | Varies | The concentration will depend on the specific experiment. |
Important Considerations for CuAAC:
-
Fresh Reagents: The efficiency of the CuAAC reaction is highly dependent on the quality of the reagents. Always prepare fresh solutions of the reducing agent (e.g., sodium ascorbate) and the copper catalyst.
-
Oxygen Sensitivity: The active catalyst in the CuAAC reaction is Cu(I), which can be oxidized to the inactive Cu(II) state by oxygen. While the reducing agent helps to maintain the Cu(I) state, minimizing exposure to air can be beneficial.
-
Ligand Choice: A copper-stabilizing ligand, such as TBTA or THPTA, is crucial for preventing the precipitation of copper salts and protecting the target biomolecule from damage.
Microscope Settings for Cy5 Imaging
Proper microscope configuration is critical for detecting the Cy5 signal effectively.
| Parameter | Recommendation | Rationale |
| Excitation Source | 633 nm or 640/647 nm laser line | To efficiently excite the Cy5 fluorophore. |
| Emission Filter | Long-pass filter around 660 nm or a bandpass filter centered around 670 nm | To specifically collect the emitted fluorescence from Cy5 while blocking stray excitation light. |
| Dichroic Mirror | Appropriate for separating the excitation and emission wavelengths (e.g., around 660 nm) | To direct the excitation light to the sample and the emitted light to the detector. |
| Detector Gain/Exposure Time | Adjust to achieve a good signal without saturating the detector | Increasing these parameters can enhance a weak signal, but may also increase background noise. |
| Objective Lens | High Numerical Aperture (NA) | A higher NA objective collects more light, resulting in a brighter signal. |
By systematically working through these troubleshooting steps and optimizing your experimental protocol, you can significantly improve the quality of your this compound labeling and achieve a strong, specific fluorescence signal.
References
Technical Support Center: Troubleshooting High Background Fluorescence in Cy5-YNE Staining
High background fluorescence in Cy5-YNE staining experiments can obscure specific signals and compromise data quality. This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues leading to high background.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in this compound staining?
High background fluorescence in this compound staining typically originates from three main sources:
-
Non-Specific Binding of the this compound Probe: The this compound probe can bind to cellular components other than the intended target through hydrophobic or ionic interactions.[1][2] This is a common issue with cyanine dyes like Cy5.[2]
-
Suboptimal Click Chemistry Reaction: The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is crucial for covalently attaching the this compound to its azide-modified target.[3] Inefficient or poorly optimized reactions can lead to side reactions or unbound reagents that contribute to background fluorescence.[4]
-
Cellular Autofluorescence: Many cell types naturally contain endogenous fluorophores that can emit light in the same spectral range as Cy5, leading to a diffuse background signal.
Q2: My negative control (no azide-labeled molecule) shows high background. What is the likely cause?
High fluorescence in a negative control strongly suggests that the background is due to non-specific binding of the this compound probe or issues with the click reaction components, rather than specific labeling of your target. Potential causes include:
-
Excessive this compound Concentration: Using too high a concentration of the fluorescent probe increases the likelihood of non-specific binding.
-
Inadequate Washing: Insufficient washing steps after the click reaction can leave behind unbound this compound probes.
-
Hydrophobic Interactions: The Cy5 dye itself can be hydrophobic and prone to non-specific binding to cellular structures.
Q3: How can I reduce non-specific binding of the this compound probe?
To minimize non-specific binding, consider the following strategies:
-
Optimize this compound Concentration: Perform a titration experiment to determine the lowest effective concentration of the this compound probe that provides a good signal-to-noise ratio.
-
Increase Washing Steps: Enhance the number and duration of your wash steps after the click reaction to more effectively remove unbound probes. The inclusion of a mild detergent, such as 0.1% Tween-20 in PBS, can also be beneficial.
-
Use a Blocking Agent: Pre-incubating your sample with a blocking buffer can help to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or commercially available fluorescent blocking buffers.
Q4: The background fluorescence appears as puncta or aggregates. What could be the reason?
The appearance of fluorescent aggregates often points to precipitation of the this compound probe. This can be addressed by:
-
Filtering the Reagent: Before use, centrifuge the this compound stock solution at high speed (>10,000 x g) for 5-10 minutes to pellet any aggregates. Carefully use the supernatant for your reaction.
-
Ensuring Proper Solubilization: Ensure the this compound probe is fully dissolved in a suitable solvent, such as DMSO, before adding it to the aqueous reaction buffer.
Q5: Can the click chemistry reaction itself contribute to high background?
Yes, an improperly optimized click reaction can be a significant source of background. Key factors to consider are:
-
Copper(I) Catalyst: The Cu(I) catalyst, while essential for the reaction, can sometimes mediate non-specific interactions. It is also sensitive to oxidation to the inactive Cu(II) state.
-
Reagent Purity and Preparation: The purity of your azide and alkyne probes, as well as the freshness of the reducing agent (e.g., sodium ascorbate), are critical for an efficient reaction.
-
Copper Chelators: The use of a copper-chelating ligand, such as THPTA or BTTAA, is recommended to stabilize the Cu(I) catalyst and improve reaction efficiency.
Troubleshooting Workflow
The following diagram illustrates a systematic approach to troubleshooting high background fluorescence in this compound staining.
Caption: A flowchart outlining the decision-making process for troubleshooting high background fluorescence.
Quantitative Data Summary
The following tables provide recommended starting concentrations and incubation times for key reagents and protocol steps. These should be optimized for your specific experimental conditions.
Table 1: Recommended Reagent Concentrations
| Reagent | Recommended Starting Concentration | Titration Range |
| This compound Probe | 1-5 µM | 0.1-10 µM |
| Copper(II) Sulfate (CuSO₄) | 50 µM | 10-100 µM |
| Copper-Chelating Ligand (e.g., THPTA) | 250 µM | 50-500 µM |
| Reducing Agent (e.g., Sodium Ascorbate) | 5 mM | 1-10 mM |
| Blocking Agent (e.g., BSA) | 1-3% (w/v) | 0.5-5% (w/v) |
Table 2: Optimized Incubation and Washing Times
| Step | Recommended Duration | Optimization Range |
| Blocking | 30-60 minutes | 15-90 minutes |
| Click Reaction | 30-60 minutes | 15-120 minutes |
| Post-Reaction Washes | 3 x 5-10 minutes | 3-5 washes, 5-15 minutes each |
Experimental Protocols
Protocol 1: this compound Probe Titration
This protocol helps determine the optimal concentration of the this compound probe to maximize the signal-to-noise ratio.
-
Prepare a series of this compound dilutions: Prepare a 2-fold serial dilution of your this compound stock solution to create a range of concentrations (e.g., 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM).
-
Prepare your samples: Have your azide-labeled samples ready for the click reaction. Include a negative control (no azide label).
-
Perform the click reaction: For each this compound concentration, set up a separate click reaction with your azide-labeled sample. Also, include a negative control for each concentration.
-
Incubate: Incubate all samples under the same conditions (e.g., 30-60 minutes at room temperature, protected from light).
-
Wash: After incubation, wash all samples using your standard washing protocol.
-
Image and Analyze: Acquire images of all samples using identical imaging parameters. Quantify the fluorescence intensity of the specific signal (in azide-labeled samples) and the background (in negative controls) for each this compound concentration.
-
Determine the optimal concentration: The optimal concentration will be the one that provides the highest signal-to-background ratio.
Protocol 2: Optimizing Washing Steps
This protocol is designed to improve the removal of unbound this compound probe.
-
Prepare replicate samples: Prepare multiple identical azide-labeled samples and perform the click reaction as you normally would.
-
Vary the washing conditions:
-
Number of washes: Wash one set of samples with your standard protocol (e.g., 3 washes), another set with 4 washes, and a third set with 5 washes.
-
Duration of washes: For another set of samples, vary the duration of each wash (e.g., 5 minutes, 10 minutes, 15 minutes).
-
Detergent: Compare washing with PBS alone versus PBS containing 0.1% Tween-20.
-
-
Image and Analyze: Acquire images of all samples and quantify the background fluorescence.
-
Select the optimal washing protocol: Choose the washing conditions that result in the lowest background without significantly diminishing the specific signal.
Signaling Pathways and Experimental Workflows
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Pathway
The following diagram illustrates the key steps in the CuAAC or "click" reaction used in this compound staining.
Caption: A diagram showing the components and mechanism of the click chemistry reaction.
References
Technical Support Center: Cy5-YNE Photobleaching
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize photobleaching of Cy5-YNE in their experiments.
Troubleshooting Guides
Problem: Rapid loss of this compound fluorescence signal during imaging.
This is a classic sign of photobleaching, where the fluorophore is irreversibly damaged by excitation light.[1]
| Possible Cause | Solution | Detailed Action |
| High Excitation Light Intensity | Reduce Excitation Intensity | Use the lowest laser power or illumination intensity that provides a detectable signal. Employ neutral density filters to attenuate the light source.[1][2] |
| Prolonged Exposure Time | Minimize Exposure Time | Use the shortest possible exposure time for your detector (camera or PMT).[1] For time-lapse imaging, increase the interval between acquisitions. |
| Presence of Molecular Oxygen | Use Antifade Reagents & Oxygen Scavengers | Incorporate commercial or homemade antifade reagents into your mounting medium or imaging buffer. These often contain oxygen scavengers.[1] |
| Suboptimal Imaging Buffer | Optimize Buffer Composition | Maintain a slightly basic pH (around 7.5) for your imaging buffer, as acidic environments can decrease the photostability of cyanine dyes. Avoid buffers with primary amines like Tris if using NHS ester chemistry for labeling. |
| Inherent Photophysics of Cy5 | Employ Triplet State Quenchers | Add triplet state quenchers to your imaging buffer. These molecules help return the dye from a long-lived, reactive triplet state to the ground state, reducing the chance for photodamage. |
Problem: Low initial fluorescence signal or poor signal-to-noise ratio.
This can exacerbate the perceived effects of photobleaching.
| Possible Cause | Solution | Detailed Action |
| Inefficient Labeling | Optimize Labeling Protocol | Perform a titration experiment to determine the optimal dye-to-biomolecule labeling ratio. Over-labeling can lead to self-quenching. |
| High Background Fluorescence | Reduce Background Signal | Use high-quality, clean coverslips and slides. Ensure thorough removal of unbound dye after labeling using methods like size-exclusion chromatography or dialysis. |
| Suboptimal Microscope Settings | Adjust Microscope Parameters | Use an objective with a high numerical aperture (NA) to collect more light. Optimize detector gain and offset settings, being mindful of introducing noise. |
| Sample Autofluorescence | Spectral Unmixing or Photobleaching of Background | Image an unlabeled control sample to assess autofluorescence. If significant, you can sometimes pre-photobleach the background with broad-spectrum light before imaging your specific signal. |
Frequently Asked Questions (FAQs)
Q1: What is photobleaching and why is it a problem for this compound?
A1: Photobleaching is the irreversible destruction of a fluorophore's ability to fluoresce due to light-induced chemical damage. For cyanine dyes like Cy5, this process is primarily caused by reactions with reactive oxygen species (ROS) that are generated when the dye is excited by light. This leads to a gradual decrease in the fluorescence signal during an experiment, which can compromise data quality, especially in applications requiring long or intense light exposure.
Q2: What are the main factors that contribute to the photobleaching of Cy5?
A2: Several factors can accelerate the photobleaching of Cy5:
-
High Excitation Light Intensity: More intense light leads to a higher rate of fluorophore excitation and more opportunities for photochemical damage.
-
Presence of Molecular Oxygen: Oxygen is a key contributor to photobleaching as it can interact with the excited triplet state of Cy5 to form damaging ROS.
-
Local Chemical Environment: The pH, viscosity, and presence of certain ions in the vicinity of the dye can influence its photostability.
Q3: What are antifade reagents and how do they work?
A3: Antifade reagents are chemical compounds added to mounting media or imaging buffers to reduce photobleaching. Most work by scavenging for reactive oxygen species. Some common antifade agents include:
-
Ergothioneine and 2-thiol histidine: These naturally occurring amino acids have been shown to dramatically enhance the photostability of cyanine dyes, including Cy5.
-
Trolox: A vitamin E analog that acts as an antioxidant and can reduce blinking and bleaching.
-
β-mercaptoethanol (β-ME): A reducing agent that can help to quench the triplet state of the fluorophore.
-
Commercial antifade mounting media: Products like ProLong™ Gold and VECTASHIELD® are formulated with various components to reduce photobleaching.
Q4: Can I use UV light with this compound?
A4: It is generally not recommended to expose Cy5 to UV light. UV radiation can degrade organic molecules, and Cy5 has been shown to be photobleached by UV irradiation. If your experimental design requires UV light, it is crucial to perform control experiments to assess the extent of Cy5 photobleaching under your specific conditions.
Q5: Are there more photostable alternatives to Cy5?
A5: Yes, several manufacturers have developed cyanine-based dyes with improved photostability. Dyes like Alexa Fluor 647 are spectrally similar to Cy5 and are often reported to be more photostable. When starting a new series of experiments, it may be beneficial to test a few different far-red dyes to find the one that is most stable in your specific experimental setup.
Quantitative Data on Photostabilizing Agents
The effectiveness of different photostabilizing agents can vary depending on the specific experimental conditions. The following table summarizes data from literature on the improvement of cyanine dye photostability.
| Photostabilizing Agent | Fluorophore(s) Tested | Observed Effect | Reference |
| Ergothioneine | Cy3, Cy3B, Cy5, Cy5B | Photon budget enhancements surpassing β-ME by one to two orders of magnitude for Cy3B, Cy5, and Cy5B. | |
| 2-thiol histidine (2-TH) | Cy3, Cy3B, Cy5, Cy5B | Efficiently quenches the triplet excited state of all four cyanine dyes. | |
| β-mercaptoethanol (β-ME) | Cy3, Cy5 | Efficiently quenches the excited triplet state of Cy3, but less so for Cy5. Can induce photoswitching in Cy5. | |
| Cyclooctatetraene (COT) | Cy5 | Covalently linked COT substantially reduces the lifetime of the Cy5 triplet state, correlating with enhanced photostability. | |
| Trolox | Cy5 | Does not directly quench the Cy5 triplet state under some conditions, suggesting a different photostabilization mechanism (likely ROS scavenging). | |
| Ascorbic Acid (AA) | Cy3, Cy5, Cy5.5, Cy7 | Provides robust protection against radiobleaching (damage from radioactivity), which also involves radical species. |
Key Experimental Protocols
Protocol 1: Preparation of an Oxygen Scavenging Imaging Buffer
This protocol describes the preparation of a common imaging buffer containing an enzymatic oxygen scavenging system (glucose oxidase/catalase) and a triplet state quencher (Trolox).
Materials:
-
Imaging Buffer Base (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl)
-
Glucose
-
Glucose Oxidase (from Aspergillus niger)
-
Catalase (from bovine liver)
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)
-
NaOH
-
Milli-Q water
Procedure:
-
Prepare a 1 M Trolox stock solution: Dissolve Trolox in DMSO. Note that Trolox can be slow to dissolve.
-
Prepare the final imaging buffer immediately before use:
-
To 1 ml of Imaging Buffer Base, add 10 µl of 1 M Glucose stock solution (for a final concentration of 10 mM).
-
Add 1 µl of Glucose Oxidase stock solution (e.g., 10 mg/ml in buffer) for a final concentration of 10 µg/ml.
-
Add 1 µl of Catalase stock solution (e.g., 10 mg/ml in buffer) for a final concentration of 10 µg/ml.
-
Add 1 µl of 1 M Trolox stock solution for a final concentration of 1 mM.
-
-
Mix gently by inverting the tube. Do not vortex, as this can denature the enzymes.
-
Use the buffer immediately for imaging. The oxygen scavenging activity has a limited lifetime.
Protocol 2: Quantifying the Photobleaching Rate of this compound
This protocol describes a method to measure the rate of photobleaching in a microscopy experiment.
Materials:
-
Sample with immobilized this compound labeled molecules on a glass coverslip.
-
Fluorescence microscope with a laser source for Cy5 excitation (e.g., 633 nm or 647 nm).
-
Appropriate emission filter for Cy5.
-
Image analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare your sample with this compound labeled biomolecules immobilized on a coverslip. Mount the coverslip on a slide with your chosen imaging buffer.
-
Microscope Setup:
-
Place the slide on the microscope stage and bring the sample into focus.
-
Set the laser power to a constant level that is representative of your typical imaging conditions.
-
Select the appropriate emission filter for Cy5.
-
-
Image Acquisition:
-
Acquire a time-lapse series of images of the same field of view.
-
Use a constant exposure time and frame rate throughout the acquisition.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define a region of interest (ROI) around your fluorescent structures.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse.
-
Plot the normalized fluorescence intensity as a function of time.
-
Fit the resulting decay curve to a single or double exponential function to determine the photobleaching lifetime (the time it takes for the fluorescence to decrease to 1/e of its initial value).
-
Visualizations
Caption: The primary photobleaching pathway for Cy5.
Caption: A logical workflow for troubleshooting and mitigating this compound photobleaching.
References
Technical Support Center: Troubleshooting Cy5-YNE Click Chemistry Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with Cy5-YNE click chemistry reactions. The content is structured to directly address specific problems encountered during experimental workflows.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to provide direct solutions to common problems.
Low or No Product Yield
Q1: My this compound click chemistry reaction has a very low or no yield. What are the most common causes?
A1: Low or no product yield in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a frequent issue. The primary causes can be categorized as follows:
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Problems with Reagents:
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Copper Catalyst Inactivity: The active catalyst for the reaction is Cu(I). If you are using a Cu(II) salt (like CuSO₄), it must be fully reduced to Cu(I). Conversely, Cu(I) is susceptible to oxidation to the inactive Cu(II) state by dissolved oxygen.[1][2]
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Degradation of Sodium Ascorbate: Sodium ascorbate solutions are prone to oxidation by air and should be prepared fresh for each reaction.[3]
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This compound Instability: While Cy5 is relatively stable, prolonged exposure to harsh pH conditions (very basic, pH > 8) or high temperatures can lead to degradation.[4] It is recommended to store this compound stock solutions at -20°C or -80°C and protect them from light.[5]
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Azide Reagent Issues: The azide-containing molecule may have degraded or contain impurities. It is crucial to use high-purity reagents.
-
-
Suboptimal Reaction Conditions:
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Presence of Oxygen: Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state. Degassing the reaction mixture is a critical step.
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Incorrect Stoichiometry: An inappropriate ratio of azide to this compound can result in the incomplete consumption of the limiting reagent.
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Solubility Issues: Poor solubility of either the azide-containing molecule or the this compound in the chosen solvent system can lead to a heterogeneous reaction mixture and significantly reduced reaction rates.
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Inhibitory Components in the Reaction Buffer: Certain buffer components can interfere with the reaction. For example, Tris buffers can chelate copper and slow down the reaction. High concentrations of urea can also be detrimental.
-
-
Issues with the Biomolecule (if applicable):
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Steric Hindrance: Bulky groups near the azide or alkyne functional groups on your biomolecule can physically block the reaction site.
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Inaccessibility of the Reactive Group: The azide or alkyne group on a folded biomolecule, such as a protein or a dextran, may be buried within the molecule's structure, making it inaccessible to the other reactant.
-
Q2: How can I improve the yield of my this compound click reaction?
A2: To improve the reaction yield, consider the following optimization strategies:
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Optimize Reagent Preparation and Handling:
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Always use freshly prepared sodium ascorbate solution.
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Degas all solutions thoroughly with an inert gas like argon or nitrogen before adding the copper catalyst.
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Ensure proper storage of this compound and the azide-containing molecule according to the manufacturer's instructions.
-
-
Optimize Reaction Components and Conditions:
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Copper Source and Ligand: Use a reliable copper source. Generating Cu(I) in situ from CuSO₄ with a reducing agent is common. The addition of a copper-chelating ligand like THPTA or TBTA is highly recommended. The ligand stabilizes the Cu(I) oxidation state, accelerates the reaction, and protects biomolecules from oxidative damage. A 5 to 10-fold excess of the ligand over the copper sulfate is often recommended.
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Reactant Concentrations: While the optimal concentrations can vary, a slight excess of one of the reactants (often the smaller molecule, e.g., this compound if labeling a large biomolecule) can drive the reaction to completion.
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Solvent System: If solubility is an issue, consider adding a co-solvent like DMSO or DMF. For biomolecules that may be folded, performing the reaction in denaturing conditions might be necessary to expose the reactive groups.
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Reaction Time and Temperature: Most click reactions proceed efficiently at room temperature. If the reaction is slow, increasing the incubation time (e.g., overnight) can help. Heating is generally not recommended as it can degrade the reactants, including Cy5.
-
-
Run a Control Reaction: To determine if the issue lies with your specific biomolecule or the general reaction setup, perform a control reaction with a simple, small-molecule azide and alkyne. If this control reaction works, the problem is likely related to your biomolecule (e.g., steric hindrance, insolubility). If the control fails, the issue is with the reagents or general conditions.
Side Reactions and Impurities
Q3: I am observing unexpected side products or impurities in my reaction mixture. What could be the cause?
A3: Side reactions and impurities can complicate the purification of your Cy5-labeled product. Common sources include:
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Alkyne Homodimerization (Glaser Coupling): In the presence of oxygen, Cu(I) can catalyze the oxidative homocoupling of terminal alkynes, leading to the formation of a diyne byproduct. The use of a ligand and maintaining anaerobic conditions can help suppress this side reaction.
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Reaction with Thiols: Free thiols, such as those in cysteine residues of proteins, can react with alkynes. This can be a source of off-target labeling in biological samples.
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Precipitation: A precipitate in the reaction mixture could be due to the decomposition of the copper catalyst, the insolubility of your starting materials or product, or the formation of insoluble byproducts. The use of a stabilizing ligand and an appropriate solvent system can help prevent catalyst precipitation.
Q4: How can I minimize side reactions and the formation of impurities?
A4: To minimize unwanted side products:
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Maintain Anaerobic Conditions: Thoroughly degas all reaction components and maintain an inert atmosphere (e.g., with argon or nitrogen) throughout the reaction to prevent oxygen-mediated side reactions like Glaser coupling.
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Use a Copper Ligand: A suitable ligand will stabilize the Cu(I) catalyst and can help prevent side reactions.
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Control Stoichiometry: Using a large excess of one reactant can sometimes lead to side reactions or complicate purification. Aim for a stoichiometric ratio or a slight excess of one component.
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Purification: After the reaction, prompt purification is essential to remove unreacted reagents, byproducts, and the copper catalyst.
Purification Issues
Q5: What is the best way to purify my Cy5-labeled product after the click reaction?
A5: The choice of purification method depends on the nature of your labeled molecule.
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For Labeled Oligonucleotides and other Biomolecules:
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High-Performance Liquid Chromatography (HPLC): Ion-pair reversed-phase HPLC is a highly effective method for purifying dye-labeled oligonucleotides, as it can separate the labeled product from unlabeled starting material and free dye.
-
pH-Controlled Extraction: This method takes advantage of the pH-dependent solubility of the free Cy5 dye. At a low pH (e.g., 3.0), the free dye becomes more hydrophobic and can be extracted into an organic solvent like butanol, while the hydrophilic-labeled oligonucleotide remains in the aqueous phase. The pKa of free Cy5 has been measured to be 4.8.
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Ethanol Precipitation: This can be used to precipitate DNA or oligonucleotides, leaving the smaller, unreacted this compound in the supernatant. However, this method may be less efficient at removing all of the free dye compared to HPLC or pH-controlled extraction.
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Protein Precipitation: For labeled proteins, precipitation with a solvent like acetone can be used to separate the protein from excess small-molecule reagents.
-
-
Removal of Copper: It is crucial to remove the copper catalyst after the reaction, as it can interfere with downstream applications. The use of a copper chelator like EDTA during the workup can help.
Data and Protocols
Recommended Reaction Component Concentrations
The following table summarizes generally recommended concentration ranges for CuAAC reactions. Optimal concentrations should be determined empirically for each specific application.
| Component | Recommended Concentration Range | Notes |
| Azide-containing molecule | 10 µM - 10 mM | Can be the limiting reagent or in slight excess. |
| This compound (Alkyne) | 10 µM - 10 mM | Often used in slight excess when labeling biomolecules. |
| CuSO₄ (Copper(II) source) | 50 µM - 1 mM | The in situ generation of Cu(I) is common. |
| Sodium Ascorbate (Reducing agent) | 1 mM - 10 mM (5-10 fold excess over CuSO₄) | Should be prepared fresh. |
| Copper Ligand (e.g., THPTA, TBTA) | 250 µM - 5 mM (5-10 fold excess over CuSO₄) | Stabilizes Cu(I) and accelerates the reaction. |
General Experimental Protocol for this compound Labeling of an Azide-Modified Oligonucleotide
This protocol provides a starting point for labeling an azide-modified oligonucleotide with this compound.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO. Store at -20°C, protected from light.
-
Dissolve the azide-modified oligonucleotide in nuclease-free water to a concentration of 1 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the following in order:
-
Azide-modified oligonucleotide (e.g., 10 µL of 1 mM stock for a final concentration of 100 µM in a 100 µL reaction).
-
Nuclease-free water to bring the volume to ~80 µL.
-
This compound stock solution (e.g., 1.5 µL of 10 mM stock for a 1.5-fold excess).
-
-
Vortex the mixture briefly.
-
-
Degassing:
-
Degas the reaction mixture by bubbling argon or nitrogen gas through the solution for 15-30 minutes.
-
-
Addition of Catalyst and Reducing Agent:
-
While maintaining an inert atmosphere, add the CuSO₄/THPTA premix (prepare by mixing equal volumes of the 100 mM CuSO₄ and 500 mM THPTA stocks). Add a sufficient amount for a final concentration of 500 µM CuSO₄ and 2.5 mM THPTA.
-
Add the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.
-
-
Purification:
-
Purify the Cy5-labeled oligonucleotide using ion-pair reversed-phase HPLC or pH-controlled extraction as described in the FAQ section.
-
Visualizations
Diagrams of Key Processes
The following diagrams illustrate the click chemistry reaction and a troubleshooting workflow.
References
Cy5-YNE aggregation issues and solutions.
Welcome to the troubleshooting guide for Cy5-YNE (Sulfo-Cyanine5-alkyne). This resource is designed for researchers, scientists, and drug development professionals to address common issues related to the aggregation of this fluorescent dye during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it aggregate?
This compound is a fluorescent dye containing a Cy5 core and an alkyne group, making it suitable for copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[1][2][3] Like other cyanine dyes, Cy5 has a planar, hydrophobic structure that promotes intermolecular interactions, leading to self-aggregation in aqueous solutions.[4][5] This process is primarily driven by π–π stacking and hydrophobic interactions between dye molecules. Aggregation is concentration-dependent and can be exacerbated by factors like high ionic strength and the degree of labeling on a target biomolecule.
Q2: How can I detect this compound aggregation in my sample?
Aggregation of Cy5 can be readily detected using UV-Vis absorption spectroscopy. Monomeric Cy5 in an aqueous buffer typically exhibits a sharp absorption maximum at ~650 nm. When H-aggregates form, a distinct shoulder or a new peak will appear at a shorter wavelength (a hypsochromic shift), often around 600 nm. This blue-shifted absorption is characteristic of H-aggregates and is accompanied by significant fluorescence quenching.
Q3: My fluorescent signal is weak or absent. Is this due to aggregation?
Weak or absent fluorescence is a classic sign of Cy5 aggregation. When Cy5 molecules stack in an H-aggregate formation, they form non-fluorescent dimers and higher-order complexes, which leads to self-quenching. If you observe a blue-shifted peak in your absorbance spectrum, it strongly indicates that aggregation is the cause of the poor fluorescent signal. Other potential causes for a weak signal can include photobleaching, incorrect laser or filter sets, or inefficient labeling.
Q4: Can the pH of my buffer affect this compound aggregation and fluorescence?
The fluorescence of Cy5 dyes is generally stable across a wide pH range, typically from 3 to 10. However, the pH can be a critical factor during labeling reactions. For instance, labeling primary amines on proteins using an NHS ester derivative of a dye is most efficient at a pH of 8.2-8.5. While pH may not be the primary driver of aggregation for the core dye, maintaining an optimal and stable pH is crucial for the success of conjugation reactions and the stability of the target biomolecule, which can indirectly influence aggregation.
Troubleshooting Guide
Issue 1: Poor solubility of this compound powder.
-
Cause: Non-sulfonated cyanine dyes have limited solubility in aqueous buffers.
-
Solution: Prepare a concentrated stock solution in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Issue 2: Precipitate formation or visible aggregation during labeling reaction.
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Cause: High dye concentration, high salt concentration in the buffer, or properties of the target biomolecule can promote aggregation. Over-labeling a protein can also bring dye molecules into close proximity, causing aggregation.
-
Solutions:
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Reduce Dye Concentration: Decrease the molar excess of this compound used in the labeling reaction.
-
Add an Organic Co-solvent: Performing the labeling reaction in a buffer containing a small percentage of DMF or DMSO (e.g., 5-10%) can disrupt hydrophobic interactions and prevent aggregation.
-
Optimize Buffer Conditions: Lower the ionic strength of the reaction buffer if possible, as high salt concentrations can promote aggregation.
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Use Anti-Aggregation Additives: Incorporating additives like cyclodextrins can encapsulate the hydrophobic dye and prevent self-assembly.
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Issue 3: Low fluorescence signal after purification of the labeled conjugate.
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Cause: The labeled biomolecule has dye aggregates on its surface, leading to quenched fluorescence. This is often indicated by a blue-shifted shoulder in the absorbance spectrum of the conjugate.
-
Solutions:
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Denature and Refold: For some proteins, transient denaturation with a mild denaturant followed by refolding can disrupt aggregates. This should be approached with caution to preserve protein function.
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Use Additives in Storage Buffer: Storing the purified conjugate in a buffer containing anti-aggregation agents like cyclodextrins or non-ionic surfactants can help disaggregate the dye over time.
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Optimize the Degree of Labeling (DOL): A high DOL can force dye molecules into close proximity, causing aggregation and quenching. Reduce the amount of dye in the labeling reaction to achieve a lower, optimal DOL.
-
Data and Protocols
Table 1: Effects of Solvents and Additives on Cy5 Aggregation
| Condition | Observation | Interpretation | Reference |
| Aqueous Buffer (e.g., PBS) | Absorption max at ~650 nm with a prominent shoulder at ~600 nm. Low fluorescence. | H-aggregation is occurring, leading to fluorescence quenching. | |
| 50% DMSO / 50% Water | Single absorption maximum at ~650 nm, disappearance of the 600 nm shoulder. Increased fluorescence. | DMSO disrupts hydrophobic interactions, preventing aggregation and restoring the monomeric state. | |
| Aqueous Buffer + Methyl-β-cyclodextrin | Reduced shoulder at 600 nm. Increased fluorescence intensity and photostability. | Cyclodextrin encapsulates the Cy5 molecule, preventing π-π stacking and aggregation. | |
| High Salt Concentration (e.g., >100 mM NaCl) | Increased intensity of the ~600 nm absorption band. | High ionic strength promotes the formation of H-aggregates. |
Experimental Protocols
Protocol 1: Detection of Cy5 Aggregation using UV-Vis Spectroscopy
-
Sample Preparation: Prepare your this compound conjugate in a suitable buffer (e.g., PBS, pH 7.4).
-
Blank Measurement: Use the same buffer as a blank to zero the spectrophotometer.
-
Spectral Acquisition: Measure the absorbance spectrum of the sample from 500 nm to 750 nm.
-
Data Analysis:
-
Identify the main absorption peak (λ_max) of the Cy5 monomer, which should be around 650 nm.
-
Look for a second peak or a prominent shoulder at a shorter wavelength (~600 nm). The presence of this peak is indicative of H-aggregate formation.
-
The ratio of the absorbance at ~650 nm to the absorbance at ~600 nm can be used to qualitatively assess the degree of aggregation. A lower ratio indicates more aggregation.
-
Protocol 2: General Click Chemistry Labeling with this compound
This protocol is a starting point for labeling an azide-modified biomolecule.
-
Prepare Reagents:
-
Dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.
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Dissolve your azide-modified biomolecule (e.g., protein) in a reaction buffer (e.g., phosphate buffer, pH 7.5).
-
Prepare stock solutions of a copper (II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper chelating ligand (e.g., THPTA).
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified biomolecule with this compound (typically at a 5-10 fold molar excess).
-
Add the copper chelating ligand.
-
Initiate the reaction by adding copper (II) sulfate and sodium ascorbate. The final copper concentration is typically 50-100 µM.
-
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove unreacted dye and reaction components using a suitable method such as size exclusion chromatography (e.g., a desalting column) or dialysis.
-
Characterization: Determine the concentration of the biomolecule and the dye to calculate the Degree of Labeling (DOL). Analyze the absorbance spectrum for signs of aggregation as described in Protocol 1.
Visual Guides
Caption: Troubleshooting workflow for diagnosing and solving this compound aggregation issues.
Caption: Diagram showing the equilibrium between monomeric and aggregated Cy5 and the resulting spectral change.
Caption: Experimental workflow for labeling biomolecules with this compound using click chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. FastClick™ Cy5 Alkyne | AAT Bioquest [aatbio.com]
- 3. abpbio.com [abpbio.com]
- 4. An anti-aggregation NIR-II heptamethine-cyanine dye with a stereo-specific cyanine for imaging-guided photothermal therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 5. chemrxiv.org [chemrxiv.org]
Poor solubility of Cy5-YNE in aqueous buffers.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the poor solubility of Cy5-YNE in aqueous buffers, a common issue faced by researchers. This compound is a hydrophobic molecule, and its limited solubility in aqueous solutions can lead to precipitation and inconsistent results in labeling experiments.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why does my this compound precipitate when I add it to an aqueous buffer like PBS?
A1: this compound is a member of the cyanine dye family, which is known for its hydrophobic nature.[1][2] This inherent hydrophobicity leads to poor solubility in polar, aqueous solutions like Phosphate-Buffered Saline (PBS). When the dye is introduced into such an environment, its molecules tend to aggregate and precipitate out of the solution.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Anhydrous dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for dissolving this compound and other hydrophobic fluorescent dyes to create a high-concentration stock solution. Dimethylformamide (DMF) can also be used. It is crucial to use a fresh, anhydrous stock of the solvent, as contaminating moisture can reduce the solubility of the dye and promote degradation.
Q3: How can I prevent my this compound from precipitating when I add the stock solution to my aqueous reaction?
A3: The key is to avoid a sudden change in solvent polarity. Instead of adding the this compound/DMSO stock directly to your full volume of aqueous buffer, you should add the stock solution slowly and dropwise to a gently vortexing or stirring buffer. Another effective technique is to perform serial dilutions of the stock solution in DMSO first to lower the concentration before adding it to the aqueous medium.
Q4: What is the maximum concentration of DMSO my experiment can tolerate?
A4: The final concentration of DMSO in your aqueous solution should be kept as low as possible, as high concentrations can negatively impact biological samples, such as destabilizing proteins or affecting cell viability. For most cell-based assays, a final DMSO concentration of 0.1% to 0.5% is generally considered safe. However, some proteins and primary cells can be more sensitive, so it is always best to perform a tolerance test for your specific system.
Q5: Are there any additives that can improve the solubility of this compound in aqueous buffers?
A5: While less common for bioconjugation reactions, certain additives can be used to improve dye solubility. Non-ionic surfactants can help by forming micelles that encapsulate the hydrophobic dye molecules. Additionally, some research suggests that zwitterionic additives, like certain amino acids, may help prevent dye coalescence in solution. However, the compatibility of these additives with your specific experimental conditions must be validated.
Troubleshooting Guide
This guide addresses common problems encountered due to the poor solubility of this compound.
Problem 1: Precipitate forms immediately upon adding this compound stock to the aqueous buffer.
| Possible Cause | Solution |
| High Final Dye Concentration: The concentration of this compound in the final aqueous solution exceeds its solubility limit. | 1. Lower the final working concentration of the dye. 2. Increase the percentage of organic co-solvent, ensuring it remains within the tolerance limits of your biological sample (see Table 1). |
| Rapid Solvent Change: The dye experienced a "solvent shock" from the rapid transition from 100% organic solvent to a mostly aqueous environment. | 1. Add the DMSO stock solution very slowly and dropwise into the aqueous buffer while the buffer is being gently stirred or vortexed. 2. Try making intermediate dilutions of the dye in a mixture of DMSO and your aqueous buffer before adding it to the final reaction. |
| Low Temperature: The temperature of the aqueous buffer is too low, decreasing the solubility of the dye. | 1. Prepare the solution at room temperature. 2. If the protocol allows, gently warm the buffer to 37°C before adding the dye. You may also briefly sonicate the solution to aid dissolution. |
Problem 2: The final solution appears cloudy or hazy.
| Possible Cause | Solution |
| Micro-precipitation or Aggregation: Small, insoluble dye aggregates are suspended in the solution. | 1. Centrifuge the solution at high speed (e.g., >10,000 x g) for 5-10 minutes to pellet the aggregates. Use the supernatant for your experiment. 2. Filter the solution through a 0.22 µm syringe filter. Note that this may reduce the final dye concentration. |
| Buffer Incompatibility: Components in your buffer (e.g., high salt concentrations) are reducing the dye's solubility. | 1. If possible, test the solubility in a buffer with a lower ionic strength. 2. Prepare a fresh buffer solution to rule out contamination or incorrect pH. |
Problem 3: Inconsistent or low efficiency in labeling experiments.
| Possible Cause | Solution |
| Inaccurate Dye Concentration: The actual concentration of soluble, reactive this compound is lower than calculated due to precipitation. | 1. After preparing your working solution, centrifuge it to remove any precipitate and measure the absorbance of the supernatant to determine the actual concentration of the soluble dye. 2. Always prepare the dye solution fresh before each experiment. |
| Dye Degradation: The this compound has degraded due to moisture in the DMSO or prolonged storage in solution. | 1. Use fresh, anhydrous grade DMSO to prepare stock solutions. 2. Aliquot the stock solution into small, single-use volumes and store them desiccated and protected from light at -20°C or -80°C. |
Data and Protocols
Quantitative Data Summary
The following table summarizes the solubility of this compound in recommended organic solvents and the generally accepted tolerance levels for these solvents in aqueous biological experiments.
Table 1: this compound Solubility and Co-Solvent Tolerance
| Parameter | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Aqueous Buffer (e.g., PBS) |
| Solubility of this compound | ≥ 43 mg/mL (61.97 mM) | High (often used as an alternative to DMSO) | Very Poor / Insoluble |
| Recommended Final Concentration in Aqueous Solution | < 5% (v/v) | < 5% (v/v) | N/A |
| Recommended Final Concentration for Cell Culture | ≤ 0.5% (v/v) | Not generally recommended | N/A |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Bring the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Add a sufficient volume of fresh, anhydrous DMSO to the vial to achieve a high-concentration stock solution (e.g., 10 mM).
-
Vortex the vial for at least 2 minutes to ensure complete dissolution. If needed, gently warm the solution to 37°C or sonicate for a few minutes.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
Protocol 2: Dilution of this compound Stock into an Aqueous Buffer
-
Determine the final volume and desired concentration of this compound for your experiment.
-
Calculate the volume of the this compound stock solution needed. Ensure the final DMSO concentration will be below the tolerance level for your experiment (e.g., <1%).
-
Place the full volume of aqueous buffer in a tube.
-
While gently vortexing or stirring the aqueous buffer, slowly add the calculated volume of the this compound stock solution drop by drop.
-
Continue to mix the solution for an additional 1-2 minutes after adding the dye.
-
Use the freshly prepared solution immediately for your labeling reaction.
Visual Guides
References
Technical Support Center: Non-specific Binding of Cy5-YNE in Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address non-specific binding of Cy5-YNE in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding of this compound and why is it a problem?
A1: Non-specific binding refers to the interaction of the this compound probe with cellular components other than its intended target. This can be caused by several factors, including hydrophobic interactions, ionic attractions, and reactions of the alkyne group.[1][2] This phenomenon leads to high background fluorescence, which can obscure the specific signal from the target molecule, leading to misinterpretation of data and reduced assay sensitivity.
Q2: What are the main causes of non-specific binding of this compound?
A2: The non-specific binding of this compound can be attributed to two main components of the molecule:
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The Cy5 dye: Cyanine dyes like Cy5 can exhibit non-specific binding to certain cell types, such as monocytes and macrophages.[3][4] This is often due to hydrophobic and ionic interactions with cellular structures. The hydrophobicity of the dye is a strong indicator of its propensity for non-specific binding.
-
The alkyne group (-YNE): In copper-catalyzed click chemistry reactions (CuAAC), the alkyne group can react non-specifically with thiol groups present in cysteine residues of proteins.[5] This off-target labeling is mediated by the copper catalyst.
Q3: How can I determine the source of high background fluorescence in my experiment?
A3: A systematic approach with proper controls is essential.
-
Unstained Control: Image cells that have not been treated with this compound to assess the level of cellular autofluorescence.
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No-Azide Control: If you are performing a click chemistry reaction, include a control where the cells are not labeled with the azide-containing molecule but are still subjected to the this compound and click reaction conditions. This will help determine the level of non-specific binding of the this compound probe itself.
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No-Copper Control: In a CuAAC reaction, a control without the copper catalyst can help identify if the non-specific binding is copper-dependent.
Q4: Are there alternative dyes to Cy5 that show less non-specific binding?
A4: Yes, using more hydrophilic dyes can reduce non-specific binding. Sulfonated cyanine dyes, for example, are more water-soluble and less prone to aggregation and non-specific binding compared to their non-sulfonated counterparts.
Troubleshooting Guides
This section provides detailed troubleshooting guides in a question-and-answer format to address specific issues you might encounter.
Issue 1: High background fluorescence observed throughout the cell.
Q: I am observing high, diffuse background fluorescence in my cells after labeling with this compound. What can I do to reduce it?
A: High background fluorescence is a common issue and can be addressed by optimizing your experimental protocol. Here are several strategies to try:
-
Optimize Probe Concentration: Using too high a concentration of this compound can lead to increased non-specific binding. Perform a titration experiment to determine the lowest effective concentration that still provides a good signal-to-noise ratio.
-
Increase Washing Steps: Inadequate washing can leave unbound probe in the sample. Increase the number and duration of wash steps after probe incubation. Using a wash buffer containing a low concentration of a non-ionic detergent like Tween 20 can also be effective.
-
Use Blocking Agents: Pre-incubating your cells with a blocking agent can saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) and normal serum.
Issue 2: Non-specific signal persists even after optimizing probe concentration and washing.
Q: I've tried lowering the this compound concentration and increasing my wash steps, but I still see significant non-specific binding. What else can I do?
A: If basic optimization is not sufficient, you may need to refine your blocking strategy and buffer composition.
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Optimize Blocking Conditions: The concentration and incubation time of your blocking agent can be critical. Experiment with different concentrations of BSA (e.g., 1-5%) or normal serum (e.g., 5-10%) and vary the blocking time (e.g., 30-60 minutes).
-
Add Detergents to Buffers: Including a non-ionic detergent like Tween 20 (typically at 0.05-0.1%) in your incubation and wash buffers can help to reduce hydrophobic interactions.
-
Adjust Buffer Properties: The pH and salt concentration of your buffers can influence non-specific binding. Sometimes, increasing the salt concentration can reduce electrostatic interactions.
Issue 3: High background specifically in copper-catalyzed click chemistry (CuAAC) experiments.
Q: My negative controls (no azide) show high background after performing the CuAAC reaction with this compound. How can I troubleshoot this?
A: High background in CuAAC reactions can be due to copper-mediated side reactions.
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Use a Copper Chelating Ligand: Ensure you are using a copper-chelating ligand, such as THPTA or BTTAA, in your click reaction cocktail. These ligands stabilize the Cu(I) oxidation state and reduce non-specific binding.
-
Optimize Reagent Ratios: The ratio of copper to ligand and the concentration of the reducing agent (e.g., sodium ascorbate) are critical. An excess of the ligand over copper is generally recommended.
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Consider Copper-Free Click Chemistry: If copper-mediated background remains an issue, consider using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction with a DBCO-functionalized dye, which does not require a copper catalyst.
Quantitative Data Summary
The following table summarizes recommended concentration ranges for various reagents used to minimize non-specific binding. These are general guidelines and may require further optimization for your specific cell type and experimental conditions.
| Reagent | Typical Concentration Range | Purpose |
| Blocking Agents | ||
| Bovine Serum Albumin (BSA) | 1 - 5% (w/v) | Blocks non-specific protein-binding sites. |
| Normal Serum | 5 - 10% (v/v) | Blocks non-specific antibody and protein binding sites. |
| Washing/Incubation Buffer Additives | ||
| Tween 20 | 0.01 - 0.1% (v/v) | Reduces non-specific hydrophobic interactions. |
| Click Chemistry (CuAAC) Components | ||
| Copper (II) Sulfate (CuSO₄) | 10 - 50 µM | Catalyst for the click reaction. |
| Copper Chelating Ligand (e.g., THPTA) | 50 - 250 µM | Stabilizes Cu(I) and reduces background. |
| Sodium Ascorbate | 1 - 5 mM | Reducing agent to generate Cu(I). |
Experimental Protocols
Protocol 1: General Staining Protocol with this compound to Minimize Non-specific Binding
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Cell Preparation: Culture cells on coverslips to the desired confluency.
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Fixation (Optional): If required, fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature. Wash three times with PBS.
-
Permeabilization (Optional): If targeting intracellular molecules, permeabilize cells with 0.1-0.25% Triton X-100 in PBS for 10 minutes. Wash three times with PBS.
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Blocking: Incubate cells in a blocking buffer (e.g., 3% BSA in PBS) for 1 hour at room temperature.
-
This compound Incubation: Dilute this compound to its optimal concentration in a buffer containing a blocking agent (e.g., 1% BSA in PBS). Incubate for the desired time and temperature, protected from light.
-
Washing: Wash the cells extensively. A recommended procedure is three washes of 5-10 minutes each with PBS containing 0.1% Tween 20.
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Imaging: Mount the coverslips and proceed with fluorescence microscopy.
Protocol 2: Troubleshooting High Background in a Copper-Catalyzed Click Chemistry (CuAAC) Staining
This protocol assumes you have already labeled your cells with an azide-containing molecule.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. For a 100 µL final volume:
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5 µL of 10X PBS
-
1 µL of this compound (from a 10 mM stock in DMSO, final concentration 100 µM)
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5 µL of THPTA ligand (from a 10 mM stock in water, final concentration 500 µM)
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1 µL of Copper (II) Sulfate (from a 10 mM stock in water, final concentration 100 µM)
-
88 µL of water
-
Immediately before adding to cells, add 1 µL of 500 mM Sodium Ascorbate (freshly prepared in water, final concentration 5 mM).
-
-
Incubation: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Washing:
-
Wash once with PBS.
-
Wash three times for 10 minutes each with PBS containing 0.1% Tween 20 and 1% BSA.
-
Perform a final wash with PBS.
-
-
Imaging: Proceed with imaging.
Visualizations
Caption: Troubleshooting workflow for high background fluorescence.
Caption: General experimental workflow for this compound staining.
References
Cy5-YNE Technical Support Center: Optimizing Signal-to-Noise Ratio
Welcome to the technical support center for Cy5-YNE and other Cy5 derivatives. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize imaging experiments to achieve a high signal-to-noise ratio (SNR).
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for a low signal-to-noise ratio (SNR) in my experiments with this compound?
A low SNR can stem from two main issues: a weak specific signal or high background fluorescence. A weak signal may be due to low target abundance, inefficient labeling, or photobleaching of the Cy5 dye. High background can be caused by several factors, including autofluorescence from the sample, non-specific binding of the fluorescent probe, and residual unbound dye.[1][2][3]
Q2: How does using a far-red dye like this compound help improve the signal-to-noise ratio?
Many biological samples exhibit natural autofluorescence, which is a major source of background noise. This autofluorescence is most prominent in the blue and green regions of the spectrum. By using a far-red dye like Cy5, which is excited and emits light at longer wavelengths, you can avoid the majority of this natural background glow from the cells or tissue. This separation of the specific signal from the autofluorescence results in a cleaner signal and a higher SNR.[3]
Q3: Can the experimental environment affect the performance of this compound?
Yes, environmental factors can impact the stability of the Cy5 dye. For instance, environmental ozone can rapidly degrade the Cy5 fluorophore, leading to a reduction in signal intensity.[4] It is advisable to work in a controlled environment with filtered air to minimize ozone exposure, especially during long experiments or when storing labeled samples.
Q4: What is fluorescence quenching and how can it affect my this compound signal?
Fluorescence quenching is a process that decreases the fluorescence intensity of a dye. This can occur due to a variety of factors, including interactions with other molecules. For example, the phosphine TCEP can reversibly quench Cy5 fluorescence by forming a covalent adduct. Excessive labeling of a biomolecule with Cy5 can also lead to self-quenching, where the dye molecules interact with each other and reduce the overall fluorescence.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues that lead to a poor signal-to-noise ratio in experiments using this compound.
Issue 1: High Background Fluorescence
High background fluorescence can mask your specific signal, making it difficult to obtain clear images.
C1: How can I determine the source of my high background?
A systematic approach with proper controls is essential. Here are the key controls to include:
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Unstained Sample: An unstained sample imaged under the same conditions as your stained samples will reveal the level of endogenous autofluorescence.
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Secondary Antibody Only Control (for immunofluorescence): This control, where the primary antibody is omitted, helps to identify non-specific binding of the secondary antibody.
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Isotype Control (for immunofluorescence): An antibody of the same isotype and concentration as the primary antibody, but with no specificity for the target antigen, can help to assess non-specific binding of the primary antibody.
Troubleshooting Workflow for High Background Fluorescence
References
Incomplete labeling of target molecules with Cy5-YNE.
This guide provides comprehensive troubleshooting strategies and answers to frequently asked questions for researchers encountering incomplete labeling of target molecules with Cy5-YNE. The focus is on the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a fluorescent dye belonging to the cyanine family, featuring a terminal alkyne (-YNE) functional group.[1][2][3] This alkyne allows the dye to be covalently attached to molecules containing an azide group through a highly specific and efficient chemical reaction known as the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click reaction".[1][4] The result is a stable triazole linkage, fluorescently tagging the target molecule for detection and analysis. Cy5 has an excitation maximum around 650 nm and an emission maximum around 670-680 nm, placing it in the far-red region of the spectrum.
Q2: What are the essential components for a successful CuAAC reaction?
A typical CuAAC reaction for labeling a target molecule (e.g., a protein) containing an azide group with this compound includes the following key components:
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Azide-modified Target Molecule: The protein, peptide, or oligonucleotide that you intend to label.
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This compound (Alkyne Probe): The fluorescent dye that will be attached to the target.
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Copper(I) Catalyst: The active catalyst for the reaction. This is highly unstable and prone to oxidation.
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Copper(II) Source: Typically Copper(II) Sulfate (CuSO₄), which is reduced in situ to the active Cu(I) form.
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Reducing Agent: Sodium ascorbate is commonly used to reduce Cu(II) to Cu(I) and protect it from oxidation by dissolved oxygen.
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Copper-chelating Ligand: Ligands such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) or BTTAA are crucial for stabilizing the Cu(I) catalyst, preventing its oxidation, and accelerating the reaction.
Troubleshooting Guide: Incomplete Labeling & Low Signal
This section addresses the most common issues encountered during the labeling process in a question-and-answer format.
Q3: My labeling efficiency is very low or has failed completely. What are the primary factors to investigate?
Low or no product yield is a common problem that can usually be traced back to the catalyst, reagents, or reaction conditions.
Possible Causes & Solutions:
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Inactive Copper Catalyst: The active Cu(I) catalyst is easily oxidized to inactive Cu(II) by atmospheric oxygen, which is a primary cause of reaction failure.
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Solution: Always prepare the sodium ascorbate solution fresh for each experiment, as it degrades quickly in solution. It is also beneficial to degas buffers to remove dissolved oxygen.
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Solution: Use a stabilizing ligand like THPTA. A 5:1 ligand-to-copper ratio is often recommended to protect the Cu(I) state. The ligand should be mixed with the CuSO₄ before adding the reducing agent.
-
-
Degraded or Impure Reagents: The stability of both the this compound and the azide on your target molecule is critical.
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Solution: Store this compound protected from light and moisture, as recommended by the supplier (typically at -20°C or -80°C). Allow the vial to warm to room temperature before opening to prevent condensation. Ensure the azide-modified biomolecule has not degraded.
-
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Interfering Buffer Components: Some common buffer components can inhibit the reaction.
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Solution: Avoid Tris-based buffers, as the amine groups can chelate the copper catalyst. Use non-coordinating buffers like PBS or HEPES instead.
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Solution: If your sample contains reducing agents like DTT or TCEP, they must be removed before the click reaction. These can reduce the azide group. Removal can be accomplished by dialysis or through a desalting column.
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Suboptimal Reagent Concentrations: The molar ratios of the reactants and catalyst components are crucial.
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Solution: Increase the concentration of the this compound probe. Using a 2- to 10-fold molar excess of the dye over the azide-labeled molecule can drive the reaction forward.
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Solution: Optimize the concentrations of copper, ligand, and reducing agent. Refer to the recommended concentration ranges in the table below.
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Q4: My biomolecule (e.g., protein) is precipitating during the reaction. Why is this happening?
Biomolecule aggregation is a known challenge in CuAAC reactions, often caused by the copper catalyst itself.
Possible Causes & Solutions:
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Copper-Induced Aggregation: Copper ions can coordinate with certain amino acid residues, such as cysteine and histidine, leading to conformational changes and protein aggregation.
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Solution: Use a protective, copper-chelating ligand like THPTA. The ligand not only stabilizes the Cu(I) catalyst but also reduces its harmful interactions with the biomolecule.
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Solution: Minimize the copper concentration to the lowest effective level. Titrating the amounts of CuSO₄ and ligand can help find a balance between reaction efficiency and biomolecule stability.
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-
Changes in Molecule Properties: Attaching a large, bulky dye like Cy5 can alter the solubility and properties of your target molecule.
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Solution: Lower the molar ratio of this compound to your target molecule to reduce the degree of labeling (DOL). Over-labeling is a common cause of precipitation.
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Q5: Labeling appears successful, but my fluorescent signal is weak or absent. What could be the issue?
A lack of fluorescence does not always mean the labeling reaction was unsuccessful. Several factors related to the dye's properties can lead to a low signal.
Possible Causes & Solutions:
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Fluorescence Quenching:
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Self-Quenching: If too many dye molecules are attached in close proximity, they can quench each other's fluorescence. This is especially true with over-labeled proteins. The solution is to reduce the molar excess of this compound used in the reaction.
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Environmental Quenching: The local micro-environment around the dye can affect its fluorescence. For example, conjugation near aromatic amino acids can cause quenching.
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-
Dye Instability or Degradation:
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Photobleaching: Cy5, like all fluorophores, is susceptible to photobleaching (destruction by light), especially during prolonged imaging. Use an antifade mounting medium if possible and minimize light exposure.
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Chemical Reduction: Some reducing agents can convert the fluorescent Cy5 dye into a non-fluorescent hydrocyanine form. While sodium ascorbate is necessary for the CuAAC reaction, ensure that other potent reducing agents are removed from the sample beforehand.
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Quantitative Data Summary
The efficiency of the CuAAC reaction is highly dependent on the concentration and ratios of its components. The following table provides typical concentration ranges for optimizing the labeling of proteins.
| Component | Typical Final Concentration | Molar Ratio (Relative to Copper) | Purpose |
| CuSO₄ | 50 µM - 1 mM | 1x | Source of the Cu(I) catalyst. |
| Ligand (e.g., THPTA) | 250 µM - 5 mM | 5x | Stabilizes Cu(I), accelerates the reaction, and prevents protein aggregation. |
| Reducing Agent (Sodium Ascorbate) | 1 mM - 15 mM | 20-30x | Reduces Cu(II) to Cu(I) and protects it from oxygen. |
| This compound | 2- to 10-fold excess over target | - | The fluorescent labeling probe. |
Note: These are starting recommendations. Optimal concentrations may vary depending on the specific target molecule and experimental setup and should be determined empirically.
Experimental Protocols & Visualizations
General Protocol for this compound Labeling of an Azide-Modified Protein
This protocol is a starting point and should be optimized for your specific application.
-
Sample Preparation:
-
Prepare your azide-modified protein in a copper-chelating-amine-free buffer (e.g., PBS or HEPES, pH 7.4).
-
Ensure the protein solution is free from interfering substances like DTT or Tris. If necessary, perform a buffer exchange using a desalting column.
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The final protein concentration should typically be in the range of 1-5 mg/mL.
-
-
Reagent Preparation:
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Prepare a 10 mM stock solution of this compound in DMSO.
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Prepare a 20 mM stock solution of CuSO₄ in deionized water.
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Prepare a 50 mM stock solution of THPTA ligand in deionized water.
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Crucially, prepare a 100 mM stock solution of sodium ascorbate in deionized water immediately before use.
-
-
Labeling Reaction:
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In a microcentrifuge tube, combine your azide-modified protein and this compound solution.
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Prepare the catalyst premix: In a separate tube, mix the CuSO₄ and THPTA ligand solutions. Let this stand for 1-2 minutes.
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Add the catalyst premix to the protein/dye mixture.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
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Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
-
Purification:
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Remove unreacted this compound and reaction components using size-exclusion chromatography, a desalting column, dialysis, or spin columns appropriate for your protein's size.
-
-
Analysis:
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Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~650 nm (for Cy5).
-
Signaling Pathways & Workflows
// No Product Path No_Product [label="Problem: Reaction Failure", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Catalyst [label="Check Catalyst System:\n1. Use fresh Sodium Ascorbate.\n2. Use a stabilizing ligand (e.g., THPTA).\n3. Degas buffers.", fillcolor="#F1F3F4", fontcolor="#202124"]; Check_Reagents [label="Check Reagents & Buffers:\n1. Verify this compound/Azide integrity.\n2. Use amine-free buffers (PBS, HEPES).\n3. Remove interfering agents (DTT).", fillcolor="#F1F3F4", fontcolor="#202124"]; Optimize_Ratio [label="Optimize Concentrations:\nIncrease molar excess of this compound\n(start with 10x).", fillcolor="#F1F3F4", fontcolor="#202124"];
// Product, but low signal/yield path Low_Yield [label="Problem: Low Yield or Low Signal", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q2 [label="Is the biomolecule\nprecipitating?", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Precipitation [label="Address Aggregation:\n1. Lower total copper concentration.\n2. Ensure proper ligand ratio (5:1).\n3. Lower degree of labeling.", fillcolor="#34A853", fontcolor="#FFFFFF"]; No_Precipitation [label="Problem: Low Fluorescence", shape=box, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Quenching [label="Investigate Quenching:\n1. Reduce this compound ratio to avoid\nself-quenching.\n2. Check for photobleaching.", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Q1; Q1 -> No_Product [label="No"]; No_Product -> Check_Catalyst; Check_Catalyst -> Check_Reagents; Check_Reagents -> Optimize_Ratio;
Q1 -> Low_Yield [label="Yes"]; Low_Yield -> Q2; Q2 -> Precipitation [label="Yes"]; Q2 -> No_Precipitation [label="No"]; No_Precipitation -> Check_Quenching; } dot Caption: A decision-making flowchart for troubleshooting this compound labeling issues.
References
Technical Support Center: Copper-Catalyzed Cy5-YNE Click Chemistry
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of copper catalysts in click chemistry reactions involving Cy5-YNE and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of the copper catalyst on this compound fluorescence during a click chemistry reaction?
In many cases, the copper(I) catalyst, when properly prepared and stabilized, should not significantly alter the fluorescence of the final triazole product formed from the reaction of this compound with an azide.[1] However, the presence of copper ions, particularly Cu(II), can potentially lead to fluorescence quenching of cyanine dyes. It is also important to consider that environmental factors, such as solvent and aggregation, can influence the fluorescence quantum yield of Cy5.[2][3][4]
Q2: My this compound fluorescence signal is significantly lower than expected after the click reaction. What are the potential causes?
Low fluorescence intensity can stem from several factors:
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Reaction Failure or Low Yield: The most common reason for a weak signal is an inefficient click reaction. This can be caused by oxidation of the Cu(I) catalyst, improper reagent concentrations, or issues with the starting materials.[5]
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Copper-Induced Quenching: Although not always observed, copper ions may cause some degree of fluorescence quenching.
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Aggregation-Caused Quenching: Cy5 dyes are known to aggregate in aqueous solutions, which can lead to self-quenching of the fluorescence.
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Presence of Quenching Agents: Other components in your reaction mixture could be quenching the Cy5 fluorescence. For instance, the reducing agent TCEP has been shown to quench Cy5 fluorescence.
Q3: Can I monitor the progress of my this compound click reaction in real-time using fluorescence?
While it is possible to monitor the reaction by observing changes in fluorescence, it is crucial to establish a clear correlation between the fluorescence change and the reaction progress through a control experiment. This is because factors other than the click reaction itself, such as copper-induced effects or changes in the local environment of the dye, could influence the fluorescence. A more reliable method for monitoring reaction progress is often through analytical techniques like LC-MS or chromatography.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Cy5 Fluorescence After Reaction | Oxidation of Cu(I) Catalyst: The active Cu(I) catalyst is sensitive to oxygen and can be oxidized to the inactive Cu(II) state. | - Ensure all buffers and solutions are deoxygenated. - Perform the reaction in a capped or sealed vessel to minimize oxygen exposure. - Always use a freshly prepared solution of a reducing agent, such as sodium ascorbate, to regenerate Cu(I). |
| Inadequate Ligand Concentration or Type: The ligand stabilizes the Cu(I) catalyst, accelerates the reaction, and protects biomolecules from oxidative damage. | - Use a copper-stabilizing ligand like THPTA or TBTA, especially in aqueous solutions. - A recommended ligand-to-copper ratio is 5:1 to protect biomolecules. | |
| Copper Sequestration: Components in the reaction mixture, such as thiols on proteins, can chelate the copper catalyst, rendering it inactive. | - Increase the copper concentration. - Add a sacrificial metal like Zn(II) or Ni(II) to bind to the interfering species. | |
| Poor Reactant Accessibility: For large biomolecules, the alkyne or azide groups may be sterically hindered or buried within the molecule's structure. | - Perform the reaction in the presence of denaturing agents or co-solvents like DMSO to help expose the reactive sites. | |
| Inconsistent Reaction Efficiency | Variable Oxygen Exposure: Inconsistent protection from oxygen leads to variable catalyst activity. | - Standardize your protocol for deoxygenating solutions and protecting the reaction from air. |
| Reagent Instability: Stock solutions, particularly of sodium ascorbate, can degrade over time. | - Prepare fresh sodium ascorbate solutions immediately before each experiment. | |
| Incorrect Order of Reagent Addition: The order of addition can affect the stability and activity of the catalyst. | - A common practice is to pre-mix the copper sulfate and ligand before adding them to the solution containing the alkyne and azide, followed by the addition of the reducing agent to initiate the reaction. | |
| Unexpected Byproducts | Oxidative Homocoupling: In the absence of sufficient reducing agent, oxidative homocoupling of the alkyne can occur. | - Ensure a slight excess of sodium ascorbate is present in the reaction mixture. |
Quantitative Data on Fluorescence Changes
| Condition | Fluorophore | Observed Effect on Fluorescence | Reported Quenching Efficiency |
| Click Reaction with Quencher Dye | N3-Cy5-WGA with Cy7-DBCO | Quenching via FRET | >90% signal reduction |
| Presence of Gold Nanoparticles | Cy5 attached to gold nanoparticles | Distance-dependent quenching | Governed by the radiative rate |
| Presence of TCEP | Cy5 | Reversible quenching | Concentration-dependent |
Experimental Protocols
General Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with this compound
This protocol is a general guideline and may require optimization for specific applications.
Materials:
-
This compound
-
Azide-containing molecule
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
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Reaction Buffer (e.g., phosphate buffer, pH 7.4)
-
Deoxygenated water
Procedure:
-
In a microcentrifuge tube, prepare the reaction mixture by adding the this compound and the azide-containing molecule in the desired molar ratio in the reaction buffer.
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often recommended. Let this mixture stand for a few minutes.
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Add the catalyst premix to the reaction tube containing the alkyne and azide.
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To initiate the reaction, add the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically around 5 mM.
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Cap the tube to minimize oxygen exposure and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can be mixed gently by inversion or on a rotator.
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The reaction progress can be monitored by LC-MS or other suitable analytical methods.
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Upon completion, the product can be purified using appropriate chromatographic techniques. Copper ions can be removed by dialysis against a buffer containing EDTA.
Visualizations
References
- 1. Fluorophore-Assisted Click Chemistry through Copper(I) Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Minimization of self-quenching fluorescence on dyes conjugated to biomolecules with multiple labeling sites via asymmetrically charged NIR fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Cy5-YNE Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize the washing steps in their Cy5-YNE experiments. Effective washing is critical for reducing background noise and eliminating non-specific binding, thereby ensuring high-quality, reliable data.
Troubleshooting Guide
High background fluorescence and non-specific binding are common issues in this compound experiments. The following guide provides a structured approach to troubleshoot and resolve these problems by optimizing your washing protocol.
Problem: High Background Fluorescence
High background can obscure your signal and lead to false positives. The source can be unbound this compound, or non-specific binding of the probe to surfaces or cellular components.
Troubleshooting Steps:
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Increase the number of wash steps: Insufficient washing may not completely remove all unbound fluorescent probes.
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Increase the duration of each wash: Allowing the wash buffer to incubate for a longer period can help to dissociate weakly bound, non-specific probes.
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Optimize the composition of the wash buffer: The inclusion of detergents and salts can significantly reduce background.
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Consider temperature variations: Performing washes at a slightly elevated temperature (e.g., 37°C) can sometimes help to reduce non-specific interactions.
Logical Flow for Troubleshooting High Background:
Validation & Comparative
A Researcher's Guide to Validating Cy5-YNE Labeling Efficiency
For researchers, scientists, and drug development professionals, the precise and efficient labeling of biomolecules is paramount for reliable experimental outcomes. Cy5-YNE, a fluorescent probe containing a terminal alkyne group, is a valuable tool for molecular labeling via click chemistry. This guide provides a comprehensive comparison of methods to validate this compound labeling efficiency and compares its performance with alternative fluorescent probes, supported by experimental data and detailed protocols.
Comparing this compound with Alternative Fluorophores
The selection of a fluorescent probe significantly impacts experimental sensitivity and photostability. While Cy5 is a widely used fluorophore, several alternatives offer enhanced performance characteristics.
| Feature | Cy5 | Alexa Fluor 647 | iFluor 647 |
| Excitation Max (nm) | ~650 | ~650 | ~653 |
| Emission Max (nm) | ~670 | ~668 | ~674 |
| Relative Brightness | Good | Higher than Cy5[1] | Higher than Cy5[2] |
| Photostability | Moderate | Higher than Cy5[1] | Higher than Cy5[2] |
| pH Sensitivity | Some pH sensitivity | pH-insensitive from pH 4 to 10 | pH-insensitive from pH 3 to 11[2] |
| Self-Quenching | Prone to aggregation and self-quenching at high labeling densities | Less prone to self-quenching | Less prone to self-quenching |
| Common Reactive Forms | NHS ester, Maleimide, Azide, Alkyne (YNE) | NHS ester, Maleimide, Azide, Alkyne | NHS ester, Maleimide, Azide, Alkyne |
Key Takeaway: Alternatives to Cy5, such as Alexa Fluor 647 and iFluor 647, often exhibit superior brightness and photostability, with reduced susceptibility to self-quenching at higher degrees of labeling.
Methods for Validating Labeling Efficiency
Several robust methods can be employed to validate the efficiency of this compound labeling. The choice of method depends on the specific experimental requirements, including the need for quantification, specificity, and throughput.
| Method | Principle | Pros | Cons |
| Spectrophotometry (Degree of Labeling - DOL) | Calculation based on the absorbance of the protein at 280 nm and the dye at its maximum absorbance (~650 nm). | - Quantitative- Relatively simple and quick | - Requires removal of unreacted dye- Absorbance of the dye at 280 nm can interfere with protein measurement, requiring a correction factor. |
| SDS-PAGE with In-Gel Fluorescence | Separation of labeled proteins by size, followed by visualization of fluorescence directly in the gel. | - Direct visualization of labeled protein- Can assess specificity of labeling to the target protein- Relatively inexpensive | - Semi-quantitative- Requires a fluorescence gel imager |
| Fluorescent Western Blotting | Transfer of proteins from SDS-PAGE to a membrane, followed by detection with a primary antibody and a fluorescently labeled secondary antibody. | - High specificity due to antibody-based detection- Can be used for multiplexing | - Indirect method for assessing labeling- More time-consuming and expensive than in-gel fluorescence |
| Mass Spectrometry | Identification of the labeled protein and determination of the precise location and extent of labeling by analyzing the mass-to-charge ratio of peptides. | - Highly sensitive and precise- Confirms covalent attachment and identifies labeling sites- Can provide quantitative information on labeling efficiency | - Requires specialized equipment and expertise- More expensive and lower throughput |
Experimental Protocols
Protocol 1: this compound Labeling of a Protein via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction for labeling an azide-modified protein with this compound.
Materials:
-
Azide-modified protein in an amine-free buffer (e.g., PBS)
-
This compound dissolved in DMSO
-
Copper(II) sulfate (CuSO4) solution
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) solution (or other copper-chelating ligand)
-
Sodium ascorbate solution (freshly prepared)
-
Spin desalting columns
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (e.g., 1-5 mg/mL) with this compound (typically at a 5-10 fold molar excess).
-
Prepare the Catalyst: In a separate tube, pre-mix CuSO4 and THPTA at a 1:2 molar ratio.
-
Initiate the Reaction: Add the CuSO4/THPTA complex to the protein/dye mixture. To initiate the click reaction, add freshly prepared sodium ascorbate.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours, protected from light.
-
Purification: Remove unreacted this compound and catalyst components using a spin desalting column equilibrated with the desired storage buffer.
Protocol 2: Validation of Labeling by In-Gel Fluorescence
Materials:
-
This compound labeled protein
-
Unlabeled protein (as a negative control)
-
SDS-PAGE loading buffer
-
Polyacrylamide gel
-
Fluorescence gel imager
Procedure:
-
Sample Preparation: Mix the labeled and unlabeled protein samples with SDS-PAGE loading buffer.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Fluorescence Imaging: After electrophoresis, place the gel directly onto the imaging surface of a fluorescence gel imager. Scan the gel using the appropriate laser and emission filter for Cy5 (e.g., excitation at ~650 nm and emission at ~670 nm).
-
Data Analysis: A fluorescent band should be observed at the molecular weight corresponding to the target protein in the lane with the labeled sample, and no band should be visible in the unlabeled control lane. The intensity of the fluorescent band provides a semi-quantitative measure of labeling.
Visualizing the Workflow
Caption: Workflow for this compound labeling and subsequent validation.
Signaling Pathway Analogy: The Click Chemistry Reaction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction can be visualized as a highly specific signaling pathway, where the catalyst facilitates the irreversible connection between the azide and alkyne moieties.
Caption: The "click" reaction pathway for this compound labeling.
References
A Comparative Guide to Mass Spectrometry Analysis of Cy5-YNE Labeled Peptides
For researchers, scientists, and drug development professionals, the precise quantification of peptides is paramount for robust and reproducible experimental outcomes. Fluorescent labeling of peptides, followed by mass spectrometry analysis, offers a powerful approach for sensitive and targeted quantification. This guide provides a comprehensive comparison of Cy5-YNE labeling with other common fluorescent dyes for the mass spectrometry-based analysis of peptides, supported by experimental data and detailed protocols.
The use of this compound, an alkyne-functionalized cyanine dye, leverages the efficiency and specificity of click chemistry for covalent labeling of peptides. This method allows for the attachment of the fluorophore to a peptide containing a complementary azide group, often incorporated via a modified amino acid. This guide will delve into the performance of this compound in mass spectrometry and compare it with other widely used fluorescent labeling reagents.
Performance Comparison of Fluorescent Dyes for Peptide Quantification by Mass Spectrometry
The choice of a fluorescent dye for peptide labeling can significantly influence the sensitivity, accuracy, and overall success of a quantitative mass spectrometry experiment. The ideal dye should not only provide a strong and stable fluorescent signal but also exhibit favorable ionization and fragmentation characteristics in the mass spectrometer. Below is a comparative summary of key performance indicators for Cy5 and other commonly used fluorescent dyes.
| Feature | This compound (via Click Chemistry) | Fluorescein (e.g., FITC, 5-FAM) | Rhodamine (e.g., TRITC, TMR) |
| Labeling Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Primarily targets primary amines (N-terminus, Lysine) | Primarily targets primary amines (N-terminus, Lysine) |
| Specificity | High, due to bio-orthogonal nature of click chemistry | Can have side reactions with other nucleophiles | Can have side reactions with other nucleophiles |
| MS Signal Intensity | Generally good, though the large hydrophobic dye can sometimes suppress ionization of smaller peptides. | Can exhibit signal suppression and is prone to fragmentation. | Generally provides good signal intensity. |
| Photostability | High | Moderate, prone to photobleaching | High |
| pH Sensitivity | Low | High (fluorescence is pH-dependent) | Moderate |
| Multiplexing Capability | Excellent, with mass-matched Cy3/Cy5 alkyne dyes available for differential analysis.[1] | Limited by spectral overlap | Good, with various derivatives available |
| Cost | Moderate to High | Low to Moderate | Moderate |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and comparison of different labeling strategies. Below are representative protocols for this compound labeling via click chemistry and a general protocol for amine-reactive labeling with dyes like Fluorescein or Rhodamine, followed by a standardized workflow for mass spectrometry analysis.
Protocol 1: this compound Labeling of Azide-Modified Peptides via Click Chemistry
This protocol outlines the steps for labeling a peptide containing an azide-functionalized amino acid (e.g., azidohomoalanine) with this compound.
Materials:
-
Azide-modified peptide
-
This compound (alkyne-functionalized Cy5)
-
Copper(II) sulfate (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris-hydroxypropyltriazolylmethylamine (THPTA)
-
Sodium ascorbate
-
Phosphate-buffered saline (PBS), pH 7.4
-
Desalting column (e.g., C18 ZipTip)
Procedure:
-
Peptide Preparation: Dissolve the azide-modified peptide in PBS to a final concentration of 1 mg/mL.
-
Click Chemistry Reaction Mix: Prepare the click chemistry reaction mix by sequentially adding the following reagents to the peptide solution:
-
This compound (2-fold molar excess over the peptide)
-
TCEP (10-fold molar excess)
-
THPTA (5-fold molar excess)
-
CuSO₄ (1-fold molar excess)
-
Sodium ascorbate (10-fold molar excess, freshly prepared)
-
-
Incubation: Gently vortex the reaction mixture and incubate at room temperature for 1-2 hours in the dark.
-
Purification: Purify the labeled peptide from excess reagents using a C18 desalting column according to the manufacturer's instructions.
-
Quantification: Determine the concentration of the labeled peptide using a suitable method, such as a BCA assay or by measuring the absorbance of the dye.
Protocol 2: Amine-Reactive Labeling of Peptides
This protocol provides a general procedure for labeling peptides with fluorescent dyes that target primary amines, such as FITC or TRITC.
Materials:
-
Peptide with a primary amine (N-terminus or Lysine side chain)
-
Amine-reactive fluorescent dye (e.g., FITC, TRITC)
-
Labeling buffer (e.g., 0.1 M sodium bicarbonate, pH 8.5-9.0)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Desalting column (e.g., C18 ZipTip)
Procedure:
-
Peptide Preparation: Dissolve the peptide in the labeling buffer to a final concentration of 1-5 mg/mL.
-
Dye Preparation: Dissolve the amine-reactive dye in DMF or DMSO to a concentration of 10 mg/mL immediately before use.
-
Labeling Reaction: Add the dye solution to the peptide solution at a 5-10 fold molar excess.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle stirring.
-
Purification: Purify the labeled peptide using a C18 desalting column.
-
Quantification: Determine the concentration of the labeled peptide.
Protocol 3: LC-MS/MS Analysis of Labeled Peptides
This protocol describes a general workflow for the analysis of fluorescently labeled peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Labeled peptide sample
-
LC-MS/MS system (e.g., Q-Exactive, Orbitrap)
-
C18 analytical column
-
Mobile phase A: 0.1% formic acid in water
-
Mobile phase B: 0.1% formic acid in acetonitrile
Procedure:
-
Sample Preparation: Dilute the labeled peptide sample in mobile phase A to an appropriate concentration for injection (typically in the fmol to low pmol range).
-
LC Separation:
-
Inject the sample onto the C18 analytical column.
-
Elute the peptides using a gradient of mobile phase B (e.g., 2-40% over 60 minutes) at a flow rate of 200-300 nL/min.
-
-
Mass Spectrometry:
-
Acquire data in a data-dependent acquisition (DDA) mode.
-
Set the mass spectrometer to perform a full scan (MS1) followed by MS/MS scans of the most intense precursor ions.
-
Use an appropriate fragmentation method (e.g., HCD or CID).
-
-
Data Analysis:
-
Process the raw data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify the labeled peptides by searching against a relevant protein database, including the mass modification of the fluorescent dye.
-
Quantify the relative abundance of the peptides based on the precursor ion intensities or spectral counts.
-
Experimental Workflows and Signaling Pathways
Visualizing the experimental process is essential for understanding the logical flow and key steps involved in the analysis of fluorescently labeled peptides.
Caption: Experimental workflow for labeling and mass spectrometry analysis.
Logical Relationship of Key Analytical Steps
The successful quantification of labeled peptides relies on a series of interconnected steps, each with a critical role in the final outcome.
Caption: Key steps for accurate peptide quantification.
References
A Head-to-Head Comparison: Cy5-YNE vs. Alexa Fluor 647 Alkyne for Bioorthogonal Labeling
For researchers, scientists, and drug development professionals, the selection of fluorescent probes for labeling and detecting biomolecules is a critical decision that directly impacts experimental outcomes. Among the far-red fluorescent dyes compatible with click chemistry, Cy5-YNE and Alexa Fluor 647 alkyne are two prominent choices. This guide provides an objective, data-driven comparison of their performance to aid in selecting the optimal probe for your research needs.
Executive Summary
Both this compound and Alexa Fluor 647 alkyne are spectrally similar far-red fluorescent dyes featuring a terminal alkyne group, enabling their use in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. While both are effective for labeling biomolecules, Alexa Fluor 647 alkyne generally exhibits superior performance in terms of brightness and photostability, making it a more robust choice for demanding applications such as single-molecule imaging and quantitative studies. This compound, however, can be a more cost-effective alternative for certain applications.
Performance Characteristics: A Quantitative Comparison
The selection of a fluorescent dye is often dictated by its photophysical properties. Here, we summarize the key performance metrics for this compound and Alexa Fluor 647 alkyne.
| Property | This compound (Sulfo-Cyanine5-alkyne) | Alexa Fluor 647 Alkyne | Key Advantage |
| Excitation Maximum | ~650 nm[1][2] | ~650 nm[3] | Spectrally similar |
| Emission Maximum | ~670-680 nm[1][2] | ~665-671 nm | Spectrally similar |
| Quantum Yield | ~0.2 | ~0.33* | Alexa Fluor 647 |
| Molar Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | >165,000 cm⁻¹M⁻¹ (for the dye series) | This compound |
| Photostability | Less photostable; retains ~55% fluorescence after prolonged illumination. | More photostable; retains ~80% fluorescence after prolonged illumination. | Alexa Fluor 647 |
| pH Sensitivity | pH-insensitive from pH 4 to 10. | pH-insensitive. | Both are stable |
| Solubility | Water-soluble (sulfonated form). | Water-soluble. | Both are soluble |
| Self-Quenching | Prone to aggregation and self-quenching at high labeling densities. | Significantly less self-quenching. | Alexa Fluor 647 |
Note: The quantum yield for Alexa Fluor 647 is for the succinimidyl ester derivative, as a specific value for the alkyne was not available. However, it is widely reported that Alexa Fluor 647 dyes are significantly brighter than Cy5 dyes.
Key Performance Differences
Brightness and Quantum Yield: Alexa Fluor 647 is demonstrably brighter than Cy5. This is a crucial advantage for detecting low-abundance targets and achieving a high signal-to-noise ratio. The higher quantum yield of Alexa Fluor 647 contributes to its superior brightness.
Photostability: One of the most significant advantages of Alexa Fluor 647 is its enhanced photostability compared to Cy5. In imaging experiments that require prolonged or intense light exposure, such as time-lapse microscopy or super-resolution imaging, Alexa Fluor 647 will provide a more stable and reliable signal.
Self-Quenching: Cy5 has a known tendency to form non-fluorescent aggregates, especially when conjugated to proteins at a high degree of labeling. This self-quenching can lead to a decrease in the overall fluorescence of the labeled biomolecule. Alexa Fluor 647 exhibits significantly less of this effect, resulting in more consistently bright conjugates.
Experimental Protocols
The following is a generalized protocol for labeling an azide-modified biomolecule with either this compound or Alexa Fluor 647 alkyne via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. Optimization of reagent concentrations and reaction times may be necessary for specific applications.
Materials:
-
Azide-modified biomolecule (e.g., protein, nucleic acid)
-
This compound or Alexa Fluor 647 alkyne
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA, BTTAA)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
DMSO or DMF for dissolving the alkyne dye
Procedure:
-
Prepare Stock Solutions:
-
Dissolve the alkyne dye in DMSO or DMF to a stock concentration of 10 mM.
-
Prepare a stock solution of the azide-modified biomolecule in the reaction buffer.
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), sodium ascorbate (e.g., 100 mM in water, freshly prepared), and the copper-chelating ligand (e.g., 50 mM in water).
-
-
Set up the Reaction:
-
In a microcentrifuge tube, add the azide-modified biomolecule to the desired final concentration in the reaction buffer.
-
Add the alkyne dye stock solution to the reaction mixture. A 2- to 10-fold molar excess of the dye over the biomolecule is a common starting point.
-
Add the copper-chelating ligand to the reaction. A common final concentration is 5-fold higher than the copper concentration.
-
Add the CuSO₄ stock solution. A final concentration of 50-100 µM is often used.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 1-5 mM.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours, or overnight if necessary. Protect the reaction from light.
-
-
Purification:
-
Remove the unreacted dye and other small molecules by a suitable method, such as gel filtration, dialysis, or precipitation.
-
Visualizing the Workflow and Chemistry
To better illustrate the processes involved, the following diagrams outline the click chemistry reaction and a typical experimental workflow.
Caption: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction.
Caption: General Experimental Workflow for Click Chemistry Labeling.
Conclusion
For most biomolecule labeling applications, Alexa Fluor 647 alkyne is the superior choice over this compound due to its increased brightness, enhanced photostability, and reduced tendency for self-quenching. These advantages contribute to more robust and reliable experimental data, particularly in quantitative and single-molecule studies. While this compound is a viable and more economical option that can be suitable for certain applications, the performance benefits of Alexa Fluor 647 alkyne often justify its selection for achieving high-quality, reproducible results. The choice between these two dyes will ultimately depend on the specific requirements of the experiment and the available instrumentation.
References
A Head-to-Head Comparison of Cy5-YNE and Cy5.5-YNE for Near-Infrared Imaging
For researchers, scientists, and drug development professionals navigating the selection of near-infrared (NIR) probes for preclinical imaging, the choice between commercially available cyanine dyes is a critical decision point. This guide provides a comprehensive comparison of two widely used alkyne-functionalized cyanine dyes, Cy5-YNE and Cy5.5-YNE, to inform the selection process for imaging applications.
Cyanine dyes are a class of synthetic polymethine dyes that are extensively used as fluorescent labels in biological research. Their applications range from fluorescence microscopy to in vivo imaging, largely due to their high molar extinction coefficients, good quantum yields, and tunable spectral properties.[1][2][3] The introduction of a terminal alkyne group ("-YNE") facilitates their conjugation to azide-containing molecules via copper-catalyzed or copper-free "click chemistry," a highly efficient and specific bio-orthogonal reaction.[4][5] This allows for the precise labeling of a wide array of biomolecules, including proteins, peptides, and nucleic acids, for targeted imaging.
This comparison guide focuses on the key performance characteristics of this compound and Cy5.5-YNE, providing a detailed analysis of their spectral properties, a summary of their performance in imaging applications, and a general experimental workflow for their use.
Quantitative Comparison of Photophysical Properties
The selection of a fluorescent probe is primarily dictated by its photophysical properties. The following table summarizes the key spectral characteristics of Cy5 and Cy5.5. While the data presented here is for the parent cyanine dyes, the addition of the alkyne functional group is not expected to significantly alter these core properties.
| Property | Cy5 | Cy5.5 |
| Excitation Maximum (λex) | ~650 nm | ~675-683 nm |
| Emission Maximum (λem) | ~670-680 nm | ~694-710 nm |
| Molar Extinction Coefficient (ε) | ~250,000 cm⁻¹M⁻¹ | ~250,000 cm⁻¹M⁻¹ |
| Quantum Yield (Φ) | ~0.2 - 0.27 | ~0.27 - 0.3 |
| Molecular Weight | ~693.87 g/mol (for this compound) | ~767.66 g/mol (for Cy5.5 NHS ester) |
| Key Features | Far-red emitting dye, suitable for applications where minimizing autofluorescence is crucial. | Near-infrared emitting dye, offering deeper tissue penetration and lower background signal for in vivo imaging. |
In Vivo Imaging Performance: A Comparative Overview
Both Cy5 and Cy5.5 are staples in the realm of in vivo NIR fluorescence imaging. The primary advantage of moving to longer wavelengths, as is the case from Cy5 to Cy5.5, is the reduction in tissue autofluorescence and light scattering, leading to an improved signal-to-noise ratio and enhanced tissue penetration.
Studies comparing cyanine dyes have demonstrated that longer-wavelength probes like Cy7 (a heptamethine cyanine dye) outperform shorter-wavelength dyes like Cy5 for imaging deeper structures. While a direct comparison between Cy5 and Cy5.5 in the same study is less common, the general principle holds that the shift to the near-infrared spectrum with Cy5.5 provides a distinct advantage for in vivo applications. For instance, in a study comparing Cy5.5 with an even longer wavelength dye, IRDye 800CW, the latter showed a significantly reduced background and an enhanced tumor-to-background ratio, highlighting the benefits of imaging at longer NIR wavelengths.
The choice between this compound and Cy5.5-YNE will, therefore, depend on the specific application. For superficial imaging or in vitro applications where background fluorescence is less of a concern, the slightly shorter wavelength of Cy5 may be adequate. However, for deep-tissue in vivo imaging, the superior tissue penetration and lower autofluorescence afforded by the longer excitation and emission wavelengths of Cy5.5 make it the preferred choice.
Experimental Protocols
The following section outlines a general experimental workflow for a comparative in vivo imaging study using this compound and Cy5.5-YNE.
Probe Conjugation via Click Chemistry
This protocol describes the copper-catalyzed azide-alkyne cycloaddition (CuAAC) for labeling an azide-modified targeting ligand (e.g., a peptide or antibody) with this compound or Cy5.5-YNE.
Materials:
-
Azide-modified targeting ligand
-
This compound or Cy5.5-YNE
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DMSO (dimethyl sulfoxide)
-
Size-exclusion chromatography columns (e.g., PD-10)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve this compound or Cy5.5-YNE in DMSO to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 100 mM stock solution of sodium ascorbate in water (freshly prepared).
-
Prepare a 50 mM stock solution of THPTA in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the azide-modified targeting ligand (e.g., 1-5 mg/mL in PBS) with a 2-5 molar excess of the Cy-YNE dye.
-
Add THPTA to the reaction mixture at a final concentration of 1 mM.
-
Add CuSO₄ to a final concentration of 0.5 mM.
-
Initiate the reaction by adding sodium ascorbate to a final concentration of 5 mM.
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-2 hours, protected from light.
-
-
Purification:
-
Purify the labeled conjugate from unreacted dye and catalyst using a size-exclusion chromatography column equilibrated with PBS.
-
Collect the fractions containing the labeled conjugate.
-
-
Characterization:
-
Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein concentration) and the excitation maximum of the dye.
-
In Vivo Imaging Workflow
This protocol provides a general procedure for comparing the in vivo imaging performance of the Cy5- and Cy5.5-labeled targeting ligands in a tumor-bearing mouse model.
Materials:
-
Tumor-bearing mice (e.g., subcutaneous xenograft model)
-
Cy5- and Cy5.5-labeled targeting ligands
-
In vivo imaging system equipped with appropriate filters for Cy5 and Cy5.5
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Animal Preparation:
-
Anesthetize the tumor-bearing mice using isoflurane.
-
-
Probe Administration:
-
Administer the Cy5- or Cy5.5-labeled targeting ligand intravenously via the tail vein. The dose will depend on the specific probe and targeting ligand.
-
-
In Vivo Imaging:
-
Acquire whole-body fluorescence images at various time points post-injection (e.g., 1, 4, 8, 24, and 48 hours).
-
Use the appropriate excitation and emission filter sets for each dye. For Cy5, an excitation filter around 640 nm and an emission filter around 680 nm would be suitable. For Cy5.5, an excitation filter around 675 nm and an emission filter around 720 nm would be appropriate.
-
-
Data Analysis:
-
Quantify the fluorescence intensity in the tumor region and in a non-target tissue region (e.g., muscle) at each time point.
-
Calculate the tumor-to-background ratio (TBR) to assess the specific targeting of the probe.
-
-
Ex Vivo Imaging (Optional):
-
At the final time point, euthanize the mice and excise the tumor and major organs for ex vivo imaging to confirm the biodistribution of the probes.
-
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in a comparative in vivo imaging study.
Caption: A generalized workflow for comparing this compound and Cy5.5-YNE probes.
Conclusion
Both this compound and Cy5.5-YNE are powerful tools for near-infrared imaging, enabling the specific labeling of biomolecules for in vitro and in vivo applications. The choice between these two dyes should be guided by the specific requirements of the experiment. For applications demanding high sensitivity and deep-tissue penetration, such as in vivo tumor imaging, the longer excitation and emission wavelengths of Cy5.5-YNE offer a clear advantage in minimizing background autofluorescence and improving the signal-to-noise ratio. For less demanding applications, or where cost is a significant factor, this compound may provide a suitable alternative. The experimental protocols and workflow provided in this guide offer a starting point for researchers to design and execute their own comparative studies to determine the optimal probe for their specific research needs.
References
- 1. Cy5 Spectrum: Key Properties & Applications [baseclick.eu]
- 2. Which cyanine dyes can be used for in vivo imaging applications? | AAT Bioquest [aatbio.com]
- 3. Recent Advances in Near-Infrared Cyanine Dye-Based Fluorescent Nanoprobes for Tumor Imaging and Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. vectorlabs.com [vectorlabs.com]
Choosing Your Click Chemistry Fluorophore: A Head-to-Head Comparison of Cy5-YNE and Azide-Modified Dyes
In the realm of bioorthogonal chemistry, the precise and efficient labeling of biomolecules is paramount for illuminating complex biological processes. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust method for attaching fluorescent probes to tagged molecules. When working with the popular far-red fluorophore Cy5, researchers are often faced with a critical choice: should the azide or the alkyne functionality be on the dye? This guide provides a detailed comparison of Cy5-YNE (an alkyne-modified Cy5) and azide-modified Cy5 dyes to inform the selection for your specific research needs.
At the heart of this decision lies the experimental design. In a typical click chemistry workflow, one reaction partner is incorporated into the biological system of interest (e.g., an azide-modified amino acid for protein labeling), and the other is a fluorescently labeled probe. The choice between an alkyne-modified dye and an azide-modified dye will therefore depend on which functional group has been incorporated into your target biomolecule.
Performance Characteristics: A Quantitative Overview
The efficiency of a labeling experiment is dictated by several key parameters of the fluorescent dye, including its intrinsic brightness (a product of its molar extinction coefficient and quantum yield) and the kinetics of the labeling reaction. While direct head-to-head comparisons of this compound and a specific Cy5-azide under identical conditions are not extensively published, we can compile and compare their typical performance metrics from various sources.
| Parameter | This compound (Alkyne) | Cy5-Azide | Notes |
| Excitation Maximum (nm) | ~646 - 650 | ~649 | The core Cy5 chromophore dictates the spectral properties, leading to very similar excitation and emission maxima for both modifications.[1][2][3][4] |
| Emission Maximum (nm) | ~662 - 680 | ~671 | The core Cy5 chromophore dictates the spectral properties, leading to very similar excitation and emission maxima for both modifications.[1] |
| Molar Extinction Coefficient (M⁻¹cm⁻¹) | ~250,000 | ~250,000 | Both dye modifications exhibit a high molar extinction coefficient, indicating efficient light absorption. |
| Fluorescence Quantum Yield | ~0.2 | ~0.2 - 0.27 | The quantum yield of Cy5 can be influenced by its local environment and conjugation state. Published values for specific alkyne and azide derivatives are similar. |
| Reaction Kinetics (CuAAC) | Dependent on azide partner | Dependent on alkyne partner | The rate of the copper-catalyzed click reaction is generally very fast for both terminal alkynes and azides. The specific structure of the reaction partner can influence the rate. For instance, the inclusion of a copper-chelating moiety in an azide-modified dye can enhance reaction efficiency. |
| Specificity | High for azide-modified targets | High for alkyne-modified targets | The azide and alkyne groups are bioorthogonal, meaning they do not typically react with native functional groups in biological systems, leading to high specificity. |
Signaling Pathways and Experimental Workflows
The choice between this compound and an azide-modified dye is fundamentally determined by the experimental setup. Below are diagrams illustrating the reaction mechanisms and a typical experimental workflow for protein labeling.
The diagram above illustrates the two possible scenarios for labeling a biomolecule with Cy5 using copper-catalyzed click chemistry. In the first scenario, an azide-modified biomolecule is reacted with this compound. In the second, an alkyne-modified biomolecule is reacted with a Cy5-azide. Both reactions result in a stable triazole linkage.
This workflow demonstrates a common application of click chemistry in proteomics. Cells are first cultured with an amino acid analog containing an azide group, which is incorporated into newly synthesized proteins. After cell lysis, the azide-modified proteins are then specifically labeled with this compound through a click reaction.
Experimental Protocols
Below are generalized protocols for labeling proteins with either this compound or a Cy5-azide. Note that optimal conditions may vary depending on the specific biomolecule, dye, and experimental context.
Protocol 1: Labeling of Azide-Modified Proteins with this compound
This protocol is suitable for labeling proteins that have been modified to contain azide groups, for example, through metabolic labeling with an azido-amino acid.
Materials:
-
Azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution (e.g., 50 mM in water)
-
Copper(I)-stabilizing ligand (e.g., THPTA) stock solution (e.g., 250 mM in water)
-
Reducing agent (e.g., sodium ascorbate) stock solution (e.g., 500 mM in water, freshly prepared)
-
Protein labeling buffer (e.g., PBS with 1 mM aminoguanidine)
Procedure:
-
In a microcentrifuge tube, combine the azide-modified protein solution with the protein labeling buffer.
-
Add the this compound stock solution to the desired final concentration (typically a 3-10 fold molar excess over the protein). Vortex briefly to mix.
-
Add the copper(I)-stabilizing ligand to the reaction mixture.
-
Add the CuSO₄ solution.
-
Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentrations are typically in the range of 50-100 µM CuSO₄, 250-500 µM ligand, and 2.5-5 mM sodium ascorbate.
-
Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein from excess reagents using a desalting column or dialysis.
Protocol 2: Labeling of Alkyne-Modified Proteins with Cy5-Azide
This protocol is designed for labeling proteins that have been engineered to contain an alkyne functionality.
Materials:
-
Alkyne-modified protein in a compatible buffer
-
Cy5-azide stock solution (e.g., 10 mM in DMSO)
-
Copper(II) sulfate (CuSO₄) stock solution
-
Copper(I)-stabilizing ligand stock solution
-
Reducing agent (e.g., sodium ascorbate) stock solution
Procedure:
-
In a microcentrifuge tube, add the alkyne-modified protein.
-
Add the Cy5-azide stock solution to the desired final concentration (typically a 3-10 fold molar excess).
-
Add the copper(I)-stabilizing ligand.
-
Add the CuSO₄ solution.
-
Start the reaction by adding the freshly prepared sodium ascorbate solution.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
Purify the labeled protein.
Conclusion: Making the Right Choice
The decision between using this compound or an azide-modified Cy5 dye is not a matter of one being universally "better" than the other. Instead, the optimal choice is dictated by the bioorthogonal handle that has been incorporated into your target biomolecule.
-
If your biomolecule is azide-modified, you must use an alkyne-modified dye like this compound.
-
If your biomolecule is alkyne-modified, you must use an azide-modified dye.
From a performance perspective, both this compound and Cy5-azide dyes offer excellent and comparable spectral properties due to the conserved Cy5 chromophore. The efficiency of the labeling reaction will depend on the specific reaction partners and conditions, but the copper-catalyzed click reaction is robust and high-yielding for both terminal alkynes and azides.
For researchers designing their experiments from the ground up, it is worth noting that a wider variety of azide-modified metabolic precursors (e.g., for proteins, glycans, and nucleic acids) are commercially available compared to their alkyne-modified counterparts. This may make the use of an alkyne-modified dye like this compound a more common choice in many experimental designs. However, the field of bioorthogonal chemistry is rapidly advancing, with an increasing array of both azide and alkyne-containing building blocks becoming available.
Ultimately, by carefully considering the experimental design and the principles of click chemistry, researchers can confidently select the appropriate Cy5 derivative to successfully illuminate their biological questions of interest.
References
Navigating the Crowded Spectrum: A Comparison Guide for Cy5-YNE in Multicolor Imaging
For researchers, scientists, and drug development professionals embarking on multicolor imaging, the careful selection of fluorophores is paramount to generating robust and reproducible data. This guide provides a comprehensive comparison of Cy5-YNE, a popular far-red fluorescent dye, with its alternatives, focusing on the critical considerations of spectral overlap to enable informed decisions in complex experimental designs.
This compound, a member of the cyanine dye family, is a bright and photostable fluorophore widely used in various applications, including fluorescence microscopy, flow cytometry, and super-resolution imaging.[1][2] Its alkyne group allows for its convenient incorporation into biomolecules via click chemistry.[3] However, in the context of multicolor imaging, where multiple fluorescent probes are used simultaneously, its spectral properties must be carefully evaluated to minimize bleed-through from other fluorophores and ensure accurate signal detection.
Spectral Properties of this compound and Its Alternatives
The brightness of a fluorophore is determined by its molar extinction coefficient (a measure of light absorption) and its quantum yield (the efficiency of converting absorbed light into emitted fluorescence). When selecting dyes for a multicolor panel, it is crucial to consider these properties in conjunction with their excitation and emission spectra to minimize spectral overlap. The following table summarizes the key spectral properties of Cy5 and several common alternatives and spectrally neighboring fluorophores.
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) |
| Cy5 | ~649 | ~667 | ~250,000 | ~0.27 |
| This compound | ~650 | ~680 | Not explicitly stated, but expected to be similar to Cy5 | Not explicitly stated, but expected to be similar to Cy5 |
| Alexa Fluor 647 | ~650 | ~665 | ~239,000 | ~0.33 |
| iFluor 647 | ~654-656 | ~670 | ~250,000 | ~0.25 |
| DyLight 649 | Not explicitly stated | Not explicitly stated | ~250,000 | Not readily available |
| Allophycocyanin (APC) | ~651 | ~660-662 | ~700,000 | ~0.68 |
| PE-Cy5 | ~496 | ~667 | ~1,960,000 | ~0.84 |
| PerCP-Cy5.5 | ~482 | ~695 | ~350,000 | Not readily available |
| Alexa Fluor 680 | ~679 | ~702 | ~183,000 | Not readily available |
Note: Spectral properties can be influenced by the local environment, such as solvent and conjugation to a biomolecule.
Understanding and Managing Spectral Overlap
Spectral overlap occurs when the emission spectrum of one fluorophore extends into the detection channel of another, leading to a "bleed-through" or "spillover" of signal.[4] This can result in false-positive signals and inaccurate quantification of the target molecules.
References
A Comparative Review of Cy5-YNE and Other Click Chemistry Probes for Bioconjugation
For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent probe is critical for the success of bioconjugation experiments. This guide provides an objective comparison of Cy5-YNE, a popular alkyne-containing cyanine dye, with other click chemistry probes. The information presented is supported by experimental data to facilitate an informed decision-making process.
Click chemistry, a suite of powerful and versatile chemical reactions, has revolutionized the field of bioconjugation. Among these, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC) are the most widely used for their high efficiency, specificity, and biocompatibility.[1][2][3][4] The choice of the fluorescent probe, which contains one of the reactive moieties (alkyne or azide), is a key determinant of experimental success, influencing factors such as signal intensity, specificity, and photostability.
This compound is a fluorescent probe that contains a terminal alkyne group, making it suitable for CuAAC reactions.[5] It is a sulfonated cyanine dye, which enhances its water solubility. The Cy5 fluorophore exhibits excitation and emission maxima in the far-red region of the spectrum (approximately 650 nm and 670 nm, respectively), which is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.
Performance Comparison of Click Chemistry Probes
The selection of a click chemistry probe often involves a trade-off between reaction kinetics, brightness, and potential for non-specific binding. While CuAAC reactions, which utilize probes like this compound, are generally faster and more efficient, the copper catalyst can be toxic to living cells. In contrast, SPAAC, which employs cyclooctyne-based probes, is copper-free but may exhibit slower reaction rates.
Here, we summarize the key performance characteristics of Cy5 and its alternatives in the context of click chemistry and other labeling methods.
| Probe/Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Features & Considerations |
| Cy5 | ~649 | ~670 | ~250,000 | 0.20 - 0.27 (in aqueous buffer) | Far-red fluorescence minimizes autofluorescence. Its quantum yield can be environmentally sensitive. Moderate photostability, which can be enhanced by conjugation with stabilizing agents. |
| Alexa Fluor 647 | ~650 | ~668 | ~270,000 | 0.33 | High photostability and pH insensitivity (pH 4-10). Often considered a superior alternative to Cy5 for imaging. |
| IRDye 800CW | 774 | 789 | Not specified | Not specified | Near-infrared dye with significantly reduced background in vivo compared to Cy5.5, leading to a higher tumor-to-background ratio. |
| HN7 | Not specified | Not specified | Not specified | 0.72 (in ethanol), 0.25-0.43 (in aqueous solution) | A novel near-infrared dye with a large Stokes shift and higher quantum yield compared to Cy5, resulting in enhanced image contrast. |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducible results. Below are representative protocols for protein labeling using CuAAC with an alkyne-containing dye like this compound and a general protocol for antibody labeling with an NHS-ester activated Cy5.
Protocol 1: Activity-Based Protein Profiling (ABPP) using CuAAC
This protocol is adapted from a study comparing different click chemistry strategies for labeling cathepsins in cell lysates.
1. Cell Culture and Treatment:
-
Culture RAW264.7 macrophage cells under standard conditions.
-
Treat the cells with 5 µM of an azide-containing activity-based probe (e.g., azido-E-64) for 1 hour to label active cathepsins.
2. Cell Lysis:
-
Wash the cells to remove excess probe.
-
Lyse the cells in a suitable buffer (e.g., 1% NP-40 in 100 mM sodium phosphate, pH 7.4).
-
Determine the total protein concentration of the lysate.
3. Click Chemistry Reaction (CuAAC):
-
To a 50 µL reaction volume, add the cell lysate (adjusted to 1 mg/mL protein concentration).
-
Add the following click chemistry reagents in order:
-
This compound (or another alkyne-fluorophore) to a final concentration of 50 µM.
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) ligand to a final concentration of 2 mM.
-
Copper(II) sulfate (CuSO₄) to a final concentration of 1 mM.
-
Sodium ascorbate to a final concentration of 1 mM (to reduce Cu(II) to Cu(I)).
-
-
Incubate the reaction for 1 hour at room temperature.
4. Analysis:
-
Quench the reaction by adding SDS-PAGE loading buffer.
-
Separate the labeled proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using an appropriate in-gel fluorescence scanner.
Protocol 2: General Antibody Labeling with Cy5 NHS Ester
This protocol provides a general guideline for conjugating an amine-reactive Cy5 dye to an antibody.
1. Antibody Preparation:
-
Dissolve the antibody in an amine-free buffer (e.g., PBS, pH 7.4) at a concentration of 2-10 mg/mL.
-
If the antibody is in a buffer containing primary amines (e.g., Tris), dialyze it against the labeling buffer.
2. Dye Preparation:
-
Immediately before use, dissolve the Cy5 NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.
3. Labeling Reaction:
-
Adjust the pH of the antibody solution to 8.3-8.5 using a 1 M sodium bicarbonate solution.
-
Slowly add the calculated amount of the Cy5 NHS ester stock solution to the antibody solution while gently vortexing. A common starting point is a 10-fold molar excess of dye to protein.
-
Incubate the reaction for 1 hour at room temperature in the dark with continuous stirring.
4. Purification:
-
Separate the labeled antibody from the unreacted dye using a gel filtration column (e.g., Sephadex G-25) or by dialysis.
5. Characterization:
-
Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).
Visualizing the Workflow: Activity-Based Protein Profiling
Activity-based protein profiling (ABPP) is a powerful chemical proteomic strategy to study enzyme function directly in native biological systems. The workflow typically involves the use of an activity-based probe (ABP) that contains a reactive group to covalently bind to the active site of an enzyme and a reporter tag for detection. Modern ABPP often employs a two-step "click chemistry" approach where the ABP contains a small, bioorthogonal handle (like an azide), which is then detected by reacting it with a complementary probe (like an alkyne-fluorophore).
Signaling Pathways and Logical Relationships in Probe Selection
The choice between different click chemistry probes is often dictated by the specific biological question and the experimental system. The following diagram illustrates the decision-making process.
References
- 1. Comparative Analysis of Click Chemistry Mediated Activity-Based Protein Profiling in Cell Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. researchgate.net [researchgate.net]
- 4. Alkyne-Azide “Click” Chemistry in Designing Nanocarriers for Applications in Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Proper Disposal of Cy5-YNE: A Step-by-Step Guide for Laboratory Professionals
Essential Safety and Logistical Information for the Responsible Disposal of Cy5-YNE
Researchers, scientists, and drug development professionals utilizing this compound, a fluorescent dye containing an alkyne group, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its chemical nature as a cyanine dye and a reactive alkyne-containing compound, this compound and its associated waste are to be treated as hazardous chemical waste. Disposal should be conducted in accordance with institutional and local regulations, and always in consultation with your institution's Environmental Health and Safety (EHS) department.
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, the following procedures are based on best practices for the disposal of similar fluorescent dyes and alkyne-containing compounds.
Core Safety Precautions & Personal Protective Equipment (PPE)
Before handling this compound waste, it is imperative to be equipped with the appropriate personal protective equipment (PPE) to minimize exposure risks.
| PPE Category | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile). |
| Body Protection | A lab coat or other protective clothing. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be necessary if there is a risk of aerosol formation. |
**Step-by-Step Disposal Protocol for this compound Waste
The primary route for the disposal of this compound is through a licensed chemical waste disposal service.[1] Adherence to your institution's specific hazardous waste procedures is mandatory.
Waste Segregation: The Critical First Step
Proper segregation of waste streams is fundamental to safe and compliant disposal. Do not mix this compound waste with other waste streams unless explicitly permitted by your EHS office.[1]
-
Solid Waste: This includes items contaminated with this compound such as:
-
Gloves
-
Pipette tips
-
Paper towels
-
Weighing boats
-
Microfuge tubes
-
-
Liquid Waste: This includes:
-
Unused this compound solutions
-
Reaction mixtures containing this compound
-
Solvent rinses of contaminated glassware
-
Waste Collection and Container Selection
-
Solid Waste: Collect all solid waste contaminated with this compound in a designated, leak-proof hazardous waste container lined with a durable plastic bag.[2] Keep the container sealed when not in use.
-
Liquid Waste: Use a compatible, leak-proof, and sealable liquid waste container. Ensure the container material is compatible with the solvents used (e.g., DMSO, DMF, water).
-
Sharps Waste: Any needles, syringes, or glass Pasteur pipettes contaminated with this compound should be placed in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".[2]
Labeling of Waste Containers
Properly label all waste containers with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound" or "Sulfo-Cyanine5-alkyne"
-
An indication of the contents (e.g., "Solid Waste," "Liquid Waste in DMSO")
-
The date of accumulation
Storage of Waste
Store sealed hazardous waste containers in a designated, well-ventilated, and secure area away from incompatible materials. Follow the storage recommendations for this compound, which is typically at -20°C and protected from light.
Arranging for Disposal
Once a waste container is full, or if you have completed your experiments, arrange for a pickup from your institution's EHS department or a licensed hazardous waste disposal service.
Emergency Procedures: In Case of a Spill
In the event of a this compound spill, follow these steps:
-
Evacuate and Secure: Alert others in the immediate vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Absorb: For liquid spills, use an inert absorbent material such as vermiculite or sand.
-
Collect: Carefully collect the absorbed material and any other contaminated solids using non-sparking tools.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent, and collect all cleaning materials as hazardous waste.
-
Dispose: Place all spill cleanup materials in a labeled hazardous waste container for proper disposal.[1]
Experimental Protocols: Glassware Decontamination
Glassware that has been in contact with this compound should be decontaminated before being washed for reuse.
-
Rinse the glassware with a suitable solvent (e.g., ethanol or acetone) to remove the dye.
-
Collect this initial rinsate as hazardous liquid waste.
-
Subsequent rinses with detergent and water can typically be disposed of down the drain, but it is crucial to confirm this with your institutional guidelines.
Logical Workflow for this compound Disposal
The following diagram outlines the decision-making process for the proper disposal of waste generated from experiments involving this compound.
Caption: Disposal workflow for this compound waste.
Disclaimer: This document provides general guidelines. Always prioritize your institution's specific EHS protocols and consult the Safety Data Sheet (SDS) for this compound provided by the manufacturer.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
